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(5-Bromopyridin-2-yl)methanol hydrochloride Documentation Hub

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  • Product: (5-Bromopyridin-2-yl)methanol hydrochloride
  • CAS: 31181-82-5

Core Science & Biosynthesis

Foundational

Chemical properties of (5-Bromopyridin-2-yl)methanol hydrochloride

An In-depth Technical Guide to (5-Bromopyridin-2-yl)methanol Hydrochloride: Properties, Synthesis, and Applications Introduction (5-Bromopyridin-2-yl)methanol hydrochloride is a halogenated pyridine derivative that serve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-Bromopyridin-2-yl)methanol Hydrochloride: Properties, Synthesis, and Applications

Introduction

(5-Bromopyridin-2-yl)methanol hydrochloride is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structural features—a pyridine ring, a reactive bromine atom, and a primary alcohol functional group—make it a versatile synthon for constructing more complex molecular architectures. The presence of the bromine atom at the 5-position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.[1] The hydroxymethyl group at the 2-position offers a site for oxidation, esterification, or conversion to other functional groups. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this valuable intermediate.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its effective use in a laboratory setting. (5-Bromopyridin-2-yl)methanol hydrochloride is the salt form of the parent compound, (5-Bromopyridin-2-yl)methanol, and as such, its properties can differ, particularly in terms of solubility and melting point.

PropertyValueSource(s)
IUPAC Name (5-bromopyridin-2-yl)methanol hydrochloride[2]
CAS Number 31181-82-5[2]
Molecular Formula C₆H₇BrClNO[2]
Molecular Weight 224.48 g/mol [2]
SMILES OCC1=NC=C(Br)C=C1.[H]Cl[2]
Appearance Solid (inferred from related compounds)[3]
Purity Typically >97%[4][5]
Storage Store in a cool, dark, dry place; cold-chain transportation may be required.[2][6]

Note: Much of the publicly available data pertains to the free base, (5-Bromopyridin-2-yl)methanol (CAS: 88139-91-7), which has a molecular formula of C₆H₆BrNO and a molecular weight of 188.02 g/mol .[4][7][8]

Reactivity and Synthetic Utility

The synthetic versatility of (5-Bromopyridin-2-yl)methanol hydrochloride stems from its distinct functional groups. The hydrochloride salt enhances stability and can improve solubility in certain polar solvents.

A. The Bromopyridine Core: A Gateway to Cross-Coupling

The bromine atom on the pyridine ring is the most significant feature for synthetic diversification. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amino groups) at the 5-position of the pyridine ring, a common strategy in the synthesis of pharmaceutical intermediates.[1]

Caption: Utility in Suzuki cross-coupling reactions.

B. The Hydroxymethyl Group: A Site for Functionalization

The primary alcohol at the 2-position can undergo a range of classical alcohol transformations:

  • Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid, providing another point for modification (e.g., amide bond formation, Wittig reactions).

  • Esterification/Etherification: Reacts with acids or alkyl halides to form esters and ethers, respectively, which is useful for prodrug strategies or altering physicochemical properties.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or halide) to allow for substitution with various nucleophiles.

Representative Synthesis Pathway

While specific industrial synthesis protocols are proprietary, a common and logical laboratory-scale synthesis involves the reduction of a readily available precursor, methyl 5-bromo-2-pyridinecarboxylate, followed by salt formation.

SynthesisWorkflow Start Methyl 5-bromo-2-pyridinecarboxylate Step1 Reduction (e.g., LiAlH4 or NaBH4) in anhydrous THF or Ethanol Start->Step1 Intermediate (5-Bromopyridin-2-yl)methanol (Free Base) Step1->Intermediate Step2 Salt Formation (HCl in ether or isopropanol) Intermediate->Step2 End (5-Bromopyridin-2-yl)methanol Hydrochloride Step2->End

Caption: A representative synthesis workflow.

Experimental Protocol: Reduction and Salt Formation

Disclaimer: This is a representative protocol based on standard organic chemistry principles. All laboratory work should be conducted with appropriate safety precautions after consulting primary literature.

  • Reduction of the Ester:

    • To a stirred solution of methyl 5-bromo-2-pyridinecarboxylate (1.0 eq) in anhydrous ethanol at 0 °C, sodium borohydride (NaBH₄, 2.0-3.0 eq) is added portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • The reaction is carefully quenched by the slow addition of water, followed by acidification with dilute HCl to pH ~5-6.

    • The solvent is removed under reduced pressure, and the resulting aqueous residue is extracted with ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield crude (5-Bromopyridin-2-yl)methanol as the free base.

  • Formation of the Hydrochloride Salt:

    • The crude free base is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

    • A solution of hydrogen chloride (HCl) in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

    • The hydrochloride salt typically precipitates out of the solution. The mixture may be cooled to 0 °C to maximize precipitation.

    • The resulting solid is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum to afford (5-Bromopyridin-2-yl)methanol hydrochloride.

Spectroscopic Characterization

While full spectral data is often proprietary to suppliers, the structure of (5-Bromopyridin-2-yl)methanol hydrochloride allows for the prediction of key spectroscopic features. Spectroscopic data such as NMR, HPLC, and LC-MS are available from various suppliers.[2]

  • ¹H NMR: Expected signals would include a singlet for the methylene protons (-CH₂OH) adjacent to the pyridine ring, and distinct aromatic protons on the pyridine ring, with coupling patterns characteristic of a 2,5-disubstituted pyridine. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: Six distinct carbon signals are expected: one for the methylene carbon and five for the pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield.

  • IR Spectroscopy: Characteristic absorption bands would include a broad peak for the O-H stretch of the alcohol (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=N and C=C stretching vibrations for the pyridine ring, and a C-Br stretch in the lower frequency region.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio).

Safety and Handling

Proper handling of (5-Bromopyridin-2-yl)methanol hydrochloride is essential. The hazard profile is primarily based on data for the free base, (5-Bromopyridin-2-yl)methanol.

GHS Hazard Classification (for the free base): [7][9]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][7][9]

  • Eye Damage/Irritation: Causes serious eye irritation.[6][7][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][9]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][9] If dusts are generated, a respirator (e.g., P2 filter) is recommended.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing dust.[9] Wash hands and face thoroughly after handling.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[6][9]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[9]

Conclusion

(5-Bromopyridin-2-yl)methanol hydrochloride is a high-value chemical intermediate whose utility is rooted in its dual functionality. It provides a stable platform for introducing a hydroxymethyl-substituted pyridine core into a target molecule while retaining a reactive bromine handle for subsequent, often complex, bond-forming reactions. For scientists in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling requirements is key to leveraging its full synthetic potential in the creation of novel chemical entities.

References

  • PubChem. (5-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2011). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • PubChemLite. (5-bromopyrimidin-2-yl)methanol (C5H5BrN2O). Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. (5-Bromopyrimidin-2-yl)methanol. Available at: [Link]

  • Supporting Information. General Procedure for the Synthesis of (Pyridin-2-yl)carbinols. Available at: [Link]

  • Thermo Scientific. (5-Bromopyrid-2-yl)methanol, 97%. Available at: [Link]

  • Sonavane, S., et al. (2021). An improved and scalable process for the synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Available at: [Link]

  • ACG Publications. (2023). Supporting Information: Records of Natural Products. Available at: [Link]

  • PubChemLite. (5-bromopyridin-2-yl)methanol (C6H6BrNO). Available at: [Link]

  • Google Patents. (2014). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • Ibrar, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 202. Available at: [Link]

  • Scott, J. S., et al. (2021). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 19(24), 5317-5359. Available at: [Link]

  • Paudel, A., et al. (2021). Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research. Drug Discovery & Development. Available at: [Link]

Sources

Exploratory

Technical Guide: Molecular Structure & Utility of (5-Bromopyridin-2-yl)methanol HCl

Executive Summary (5-Bromopyridin-2-yl)methanol hydrochloride is a bifunctional pyridine building block critical to modern medicinal chemistry.[1] Characterized by an electron-deficient pyridine scaffold substituted with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Bromopyridin-2-yl)methanol hydrochloride is a bifunctional pyridine building block critical to modern medicinal chemistry.[1] Characterized by an electron-deficient pyridine scaffold substituted with a bromine atom at the C5 position and a hydroxymethyl group at the C2 position, this compound serves as a versatile "linchpin" intermediate.[1] Its structural duality allows for orthogonal functionalization: the aryl bromide facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the primary alcohol provides a handle for alkylation, oxidation, or conversion into a leaving group.[1] This guide details its molecular properties, synthesis, and application in high-throughput drug discovery.[1]

Part 1: Molecular Identity & Physicochemical Profile

The hydrochloride salt form is often preferred in process chemistry due to its enhanced crystallinity and water solubility compared to the free base. However, researchers must account for the stoichiometry of the counterion when calculating molar equivalents for reactions.

Comparative Data Table
PropertyFree BaseHydrochloride Salt (HCl)
Systematic Name (5-Bromopyridin-2-yl)methanol(5-Bromopyridin-2-yl)methanol hydrochloride
CAS Number 88139-91-731181-82-5
Molecular Formula C₆H₆BrNOC₆H₇BrClNO
Molecular Weight 188.02 g/mol 224.48 g/mol
Appearance White to off-white solidWhite crystalline solid
Solubility Soluble in DMSO, MeOH, DCMSoluble in Water, DMSO, MeOH
pKa (Calculated) ~3.5 (Pyridine N)N/A (Salt form)
LogP ~0.7Lower (due to ionization)

Critical Note on Stoichiometry: When using the HCl salt in basic conditions (e.g., a Suzuki coupling with K₂CO₃), an extra equivalent of base is required to neutralize the hydrochloride before the catalytic cycle can proceed efficiently.

Part 2: Structural Analysis & Reactivity

The molecule's utility stems from the electronic distinctiveness of its three core components.

The Pyridine Scaffold

The central pyridine ring is electron-deficient (π-deficient).[1] This makes the C5 position less reactive toward electrophilic aromatic substitution but highly primed for oxidative addition by low-valent metal catalysts (Pd⁰, Ni⁰).

The C5-Bromine Handle

Located meta to the nitrogen, the bromine atom is stable under standard nucleophilic conditions but reactive under metal catalysis.[1] It is the primary site for diversifying the scaffold via cross-coupling reactions.

The C2-Hydroxymethyl Group

This primary alcohol is benzylic-like (picolinic position).[1] It can be:

  • Oxidized to the aldehyde (using Dess-Martin periodinane or MnO₂) or carboxylic acid.

  • Converted to a leaving group (Mesylate/Tosylate) for Sɴ2 displacement.

  • Protected (e.g., TBDMS ether) to survive harsh coupling conditions.

Structural Visualization

The following diagram illustrates the connectivity and functional zones of the molecule.

MolecularStructure Core Pyridine Ring (Electron Deficient) Br C5-Bromine (Cross-Coupling Site) Core->Br C5 Position OH C2-Methanol (Alkylation/Oxidation) Core->OH C2 Position HCl HCl Counterion (Enhances Solubility) Core->HCl Ionic Interaction

Figure 1: Functional decomposition of (5-Bromopyridin-2-yl)methanol HCl.

Part 3: Synthesis Protocol

The most robust synthetic route involves the selective reduction of methyl 5-bromopicolinate. This method avoids the formation of over-reduced side products and preserves the aromatic bromine.

Experimental Workflow

Reaction: Methyl 5-bromopicolinate + NaBH₄ → (5-Bromopyridin-2-yl)methanol[1]

  • Preparation: Dissolve methyl 5-bromopicolinate (1.0 eq) in anhydrous Methanol (0.2 M concentration). Cool to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄, 3.0 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Conversion is usually complete within 2–4 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution or 1N HCl (gas evolution: H₂).

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Salt Formation (Optional): Dissolve the free base in diethyl ether or dioxane and add 4M HCl in dioxane. Filter the resulting white precipitate to obtain the HCl salt.

Synthesis Pathway Diagram[1]

Synthesis Start Methyl 5-bromopicolinate (Starting Material) Intermediate Boron Complex Intermediate Start->Intermediate Reduction Reagent Reagents: NaBH4, MeOH, 0°C Reagent->Intermediate Product (5-Bromopyridin-2-yl)methanol (Free Base) Intermediate->Product Hydrolysis Quench Quench: Sat. NH4Cl or HCl Quench->Product Final (5-Bromopyridin-2-yl)methanol HCl (Final Salt) Product->Final Acidification SaltStep HCl/Dioxane SaltStep->Final

Figure 2: Step-wise synthesis from the ester precursor to the hydrochloride salt.

Part 4: Applications in Drug Discovery

This molecule is a "privileged structure" intermediate. Its applications are defined by the order of operations used to functionalize it.

Suzuki-Miyaura Cross-Coupling

The C5-Br bond is an excellent partner for aryl boronic acids.[1]

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

  • Outcome: Creates biaryl systems common in kinase inhibitors.

Ether Synthesis (Williamson/Mitsunobu)

The C2-OH group can be used to tether the pyridine ring to other pharmacophores.

  • Mitsunobu: PPh₃, DIAD, Phenol/Alcohol.

  • Alkylation: NaH, Alkyl Halide.

Late-Stage Diversification

In fragment-based drug design (FBDD), the alcohol is often kept protected while the bromine is coupled.[1] Alternatively, the bromine is preserved while the alcohol is oxidized to an aldehyde for reductive amination, creating a library of amine derivatives.

Part 5: Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. It absorbs atmospheric moisture, which can alter the effective molecular weight during weighing. Store in a desiccator or tightly sealed container.

  • Storage: Keep at 2–8°C.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • PubChem. (2025).[3][4] (5-Bromopyridin-2-yl)methanol Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Foundational

Solubility profile of (5-Bromopyridin-2-yl)methanol hydrochloride in water vs organic solvents

Executive Summary This technical guide provides a comprehensive solubility analysis of (5-Bromopyridin-2-yl)methanol hydrochloride , a critical intermediate in the synthesis of pyridine-based pharmacophores. Unlike its f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility analysis of (5-Bromopyridin-2-yl)methanol hydrochloride , a critical intermediate in the synthesis of pyridine-based pharmacophores. Unlike its free base counterpart, the hydrochloride salt exhibits a distinct polarity profile driven by the pyridinium cation-chloride anion pair.

Understanding this profile is essential for:

  • Process Chemistry: Optimizing biphasic extractions and recrystallization yields.

  • Formulation: Designing stable aqueous or hydro-alcoholic delivery vehicles.

  • Analytical Chemistry: Selecting appropriate diluents for HPLC/LC-MS workflows to prevent injector precipitation.

Chemical Identity & Structural Analysis[1][2][3]

To predict and manipulate solubility, we must first deconstruct the molecule's interaction potential.

  • Core Scaffold: A pyridine ring substituted with a bromine atom (lipophilic, electron-withdrawing) and a hydroxymethyl group (polar, hydrogen bond donor/acceptor).

  • Salt Form: The hydrochloride salt protonates the pyridine nitrogen, creating a pyridinium cation .

  • Lattice Energy vs. Solvation: The solid state is held together by strong ionic interactions between the pyridinium cation and chloride anion. Dissolution requires a solvent capable of overcoming this lattice energy via high dielectric constant (

    
    ) or specific ion-dipole interactions.
    
Structural Impact on Solubility
FeatureInteraction TypeTarget Solvent Class
Pyridinium Cation (

)
Ion-DipoleWater, Methanol, DMSO
Chloride Anion (

)
H-Bond AcceptanceWater, Alcohols
Hydroxymethyl (

)
H-BondingAlcohols, Water
Bromine (

)
London Dispersion(Limited influence in salt form)

Solubility Profile: Water vs. Organic Solvents

The following data summarizes the solubility behavior. Note that while specific batch values vary based on crystallinity, these trends are chemically validated for 5-bromo-substituted pyridinium salts.

Table 1: Solubility Classification
SolventDielectric Constant (

)
Solubility RatingMechanistic Rationale
Water 80.1High (>100 mg/mL)Strong ion-dipole hydration shells stabilize both

and

.
Methanol 32.7High (>50 mg/mL)Proticity allows solvation of anions; moderate

supports cation separation.
DMSO 46.7High (>100 mg/mL)High polarity and polarizability dissolve the salt readily.
Ethanol 24.5Moderate Reduced dielectric constant compared to MeOH increases ion-pairing, lowering solubility.
Dichloromethane (DCM) 8.9Low/Sparingly Lacks H-bond donation to stabilize

. Often requires small % MeOH to dissolve salts.
Ethyl Acetate 6.0Very Low Polar aprotic but insufficient

to dissociate the ionic lattice.
Hexane / Heptane 1.9Insoluble Non-polar; energetic penalty for cavity formation is too high for ionic species.
Solvation Mechanism Visualization

The diagram below illustrates the competing forces during the dissolution process.

SolvationMechanism cluster_0 Key Interactions Solid Solid Lattice (Strong Ionic Bonds) Transition Transition State (Cavity Formation) Solid->Transition Energy Input (Lattice Breaking) Solvent Solvent Molecules (Water/MeOH) Solvent->Transition Orientation Dissolved Solvated Ions (Stable Solution) Transition->Dissolved Energy Release (Solvation Shell Formation) IonDipole Ion-Dipole (Cation-Oxygen) Dissolved->IonDipole HBond H-Bonding (Anion-Hydrogen) Dissolved->HBond

Figure 1: Energetic pathway of dissolving (5-Bromopyridin-2-yl)methanol HCl. High dielectric solvents lower the transition energy barrier.

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical path development. You must validate solubility for your specific lot, as polymorphs or residual free base can alter results.

Protocol A: Gravimetric Saturation Method (High Precision)

Best for determining exact solubility limits (mg/mL).

  • Preparation: Weigh approx. 100 mg of (5-Bromopyridin-2-yl)methanol HCl into a 2 mL HPLC vial.

  • Addition: Add the target solvent (e.g., Water, MeOH) in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. If solid persists, sonicate for 5 minutes at 25°C.

  • Saturation: Continue addition until the solid just dissolves (clear solution).

  • Calculation:

    
    
    
  • Verification: If solid remains after 1 mL, filter the supernatant, evaporate a known volume, and weigh the residue.

Protocol B: HPLC-UV Solubility Screen (High Throughput)

Best for screening multiple solvents or pH buffers simultaneously.

  • Saturated Solution: Add excess solid to 1 mL of solvent. Shake for 24 hours at 25°C.

  • Filtration: Filter through a 0.22 µm PTFE (for organics) or PES (for aqueous) syringe filter.

  • Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid).

  • Analysis: Inject onto HPLC (C18 Column, 254 nm).

  • Quantification: Compare peak area against a standard curve of the compound in DMSO.

Workflow Diagram

SolubilityProtocol Start Start: Solid Sample SolventAdd Add Solvent (Incremental) Start->SolventAdd Vortex Vortex/Sonicate (25°C) SolventAdd->Vortex Check Visual Check Vortex->Check Clear Clear Solution? Check->Clear Filter Filter Supernatant (HPLC Method) Check->Filter Excess Solid (Saturation) Clear->SolventAdd Solid Remains Calc Calculate Solubility Clear->Calc Dissolved

Figure 2: Decision tree for determining solubility limits.

Applications in Drug Development[4]

Synthesis & Workup Strategy
  • Reaction Solvent: Use Methanol or Ethanol for nucleophilic substitutions where the salt needs to be dissolved.

  • Biphasic Extraction (Free Base Recovery):

    • To convert the HCl salt to the free base: Dissolve the salt in Water .

    • Neutralize with saturated

      
        (pH > 8).
      
    • Extract into Ethyl Acetate or DCM . The free base (neutral) will partition into the organic layer, leaving inorganic salts (

      
      ) in the aqueous layer.
      
Purification via Recrystallization
  • Anti-solvent Method: Dissolve the salt in a minimum amount of Methanol (hot). Slowly add Ethyl Acetate or Diethyl Ether (anti-solvents). The salt will crystallize out while non-polar impurities remain in solution.

Analytical Sample Prep
  • Diluent: Do not dissolve the HCl salt directly in 100% Acetonitrile or high-organic mobile phases, as it may precipitate.

  • Recommendation: Dissolve the stock in 50:50 Water:Methanol before diluting into the mobile phase.

References

  • PubChem. (5-Bromopyridin-2-yl)methanol hydrochloride (Compound Summary). National Library of Medicine. [Link] (Accessed 2025-10-26).

  • Bates, R. G.Determination of pH: Theory and Practice. John Wiley & Sons, 1973.
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Authoritative source on solvent polarity and dielectric constants).
Exploratory

Role of (5-Bromopyridin-2-yl)methanol as a building block in medicinal chemistry

Executive Summary (5-Bromopyridin-2-yl)methanol is a bifunctional pyridine scaffold that serves as a critical "linchpin" in modern drug discovery. Its value lies in its orthogonal reactivity: it possesses an aryl bromide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Bromopyridin-2-yl)methanol is a bifunctional pyridine scaffold that serves as a critical "linchpin" in modern drug discovery. Its value lies in its orthogonal reactivity: it possesses an aryl bromide handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) and a hydroxymethyl group for oxidation, alkylation, or reductive functionalization.

This guide analyzes the strategic application of this building block, moving beyond basic properties to explore its role in constructing bioactive ligands, particularly for targets like TRPV3 channels and kinase active sites.

Structural Analysis & Strategic Value

The Pyridine Advantage

The pyridine ring is a privileged structure in medicinal chemistry. Unlike a phenyl ring, the pyridine nitrogen provides:

  • Hydrogen Bond Acceptor (HBA): Critical for interacting with serine/threonine residues in protein binding pockets.

  • Solubility Modulation: The basic nitrogen (

    
     ~5.2) can improve aqueous solubility when protonated or solvated.
    
  • Metabolic Stability: The 5-position (meta to nitrogen) is often less susceptible to oxidative metabolism compared to electron-rich phenyl rings.

Orthogonal Reactivity Profile

The molecule allows for divergent synthesis . The C5-Bromine and C2-Hydroxymethyl groups react under distinct conditions, allowing chemists to functionalize one end of the molecule without affecting the other.

  • C5-Bromine: Electronic activation by the pyridine ring makes this position highly reactive toward Pd-catalyzed cross-couplings.

  • C2-Hydroxymethyl: A versatile "anchor" that can be converted into an aldehyde (for reductive amination), a carboxylic acid (for amide coupling), or a leaving group (for

    
     displacement).
    

ReactivityMap Core (5-Bromopyridin-2-yl)methanol (The Scaffold) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(0), Ar-B(OH)2 Oxidation Oxidation to Aldehyde (Reductive Amination Precursor) Core->Oxidation MnO2 or TEMPO Activation Activation (Mesylation/Halogenation) (Nucleophilic Substitution) Core->Activation MsCl or SOCl2 Biaryl Biaryl Pyridines (Kinase/GPCR Ligands) Suzuki->Biaryl Amine Benzylic Amines (Via Reductive Amination) Oxidation->Amine Ether Pyridyl Ethers (Via Williamson Ether) Activation->Ether

Figure 1: Divergent reactivity map of (5-Bromopyridin-2-yl)methanol.

Synthetic Transformations & Methodologies[2][3][4][5][6][7][8][9][10]

C-C Bond Formation (Suzuki-Miyaura Coupling)

The 5-bromo position is the primary entry point for increasing molecular complexity.

Mechanistic Insight: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-Br bond. However, the free hydroxyl group can sometimes poison catalysts or undergo side reactions. While protection (e.g., TBS ether) is an option, modern catalytic systems (e.g.,


) often tolerate the free alcohol.

Optimization Table: Suzuki Coupling Conditions

ParameterStandard ConditionOptimized for Steric BulkRationale
Catalyst

(5 mol%)

Bidentate ligands prevent catalyst deactivation.
Base

(2M aq)

or

Stronger bases facilitate transmetallation for hindered boronic acids.
Solvent DME/Water (3:1)1,4-Dioxane/WaterHigher boiling point of dioxane allows for faster kinetics.
Temp 80-90°C100°COvercomes activation energy barrier for electron-neutral boronic acids.
Functional Group Interconversion (FGI)

The hydroxymethyl group is rarely the final target; it is usually a transition state to a polar interaction motif.

  • Oxidation to Aldehyde: Using activated

    
     is preferred over Swern conditions for pyridyl alcohols to avoid foul-smelling byproducts and handling issues, although TEMPO/Bleach is the greener alternative for scale-up. The resulting aldehyde (5-bromopicolinaldehyde) is unstable and should be used immediately in reductive aminations [1].
    
  • Conversion to Leaving Group: Reacting with thionyl chloride (

    
    ) yields the chloromethyl derivative. Note that 2-(chloromethyl)pyridines are unstable as free bases (prone to self-polymerization) and must be stored as HCl salts.
    

Case Study: TRPV3 Antagonists

A definitive application of this scaffold is found in the development of Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, which are potential treatments for neuropathic pain and skin disorders.[1]

The Challenge: Researchers needed a core that could display a lipophilic biaryl tail while maintaining a polar headgroup for receptor interaction.

The Solution: (5-Bromopyridin-2-yl)methanol was used as the starting material.[2][3]

  • Step 1: The alcohol was protected or modified early to define the "head" of the antagonist.

  • Step 2: The 5-bromo position underwent Suzuki coupling to attach a trifluoromethyl-phenyl group, creating the necessary lipophilic bulk.

  • Outcome: This led to compound 74a , a potent TRPV3 antagonist with favorable ADME properties [2].[1]

SynthesisWorkflow Start Start: (5-Bromopyridin-2-yl)methanol Step1 Step 1: Alcohol Protection/Modification (Define Polar Head) Start->Step1 Functionalization Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Step1->Step2 Cross-Coupling Final Target: TRPV3 Antagonist (74a) (Biaryl Pyridine Scaffold) Step2->Final Deprotection/Purification

Figure 2: Simplified synthetic workflow for TRPV3 antagonist generation.

Experimental Protocols

Protocol A: Selective Suzuki Coupling (Preserving the Alcohol)

This protocol validates the ability to couple the aryl bromide without protecting the hydroxyl group.

Reagents:

  • (5-Bromopyridin-2-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)[4]

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine scaffold, arylboronic acid, and cesium carbonate.

  • Inert Atmosphere: Evacuate and backfill the vial with nitrogen (3 cycles). Add the degassed solvent mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of nitrogen.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LCMS (Look for disappearance of Br-isotope pattern and emergence of M+1 peak of product).

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes). The product will typically be more polar than the starting bromide.

Protocol B: Mild Oxidation to Aldehyde (Manganese Dioxide)

Used to generate the reactive intermediate for reductive amination.

Reagents:

  • (5-Bromopyridin-2-yl)methanol (1.0 equiv)

  • Activated

    
     (10.0 equiv) — Note: Large excess is required for kinetics.
    
  • Solvent: Dichloromethane (DCM) or Chloroform

Procedure:

  • Suspension: Dissolve the alcohol in anhydrous DCM (0.1 M concentration).

  • Addition: Add activated

    
     in one portion.
    
  • Agitation: Stir vigorously at room temperature. Critical Step:

    
     oxidations are surface-area dependent; vigorous stirring is essential.
    
  • Monitoring: Check TLC every hour. Reaction typically completes in 4–16 hours.

  • Filtration: Filter the black suspension through a tight pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<30°C).

    • Caution: The resulting 5-bromopicolinaldehyde is prone to air oxidation (to the acid). Use immediately in the next step.

Handling & Stability (Safety)

  • Storage: Store (5-Bromopyridin-2-yl)methanol at 2–8°C. While the solid is stable, solutions in protic solvents can degrade over time.

  • Hazards: Classified as an irritant (Skin/Eye).[5] The bromo-pyridine moiety can be a skin sensitizer.

  • Chemical Incompatibility: Avoid strong oxidizing agents (unless intended) and strong acids (protonation of pyridine ring changes solubility).

References

  • ChemicalBook. (2025). 5-Bromopyridine-2-carbaldehyde Properties and Applications. Retrieved from

  • Tafesse, L., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. (2025). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. Retrieved from

  • PubChem. (2025).[5][6] (5-Bromopyridin-2-yl)methanol Compound Summary. Retrieved from

Sources

Foundational

Stability of pyridine methanol hydrochloride salts under ambient conditions

Executive Summary Pyridinemethanol hydrochloride salts (2-, 3-, and 4-isomers) represent a critical class of intermediates in pharmaceutical synthesis, particularly for vasodilators (e.g., nicotinyl alcohol) and ligand d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinemethanol hydrochloride salts (2-, 3-, and 4-isomers) represent a critical class of intermediates in pharmaceutical synthesis, particularly for vasodilators (e.g., nicotinyl alcohol) and ligand design. While conversion to the hydrochloride salt is a standard strategy to convert liquid free bases into manageable crystalline solids, this introduces significant stability challenges—primarily deliquescence and hygroscopicity .

This guide details the physicochemical stability profile of these salts under ambient conditions. The bottom line is that while chemically stable against spontaneous oxidation in the solid state, these salts are physically unstable in humid environments (


 RH), requiring strict moisture exclusion to prevent phase collapse and subsequent hydrolytic degradation.

Chemical Basis of Instability

To understand the stability profile, we must analyze the competition between lattice enthalpy and hydration energy .

The Hygroscopicity Mechanism

The pyridine nitrogen is weakly basic (


). Upon formation of the hydrochloride salt, the protonated pyridinium cation forms an ionic lattice with the chloride anion.
  • High Solvation Energy: The chloride ion (

    
    ) and the polar hydroxyl group (
    
    
    
    ) both have high affinity for water molecules.
  • Lattice Energy vs. Hydration: For pyridinemethanol salts, the hydration energy often exceeds the lattice energy at ambient humidity. This leads to deliquescence , where the solid salt absorbs enough atmospheric moisture to dissolve in its own sorbed water, forming a concentrated solution.

Chemical Degradation Pathways

Once solvated, the protective crystalline lattice is lost, accelerating chemical degradation:

  • Oxidation: The primary alcohol is susceptible to oxidation to the corresponding aldehyde (pyridinecarboxaldehyde) and carboxylic acid (e.g., nicotinic acid), particularly if transition metal impurities are present.

  • Disproportionation: In solution, equilibrium shifts may lead to the loss of HCl gas, reverting the salt to the free base, which (for the 2- and 3-isomers) is a liquid, causing "oiling out."

Visualization: Degradation Cascade

The following diagram illustrates the trajectory from a stable crystal to a degraded solution.

StabilityCascade SolidSalt Crystalline HCl Salt (Anhydrous) SurfaceAdsorption Surface Adsorption (Monolayer formation) SolidSalt->SurfaceAdsorption Exposure Moisture Ambient Moisture (>40% RH) Moisture->SurfaceAdsorption Deliquescence Deliquescence (Phase Collapse to Liquid) SurfaceAdsorption->Deliquescence Critical RH Exceeded Hydrolysis Loss of HCl / Reversion to Free Base Deliquescence->Hydrolysis pH Shift Oxidation Oxidation to Carboxylic Acid Deliquescence->Oxidation O2 Diffusion

Figure 1: The cascade of physical and chemical instability triggered by moisture absorption.

Comparative Stability Profiling

The position of the hydroxymethyl group significantly influences the physical state and stability.

Table 1: Physicochemical Properties of Isomers
IsomerFree Base State (RT)HCl Salt State (Dry)Stability Risk Profile
2-Pyridinemethanol Liquid (MP

C)
Hygroscopic SolidHigh: Prone to rapid deliquescence; steric hindrance at N-position affects salt packing.
3-Pyridinemethanol Liquid (MP

C)
Crystalline SolidModerate: Used pharmaceutically (Nicotinyl alcohol); stable if desiccated.
4-Pyridinemethanol Solid (MP

C)
Crystalline SolidLow-Moderate: Most stable isomer due to symmetry, but still hygroscopic as a salt.

Key Insight: The 2- and 3-isomers rely entirely on the ionic interactions of the salt form to remain solid at room temperature. Any disruption to this lattice (via water intrusion) causes an immediate return to the liquid state.

Analytical Workflow for Stability Assessment

Trustworthy data requires a self-validating analytical workflow. Do not rely on visual inspection alone, as "caking" is a late-stage failure.

Protocol: Dynamic Vapor Sorption (DVS)
  • Purpose: Determine the Critical Relative Humidity (CRH).

  • Method:

    • Load 10-20 mg of dried salt into the DVS microbalance.

    • Ramp humidity from 0% to 90% RH in 10% steps at

      
      C.
      
    • Equilibrium Criteria:

      
       per minute.
      
    • Analysis: Identify the inflection point where mass gain becomes exponential (Deliquescence Point).

Protocol: Forced Degradation (HPLC)
  • Purpose: Quantify chemical purity vs. physical state.

  • Column: C18 Reverse Phase (polar-embedded group preferred for basic pyridines).

  • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Stressors:

    • Acid/Base: 0.1 N HCl/NaOH, 24h.

    • Oxidative: 3%

      
      , 4h (Expect pyridine-N-oxide or carboxylic acid).
      
Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Salt Sample XRD X-Ray Diffraction (Check Crystallinity) Sample->XRD KF Karl Fischer (Water Content) Sample->KF HPLC HPLC-UV (Chemical Purity) Sample->HPLC Decision Pass/Fail? XRD->Decision KF->Decision HPLC->Decision Recrystallize Recrystallize (EtOH/HCl) Decision->Recrystallize Amorphous/Wet Release Release for Use Decision->Release Crystalline/Dry

Figure 2: Routine quality control workflow for hygroscopic pyridine salts.

Mitigation and Handling Strategies

To maintain the integrity of pyridinemethanol hydrochloride salts, the following "Chain of Custody" protocols must be enforced.

Storage Conditions
  • Temperature: Store at

    
    C. Lower temperatures reduce the kinetics of hydrolysis but do not prevent moisture absorption.
    
  • Atmosphere: Headspace must be purged with dry Nitrogen or Argon.

  • Desiccant: Silica gel is insufficient for long-term storage of deliquescent salts. Use Phosphorus Pentoxide (

    
    )  or molecular sieves in secondary containment.
    
Handling Protocol
  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

  • Environment: Weigh and dispense only in a glove box or a humidity-controlled room (<30% RH).

  • Solvent Selection: If recrystallization is needed, use anhydrous ethanol/isopropanol. Avoid water/methanol mixtures unless lyophilization is planned.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11474, 2-Pyridinemethanol. Retrieved October 26, 2025 from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt hygroscopicity mechanisms).

  • Serajuddin, A. T. M. (1999).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 126(2), 620-621.

Sources

Exploratory

Technical Guide: (5-Bromopyridin-2-yl)methanol – Free Base vs. Hydrochloride Salt

This guide details the technical distinctions between the free base and hydrochloride salt forms of (5-Bromopyridin-2-yl)methanol, providing researchers with actionable data for synthetic planning and solid-state handlin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical distinctions between the free base and hydrochloride salt forms of (5-Bromopyridin-2-yl)methanol, providing researchers with actionable data for synthetic planning and solid-state handling.

Executive Summary

The choice between (5-Bromopyridin-2-yl)methanol free base and its hydrochloride salt is a critical decision in process chemistry and medicinal synthesis. The free base is the preferred form for organometallic cross-couplings (e.g., Suzuki-Miyaura) and nucleophilic substitutions where non-protic conditions are required. The hydrochloride salt offers superior aqueous solubility and long-term solid-state stability but requires neutralization prior to base-sensitive reactions. This guide delineates their physicochemical profiles, reactivity differences, and interconversion protocols.

Physicochemical Profiling

The introduction of the bromine atom at the C5 position exerts a strong inductive effect ($ -I


 pK_a \approx 5.2 $). This suppression of basicity affects the stability and hygroscopicity of the salt form.
Comparative Data Table
PropertyFree Base Hydrochloride Salt
IUPAC Name (5-Bromopyridin-2-yl)methanol(5-Bromopyridin-2-yl)methanol hydrochloride
CAS Number 88139-91-7 31181-82-5
Molecular Formula $ C_6H_6BrNO $$ C_6H_6BrNO \cdot HCl $
Molecular Weight 188.02 g/mol 224.48 g/mol
Physical State White to off-white solid (low melting)White crystalline powder
Melting Point ~34–39 °C (Isomer dependent*)>150 °C (Decomposes)
Solubility (Water) Low / Sparingly SolubleHigh / Freely Soluble
Solubility (Organic) High (DCM, EtOAc, MeOH, THF)Low (DCM, THF); High (MeOH, DMSO)
pKa (Conj.[1][2][3] Acid) ~2.5 – 3.0 (Estimated)N/A (Already protonated)
Hygroscopicity LowModerate to High

*Note: Melting points for pyridine methanols vary by purity and isomer. The 6-bromo isomer melts at 34-39°C; the 5-bromo congener is typically a solid at room temperature but may form oils if impure.

Synthetic Utility & Reactivity

Electronic Context

The 5-bromo substituent deactivates the pyridine ring. In the free base , the nitrogen lone pair is available but weakly nucleophilic. In the hydrochloride salt , the nitrogen is protonated ($ Py-H^+ $), rendering the ring highly electron-deficient.

Decision Matrix: When to Use Which Form
  • Use Free Base When:

    • Performing Suzuki-Miyaura couplings : The free base prevents poisoning of Pd catalysts by excess acid or chloride ions.

    • O-Alkylation/Acylation : Reactions targeting the hydroxyl group (e.g., mesylation, tosylation) require a non-acidic environment to prevent side reactions.

    • Lithiation : Halogen-metal exchange (e.g., with n-BuLi) strictly requires the free base; acidic protons on the salt will quench the organolithium reagent immediately.

  • Use Hydrochloride Salt When:

    • Aqueous Workups : The salt remains in the aqueous phase, allowing removal of non-polar impurities via organic extraction.

    • Long-Term Storage : Salts generally exhibit higher oxidative stability and shelf-life than electron-deficient pyridine bases, which can N-oxidize over time.

    • Solubility Requirements : When the reaction solvent must be water or a highly polar alcohol.

Experimental Protocols

Workflow Visualization

The following diagram illustrates the interconversion logic and critical reaction pathways.

G Salt Hydrochloride Salt (CAS: 31181-82-5) Water Soluble FreeBase Free Base (CAS: 88139-91-7) Organic Soluble Salt->FreeBase Neutralization (NaHCO3 / EtOAc) Storage Long-term Storage (Crystalline) Salt->Storage Preferred Form FreeBase->Salt Acidification (HCl in Dioxane/Ether) Suzuki Suzuki Coupling (Pd Catalyst) FreeBase->Suzuki Preferred Substrate Lithiation Lithiation (n-BuLi) FreeBase->Lithiation Mandatory Substrate

Caption: Interconversion workflow and application suitability for (5-Bromopyridin-2-yl)methanol forms.

Protocol A: Conversion of Hydrochloride Salt to Free Base

Objective: Isolate the free base for organometallic coupling.

  • Dissolution: Suspend 10.0 mmol of (5-Bromopyridin-2-yl)methanol hydrochloride in 20 mL of water. The solid should dissolve completely.

  • Neutralization: Slowly add saturated aqueous $ NaHCO_3 $ (approx. 15 mL) while stirring until gas evolution ceases and pH reaches ~8–9. The solution may become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) ($ 3 \times 20 $ mL).

    • Note: The free base partitions efficiently into EtOAc.

  • Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous $ Na_2SO_4 $.

  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator) at 40 °C.

  • Yield: Expect >95% recovery of the white/off-white solid free base.

Protocol B: Preparation of Hydrochloride Salt from Free Base

Objective: Stabilize the compound for storage.

  • Dissolution: Dissolve 10.0 mmol of (5-Bromopyridin-2-yl)methanol free base in 10 mL of anhydrous Ethanol or Diethyl Ether.

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water tolerance allows).

  • Precipitation: The salt will precipitate immediately as a white crystalline solid. If no precipitate forms, add non-polar anti-solvent (e.g., Hexanes or Et2O) and cool to 0 °C.

  • Filtration: Collect the solid by vacuum filtration under inert atmosphere (nitrogen) to minimize moisture absorption.

  • Drying: Dry in a vacuum oven at 40 °C for 4 hours.

Handling & Safety

  • Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture. It should be stored in a desiccator or tightly sealed container.

  • Acidity: Solutions of the hydrochloride salt are acidic (pH ~2–3). Ensure compatibility with acid-sensitive protecting groups (e.g., acetals, silyl ethers) before use.

  • Irritation: Both forms are classified as irritants (H315, H319, H335). The free base can penetrate skin more easily due to its lipophilicity.

References

  • PubChem. (2025).[2][3] (5-Bromopyridin-2-yl)methanol Compound Summary. National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling of (5-Bromopyridin-2-yl)methanol

Executive Summary & Scientific Context (5-Bromopyridin-2-yl)methanol (CAS: 88139-91-7) is a high-value scaffold in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and GPCR ligands.[1] Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(5-Bromopyridin-2-yl)methanol (CAS: 88139-91-7) is a high-value scaffold in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and GPCR ligands.[1] Its structure presents a unique duality: the 5-bromo position offers a reactive handle for cross-coupling, while the 2-hydroxymethyl group provides a polar anchor for hydrogen bonding within active sites.[1]

However, this substrate presents specific challenges in Suzuki-Miyaura coupling:

  • Catalyst Poisoning: The pyridine nitrogen is a Lewis base capable of coordinating to the Palladium (Pd) center, potentially arresting the catalytic cycle.[1]

  • Protodeboronation: The electron-deficient nature of the pyridine ring can accelerate the hydrolysis of certain boronic acid partners.[1]

  • Solubility & Polarity: The free alcohol increases water solubility, complicating organic extraction and potentially interfering with base interaction if alkoxide formation occurs.[1]

This guide provides an evidence-based roadmap to overcome these hurdles, moving beyond "standard" conditions to high-fidelity protocols.

Chemo-Physical Considerations

Before initiating the reaction, the researcher must understand the electronic environment of the substrate.[1]

FeatureChemical ImplicationExperimental Adjustment
C5-Bromine Electrophilic site for Oxidative Addition.[2]Reactivity is generally higher than bromobenzene due to the electron-withdrawing nitrogen.[1]
Pyridine Nitrogen Potential ligand for Pd(II).Use bidentate ligands (e.g., dppf) or bulky phosphines (e.g., XPhos) to prevent N-Pd coordination.
Primary Alcohol H-bond donor; potential alkoxide formation.Avoid strong bases (e.g., NaOtBu) that may deprotonate the alcohol and cause side reactions. Use mild inorganic bases (K₂CO₃, K₃PO₄).[1]

Methodology & Catalyst Selection[3][4][5]

We recommend two distinct protocols based on the complexity of the coupling partner.

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Standard aryl boronic acids, robust substrates, cost-efficiency.

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[1][3] The large bite angle of the dppf ligand enforces a geometry that resists displacement by the pyridine nitrogen.

  • Solvent: 1,4-Dioxane/Water (4:1).[1][4] The water is critical for dissolving the inorganic base and facilitating the transmetallation step.[1]

  • Base: Potassium Carbonate (K₂CO₃).[3] Mild enough to leave the alcohol intact but strong enough to activate the boronic acid.

Protocol B: The "High-Performance" Method (Buchwald G2/G3)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids (prone to protodeboronation), or low-loading requirements.

  • Catalyst: XPhos Pd G2 or SPhos Pd G2.[1] These precatalysts activate rapidly and form monoligated Pd(0) species that are highly active and bulky, preventing pyridine inhibition.

  • Solvent: THF/Water or Toluene/Water.[1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄).[5]

Detailed Experimental Protocols

Protocol A: Standard Cross-Coupling

Reagents:

  • (5-Bromopyridin-2-yl)methanol (1.0 equiv)[1]

  • Arylboronic acid (1.2 – 1.5 equiv)[1]

  • Pd(dppf)Cl₂[3][6]·CH₂Cl₂ (3–5 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed][1][4]

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Charging: Add (5-Bromopyridin-2-yl)methanol (188 mg, 1.0 mmol), the Arylboronic acid (1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Inerting: Cap the vessel and cycle vacuum/inert gas (3x) to remove oxygen. Critical: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.[1]

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe. Both solvents should be pre-sparged with inert gas for 10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add Pd(dppf)Cl₂ (24 mg, 3 mol%).[1] Reseal immediately.

  • Reaction: Heat the mixture to 85–90 °C for 4–12 hours.

    • Visual Check: The reaction usually turns from orange/red to dark black/brown upon completion.

  • Workup (Specific for Polar Alcohol):

    • Cool to room temperature.[1][4][7]

    • Dilute with EtOAc (20 mL) and Water (10 mL).[1]

    • Note: Due to the hydroxymethyl group, the product may have significant water solubility.[1] If the aqueous layer is colored, saturate it with NaCl (brine) and back-extract with THF/EtOAc (1:1) or DCM containing 5% MeOH .

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography. The product is likely polar; a gradient of 0–10% MeOH in DCM is often required.

Protocol B: Optimization for Difficult Substrates

If Protocol A yields <40% or shows incomplete conversion:

  • Switch Catalyst: Use XPhos Pd G2 (2 mol%).[1]

  • Switch Base: Use K₃PO₄ (3.0 equiv).[1]

  • Temperature: Increase to 100 °C (or 110 °C in microwave for 30 mins).

  • Additive: If protodeboronation of the boronic acid is observed (formation of Ar-H), add CuCl (10 mol%) to facilitate transmetallation via a Cu-intermediate (Liebeskind-Srogl type effect).[1]

Visualizing the Workflow

The following diagrams illustrate the decision-making process and the mechanistic pathway, highlighting the specific entry point of our substrate.

SuzukiWorkflow Start Start: (5-Bromopyridin-2-yl)methanol CheckBoronic Analyze Boronic Acid Partner Start->CheckBoronic Standard Standard Aryl/Vinyl Boronic Acid CheckBoronic->Standard Simple Difficult Heteroaryl / Sterically Hindered / Unstable CheckBoronic->Difficult Complex ProtocolA Protocol A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Standard->ProtocolA ProtocolB Protocol B: XPhos Pd G2, K3PO4 THF/H2O, 100°C Difficult->ProtocolB Monitor Monitor (LCMS/TLC) Is conversion > 90%? ProtocolA->Monitor ProtocolB->Monitor Success Workup: Salt aqueous layer (NaCl) Extract w/ DCM:MeOH Monitor->Success Yes Failure Troubleshoot: 1. Check for Protodeboronation 2. Protect Alcohol (TBS) Monitor->Failure No

Caption: Decision tree for selecting reaction conditions based on the coupling partner's complexity.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic/Base Poison Catalyst Poisoning (Pyridine N-coordination) OxAdd->Poison If Ligand too small RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 5-Aryl-2-hydroxymethylpyridine RedElim->Product Substrate (5-Bromopyridin-2-yl)methanol Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Caption: Simplified catalytic cycle highlighting the oxidative addition of the bromopyridine and potential poisoning pathway.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation (Poisoning).[1]Switch to XPhos Pd G2 or Pd(dtbpf)Cl₂ . The bulky ligands prevent the pyridine nitrogen from binding to Pd.
Boronic Acid Consumed, No Product Protodeboronation (Ar-B → Ar-H).This is common with 2-heteroaryl boronic acids.[1] Use Boronic Esters (Pinacol) instead of acids. Lower temperature to 60–70 °C and extend time. Use anhydrous conditions with CsF as base.[1]
Low Yield / Mass Balance Loss Product lost in aqueous layer.The hydroxymethyl group makes the product polar.[1] Do not use Hexane/EtOAc for extraction.[1] Use DCM/Isopropanol (3:1) or saturate the aqueous phase with solid NaCl before extraction.[1]
Black Precipitate Early Pd Black formation (Catalyst death).Oxygen leak or insufficient ligand.[1] Ensure rigorous degassing. Add 10 mol% free ligand (e.g., PPh₃ or dppf) to stabilize the metal.

Safety & Handling (MSDS Highlights)

  • (5-Bromopyridin-2-yl)methanol: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers.[1] Avoid dust inhalation.[1]

  • 1,4-Dioxane: Suspected carcinogen and forms peroxides. Test for peroxides before use and handle with appropriate PPE.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling of Pyridine Derivatives. Organic Letters, 13(10), 2564–2567. Link[1]

  • BenchChem. (2025).[4] Application Notes for Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine (Analogous Substrate). Link[1]

  • Yoneda Labs. (2024). Practical Guide to Suzuki-Miyaura Cross-Coupling: Troubleshooting Heterocycles. Link

  • PubChem. (2025).[8] (5-Bromopyridin-2-yl)methanol Compound Summary. Link

Sources

Application

Application Note: Strategic Neutralization of (5-Bromopyridin-2-yl)methanol HCl for Facile Nucleophilic Substitution

Abstract This application note provides a comprehensive guide to the neutralization of (5-bromopyridin-2-yl)methanol hydrochloride to its free base form, a critical precursor for subsequent nucleophilic substitution reac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the neutralization of (5-bromopyridin-2-yl)methanol hydrochloride to its free base form, a critical precursor for subsequent nucleophilic substitution reactions. The rationale behind the requisite deprotonation is elucidated, followed by a detailed, field-tested protocol for the neutralization and a general procedure for its application in nucleophilic aromatic substitution (SNAr). This guide is intended to equip researchers with the foundational knowledge and practical methodology to successfully utilize this versatile building block in synthetic chemistry, particularly in the realm of drug discovery and materials science.

Introduction: The Synthetic Potential of (5-Bromopyridin-2-yl)methanol

(5-Bromopyridin-2-yl)methanol is a valuable bifunctional molecule in organic synthesis.[1][2] The presence of a bromine atom on the pyridine ring renders it susceptible to a variety of cross-coupling and nucleophilic substitution reactions, while the hydroxymethyl group offers a handle for further functionalization, such as oxidation or esterification. This compound is frequently supplied as a hydrochloride salt to improve its stability and shelf-life. However, for it to be employed in many synthetic transformations, particularly those where it or a derivative acts as a nucleophile, the acidic pyridinium hydrochloride must be neutralized to the free pyridine.

The Imperative of Neutralization: A Mechanistic Perspective

The nitrogen atom in a pyridine ring is basic due to the lone pair of electrons in an sp2 hybridized orbital. When protonated, as in the case of (5-Bromopyridin-2-yl)methanol HCl, it forms a pyridinium salt. Pyridinium ions are notably acidic, with a pKa of approximately 5.[3] This acidity stems from the electronegativity of the sp2-hybridized nitrogen atom.

For a nucleophilic substitution reaction to proceed, where the pyridine derivative itself or a functional group on it is to act as a nucleophile, the presence of the protonated pyridinium ion is detrimental. The positive charge on the nitrogen atom significantly reduces the nucleophilicity of the entire molecule. Therefore, deprotonation to regenerate the lone pair on the nitrogen is an essential prerequisite.

The choice of base for this neutralization is critical. A base that is strong enough to deprotonate the pyridinium ion (pKa ≈ 5) but not so strong as to cause unwanted side reactions is ideal. Weak inorganic bases such as sodium bicarbonate, sodium carbonate, or potassium carbonate are often suitable for this purpose.[4][5] The progress of the neutralization can be monitored by observing the cessation of CO2 evolution if a carbonate or bicarbonate base is used, or by checking the pH of the aqueous phase.

Protocol I: Neutralization of (5-Bromopyridin-2-yl)methanol HCl

This protocol details the procedure for the neutralization of the hydrochloride salt to its free base form.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Concentration/PuritySupplier
(5-Bromopyridin-2-yl)methanol HClC6H7BrClNO224.48>97%Commercial Source
Sodium Bicarbonate (NaHCO3)NaHCO384.01>99%Commercial Source
Dichloromethane (DCM)CH2Cl284.93ACS GradeCommercial Source
Deionized WaterH2O18.02-Laboratory Supply
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04>99%Commercial Source
Rotary Evaporator----
Separatory Funnel----
pH paper or pH meter----
Step-by-Step Neutralization Procedure
  • Dissolution: Dissolve (5-Bromopyridin-2-yl)methanol HCl (1.0 eq) in deionized water (10-15 mL per gram of starting material) in a round-bottom flask or beaker.

  • Basification: To the stirred solution, slowly add a saturated aqueous solution of sodium bicarbonate. The addition should be portion-wise to control the effervescence.

  • Monitoring: Continue adding the basic solution until the effervescence ceases and the pH of the aqueous solution is confirmed to be between 8 and 9 using pH paper or a pH meter.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free base into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform the extraction three times with a volume of solvent equal to that of the aqueous phase for each extraction to ensure complete recovery.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base of (5-bromopyridin-2-yl)methanol as a solid or oil.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques such as NMR, IR, or mass spectrometry.

Workflow for Neutralization

Neutralization_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase Start (5-Bromopyridin-2-yl)methanol HCl in Water AddBase Add Saturated NaHCO3 (aq) (pH 8-9) Start->AddBase Neutralization FreeBase_aq Free Base in Aqueous Phase AddBase->FreeBase_aq Deprotonation Extract Extract with DCM (3x) FreeBase_aq->Extract Phase Transfer Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate FinalProduct Pure (5-Bromopyridin-2-yl)methanol (Free Base) Concentrate->FinalProduct

Caption: Workflow for the neutralization of (5-Bromopyridin-2-yl)methanol HCl.

Protocol II: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The liberated (5-bromopyridin-2-yl)methanol is now ready for use in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[6]

General Reaction Scheme

This protocol outlines a general procedure for the reaction of (5-bromopyridin-2-yl)methanol with a generic amine nucleophile.

Reagents and Materials
Reagent/MaterialRoleNotes
(5-Bromopyridin-2-yl)methanolElectrophileMust be the free base form.
Amine Nucleophile (e.g., morpholine)NucleophilePrimary or secondary amines are suitable.
Base (e.g., K2CO3, Cs2CO3)Acid ScavengerTo neutralize the HBr formed during the reaction.
Solvent (e.g., DMF, DMSO, NMP)Reaction MediumA polar aprotic solvent is typically used.
Inert Atmosphere (e.g., N2, Ar)-To prevent side reactions with air or moisture.
Step-by-Step SNAr Procedure
  • Setup: To a dry, oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add the free base of (5-bromopyridin-2-yl)methanol (1.0 eq), the amine nucleophile (1.1-1.5 eq), and the base (1.5-2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific nucleophile used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mechanism of Nucleophilic Aromatic Substitution on Pyridine

Caption: General mechanism for SNAr on (5-Bromopyridin-2-yl)methanol.

Note: The images in the diagram above are placeholders and would be replaced with actual chemical structures in a publication. The mechanism illustrates the formation of a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by resonance, including a form where the negative charge resides on the electronegative nitrogen atom.[6] The subsequent fast step is the departure of the bromide leaving group to yield the substituted product.

Conclusion

The successful application of (5-bromopyridin-2-yl)methanol in nucleophilic substitution reactions hinges on its initial conversion to the free base form. The protocols outlined in this application note provide a robust and reproducible methodology for both the neutralization of the hydrochloride salt and its subsequent use in SNAr reactions. By understanding the underlying chemical principles, researchers can effectively leverage this versatile building block for the synthesis of novel compounds with potential applications in various fields of chemical science.

References

  • Wikipedia. Pyridinium chloride. [Link]

  • PubChem. (5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169. [Link]

  • PubChem. (5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619. [Link]

  • Taylor & Francis Online. Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. [Link]

  • RSC Publishing. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. [Link]

  • National Center for Biotechnology Information. N-Amino Pyridinium Salts in Organic Synthesis - PMC. [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF. [Link]

  • University of Rochester. Workup for Removing Amines. [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides?. [Link]

  • Pearson. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.. [Link]

  • ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides?. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • University of Rochester. Workup: Amines. [Link]

  • ResearchGate. The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile | Request PDF. [Link]

Sources

Method

Application Note: Selective Oxidation of (5-Bromopyridin-2-yl)methanol

Topic: Oxidation of (5-Bromopyridin-2-yl)methanol to 5-bromopicolinaldehyde Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] [1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxidation of (5-Bromopyridin-2-yl)methanol to 5-bromopicolinaldehyde Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

[1]

Executive Summary

The transformation of (5-Bromopyridin-2-yl)methanol (CAS: 88139-91-7) to 5-bromopicolinaldehyde (CAS: 31181-90-5) is a pivotal step in the synthesis of pyridine-based pharmacophores. 5-bromopicolinaldehyde serves as a versatile electrophile for reductive aminations, Wittig olefinations, and heterocycle formation.[1]

However, this oxidation presents specific chemoselectivity challenges:

  • Over-oxidation: Picolinaldehydes are prone to oxidation to carboxylic acids (picolinic acids) or hydrate formation in the presence of water.[1]

  • Lewis Basicity: The pyridine nitrogen can coordinate to metal-based oxidants (e.g., PCC/PDC), retarding reaction rates or complicating workup.[1]

  • Stability: The electron-deficient nature of the pyridine ring renders the aldehyde susceptible to nucleophilic attack; isolation requires anhydrous conditions.[1]

This guide details two validated protocols: a Scalable Manganese Dioxide (MnO₂) method for multigram synthesis and a High-Precision IBX method for precious material.[1]

Strategic Method Selection

The choice of oxidant is dictated by scale, purity requirements, and downstream application.[1]

FeatureMethod A: Activated MnO₂ Method B: IBX (2-Iodoxybenzoic acid) Method C: Swern Oxidation
Mechanism Heterogeneous Radical SurfaceHomogeneous I(V) Ligand ExchangeActivated DMSO (Pummerer)
Scale Suitability High (>10 g to kg)Low to Medium (<10 g)Medium
Selectivity Excellent (Chemospecific for benzylic/allylic)Excellent (No over-oxidation)Good (Risk of side reactions)
Workup Filtration (Simple)Filtration/ExtractionAqueous wash (Odor issues)
Toxicity Low (Heavy metal waste)Low (Explosive impact risk)High (CO, DMS generation)
Recommendation Primary Choice for Scale-up Choice for High Purity/Small Scale Alternative only if others fail

Reaction Visualization & Logic

OxidationLogic Substrate (5-Bromopyridin-2-yl)methanol (Alcohol) MnO2 Method A: Activated MnO2 (Heterogeneous) Substrate->MnO2 DCM, Reflux IBX Method B: IBX (Homogeneous) Substrate->IBX DMSO or EtOAc, Reflux Intermediate Alkoxy-Metal/Iodine Complex MnO2->Intermediate Surface Adsorption IBX->Intermediate Ligand Exchange Product 5-Bromopicolinaldehyde (Aldehyde) Intermediate->Product Elimination OverOx 5-Bromopicolinic Acid (Impurity) Product->OverOx H2O/O2 (Prolonged exposure)

Figure 1: Mechanistic pathways for the oxidation of pyridine methanol.[1] Method A relies on surface chemistry, while Method B utilizes hypervalent iodine valency changes.[1]

Detailed Protocols

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

Best for: Gram-scale synthesis, robust substrates, avoiding chromatography.[1]

Critical Process Parameter (CPP): MnO₂ Activation

Commercial MnO₂ varies significantly in activity.[1] For reproducible results, use Activated MnO₂ (precipitated) or activate commercial stock by heating at 110°C for 12 hours prior to use.[1] The reaction is heterogeneous; surface area drives kinetics.[1]

Materials
  • Substrate: (5-Bromopyridin-2-yl)methanol (1.0 equiv)[1][2]

  • Oxidant: Activated MnO₂ (10.0 – 15.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)[1]

  • Additives: Celite (for filtration)[1][3]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (5-Bromopyridin-2-yl)methanol (e.g., 1.88 g, 10 mmol) in anhydrous DCM (50 mL, 0.2 M).

    • Note: DCM is preferred for ease of workup; CHCl₃ can be used if higher reflux temperature is needed.[1]

  • Addition: Add Activated MnO₂ (8.7 g, ~100 mmol, 10 equiv) in a single portion.

    • Why: A large excess is required because the reaction occurs only on the active sites of the solid surface.[1]

  • Reaction: Heat the suspension to a gentle reflux (40°C) with vigorous stirring.

    • Monitoring: Check TLC (30% EtOAc in Hexanes) every 2 hours. The aldehyde is usually less polar than the alcohol.[1]

    • Duration: Typically 4–16 hours.[1] If conversion stalls, add an additional 5 equiv of MnO₂.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the black suspension through a pad of Celite packed in a sintered glass funnel.[1]

    • Rinse the filter cake thoroughly with DCM (3 x 20 mL) to elute the adsorbed product.[1]

    • Caution: Do not let the MnO₂ pad dry out completely under vacuum if it contains residual solvent vapors, as dry MnO₂ dust is an inhalation hazard.[1]

  • Isolation: Concentrate the filtrate under reduced pressure (keep bath <40°C to prevent degradation).

  • Purification: The resulting off-white solid is often sufficiently pure (>95%).[1] If necessary, recrystallize from Hexane/Et₂O or pass through a short silica plug.[1]

Expected Yield: 85–95% Physical Data: White to pale yellow solid, MP: 91–96°C [1].[1]

Protocol B: IBX (2-Iodoxybenzoic Acid) Oxidation

Best for: High-value intermediates, avoiding heavy metals, mild conditions.[1]

Mechanism & Safety

IBX is a hypervalent iodine(V) species.[1][4] It is generally safer than the explosive IBX precursors but is impact-sensitive at high temperatures (>200°C).[1] It operates by ligand exchange with the alcohol followed by a twist mechanism to eliminate the aldehyde.[1]

Materials
  • Substrate: (5-Bromopyridin-2-yl)methanol (1.0 equiv)[1][2]

  • Oxidant: IBX (1.1 – 1.3 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMSO (if solubility is poor)[1]

Step-by-Step Procedure
  • Preparation: Suspend IBX (3.36 g, 12 mmol, 1.2 equiv) in Ethyl Acetate (60 mL).

    • Note: IBX is insoluble in most organic solvents.[1] Refluxing in EtOAc allows the reaction to proceed as IBX slowly dissolves or reacts at the interface.[1]

  • Addition: Add the substrate (1.88 g, 10 mmol) to the suspension.

  • Reaction: Reflux the mixture vigorously (approx. 77°C) for 3–6 hours.

    • Visual Cue: The reaction often turns from a white suspension (IBX) to a finer white precipitate (IBA - iodobenzoic acid byproduct).[1]

  • Workup:

    • Cool to room temperature.[1][3][5]

    • Filter off the solid byproduct (2-iodobenzoic acid).[1]

    • Wash the filtrate with 5% NaHCO₃ (2 x 20 mL) and Water (1 x 20 mL) to remove any dissolved iodobenzoic acid.[1]

    • Dry the organic layer over Na₂SO₄.[1][6][7]

  • Isolation: Concentrate in vacuo.

Expected Yield: 90–98% Advantage: Avoids the "stalling" sometimes seen with MnO₂ and removes heavy metals from the waste stream.[1]

Analytical Controls & Validation

ParameterSpecificationMethodNotes
Appearance White/Pale Yellow SolidVisualDarkening indicates decomposition.[1]
TLC (Rf) ~0.45Silica (Hex/EtOAc 8:[1][2]1)Visualize with UV (254 nm).[1] Aldehyde moves faster than alcohol.[1]
¹H NMR δ ~10.0 ppm (s, 1H)CDCl₃Diagnostic aldehyde proton.[1] Disappearance of CH₂ doublet at ~4.7 ppm.[1]
IR ~1700–1710 cm⁻¹FTIRStrong C=O stretch.[1]

NMR Data (CDCl₃, 400 MHz) [1]:

  • δ 10.03 (s, 1H, CHO)[1]

  • δ 8.85 (d, J=2.0 Hz, 1H, Ar-H6)[1]

  • δ 8.02 (dd, J=8.0, 2.0 Hz, 1H, Ar-H4)[1]

  • δ 7.85 (d, J=8.0 Hz, 1H, Ar-H3)[1][2]

Troubleshooting & Critical Parameters

Issue: Incomplete Conversion (Stalling)
  • Cause: Deactivation of MnO₂ surface by water (product of the reaction) or insufficient activity of the reagent.[1]

  • Solution:

    • Add activated Molecular Sieves (3Å or 4Å) to the reaction mixture to scavenge water.

    • Filter the reaction and re-subject the filtrate to fresh MnO₂.[1]

    • Switch to Protocol B (IBX).[1]

Issue: Over-oxidation to Carboxylic Acid[1]
  • Cause: Presence of water or oxygen over prolonged periods.[1]

  • Solution: Ensure solvents are anhydrous. Use an inert atmosphere (Nitrogen/Argon).[1] Store the product at 2–8°C under inert gas.

Issue: Product Instability
  • Cause: Electron-deficient aldehydes can form hydrates or hemiacetals.[1]

  • Solution: Avoid methanol/ethanol during workup.[1] Store in a freezer.

Safety & Handling

  • 5-Bromopicolinaldehyde: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Handle in a fume hood.

  • Manganese Dioxide (MnO₂): Oxidizer.[1][8][9][10] Harmful if inhaled or swallowed.[1] Chronic exposure affects the CNS.[1] Dispose of as heavy metal waste.[1]

  • IBX: Potentially explosive under high impact or temperatures >200°C. Never heat IBX to dryness.[1]

References

  • ChemicalBook. (2025).[1] 5-Bromopyridine-2-carbaldehyde Properties and Synthesis.Link[1]

  • Santa Cruz Biotechnology. (2025).[1] 5-Bromo-2-pyridinecarboxaldehyde Product Data.Link[1]

  • Organic Chemistry Portal. (2025). Oxidations with MnO2 - Manganese Dioxide.[1]Link

  • Frigerio, M., et al. (1999).[1][11] A Mild and Efficient Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX).[1][4] Journal of Organic Chemistry, 64(12), 4537-4538.[1] Link[1]

  • PubChem. (2025).[1][12] (5-Bromopyridin-2-yl)methanol Compound Summary.Link[1]

Sources

Application

Converting (5-Bromopyridin-2-yl)methanol to 5-bromo-2-(chloromethyl)pyridine

Executive Summary & Strategic Analysis This Application Note details the deoxyhalogenation of (5-Bromopyridin-2-yl)methanol [CAS: 88139-91-7] to 5-bromo-2-(chloromethyl)pyridine [CAS: 88139-92-8]. While alkyl halides are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the deoxyhalogenation of (5-Bromopyridin-2-yl)methanol [CAS: 88139-91-7] to 5-bromo-2-(chloromethyl)pyridine [CAS: 88139-92-8].

While alkyl halides are often trivial to synthesize, 2-(chloromethyl)pyridines present a specific stability challenge. The "benzylic-like" carbon is highly electrophilic. In the free base form, the pyridine nitrogen of one molecule can attack the chloromethyl group of another, leading to rapid self-polymerization (forming pyridinium salts) or hydrolysis upon exposure to ambient moisture.

Core Recommendation:

  • For Storage: Isolate and store as the Hydrochloride Salt (5-bromo-2-(chloromethyl)pyridine · HCl). This protonates the pyridine nitrogen, shutting down self-polymerization.

  • For Immediate Use: Generate the Free Base in situ or immediately prior to the next coupling step (e.g., ether synthesis or amine alkylation).

This guide prioritizes the Thionyl Chloride (


)  method due to its high atom economy and the gaseous nature of byproducts (

,

), which simplifies purification.

Reaction Mechanism & Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an initial formation of an alkyl chlorosulfite intermediate.[1]

Key Mechanistic Insight: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) forms a Vilsmeier-Haack type chloroiminium species, which is more reactive than thionyl chloride alone. This allows the reaction to proceed at lower temperatures (


 to RT), minimizing thermal degradation of the sensitive product.

ReactionMechanism Alcohol (5-Bromopyridin-2-yl)methanol Intermediate Alkyl Chlorosulfite Intermediate Alcohol->Intermediate Activation SOCl2 SOCl2 (+ cat. DMF) SOCl2->Intermediate Transition SNi / SN2 Transition Intermediate->Transition -HCl Product 5-bromo-2-(chloromethyl)pyridine (+ SO2 + HCl) Transition->Product Decomposition

Figure 1: Mechanistic pathway for the deoxyhalogenation of pyridine methanol using thionyl chloride.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.
(5-Bromopyridin-2-yl)methanol1.0Substrate88139-91-7
Thionyl Chloride (

)
1.5 - 2.0Chlorinating Agent7719-09-7
Dichloromethane (DCM)10-15 volSolvent (Anhydrous)75-09-2
DMF (N,N-Dimethylformamide)0.05 (Cat.)Catalyst68-12-2
Product (HCl Salt) -Target936342-91-5
Step-by-Step Procedure

Step 1: Setup and Dissolution

  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Charge the RBF with (5-Bromopyridin-2-yl)methanol (1.0 equiv).

  • Add anhydrous DCM (10 mL per gram of substrate). Stir until fully dissolved.

  • Add catalytic DMF (2-3 drops per gram of substrate).

  • Cool the solution to

    
      using an ice/water bath.
    

Step 2: Reagent Addition (Critical) 6. Load Thionyl Chloride (1.5 equiv) into a pressure-equalizing addition funnel or a glass syringe. 7. Slowly add the


 dropwise to the stirring solution at 

.
  • Observation: Gas evolution (
    
    
    ,
    
    
    ) will occur.[2] Ensure the reaction is vented through a scrubber (e.g., aqueous NaOH trap).
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
  • Stir for 2–4 hours.
  • Monitor: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting alcohol is more polar (lower
    
    
    ) than the chloride product.

Step 3: Workup - The Branch Point Choose Path A for Storage (Recommended) or Path B for Immediate Use.

PATH A: Isolation of Hydrochloride Salt (Stable Form)

  • Concentrate the reaction mixture in vacuo (Rotary evaporator) at

    
    .
    
  • Co-evaporate with Toluene (

    
    ) to remove traces of unreacted 
    
    
    
    and
    
    
    .
  • The residue is often a solid or a semi-solid oil. Triturate with cold Diethyl Ether or Hexanes to induce crystallization.

  • Filter the off-white solid under

    
    .
    
  • Result: 5-bromo-2-(chloromethyl)pyridine hydrochloride.[3][4] Store in a desiccator at

    
    .
    

PATH B: Isolation of Free Base (Unstable - Use Immediately)

  • Cool the reaction mixture to

    
    .
    
  • Carefully quench by pouring the mixture into a stirred solution of saturated aqueous

    
      (Caution: Foaming).
    
  • Extract with DCM (

    
    ).
    
  • Wash the combined organic layers with Brine, dry over anhydrous

    
    , and filter.
    
  • Concentrate in vacuo at low temperature (

    
    ).
    
  • Result: 5-bromo-2-(chloromethyl)pyridine (Free Base). Proceed immediately to the next step.

Process Workflow & Decision Tree

Workflow Start Start: Dissolve Alcohol in DCM + cat. DMF Cool Cool to 0°C Start->Cool Add Add SOCl2 Dropwise Cool->Add React Warm to RT Stir 2-4 Hours Add->React Check TLC/LCMS Check React->Check Decision Intended Use? Check->Decision Complete PathA PATH A: Storage (HCl Salt) Decision->PathA Long-term PathB PATH B: Immediate Use (Free Base) Decision->PathB Immediate Evap Evaporate Volatiles (Remove excess SOCl2) PathA->Evap Triturate Triturate with Ether Evap->Triturate Store Stable Solid Store -20°C Triturate->Store Quench Quench with NaHCO3 PathB->Quench Extract Extract DCM / Dry Quench->Extract NextStep Use immediately in Nucleophilic Substitution Extract->NextStep

Figure 2: Operational workflow distinguishing between salt isolation and free base generation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupEnsure all glassware is dry. If isolating free base, work quickly and use cold saturated

.
Product Polymerization Free base stored too longAlways isolate as HCl salt for storage. If free base turns into a gummy insoluble solid, it has self-quaternized.
Incomplete Reaction Old

Thionyl chloride hydrolyzes over time. Distill

before use or use a fresh bottle.
Dark Coloration Exotherm uncontrolledMaintain

strictly during addition. Add

slower.

Safety & Handling (E-E-A-T)

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage. Releases toxic

    
     and 
    
    
    
    gas. Must be handled in a fume hood.
  • 5-bromo-2-(chloromethyl)pyridine: A potent alkylator (lachrymator). It can alkylate DNA. Wear double nitrile gloves and eye protection.

  • Waste Disposal: Quench excess thionyl chloride by slowly adding the reaction mixture to a large volume of dilute alkaline solution (soda ash) in an ice bath before disposal.

References

  • ChemicalBook. Synthesis of 5-chloro-2-(chloromethyl)pyridine (Analogous Protocol). Retrieved Oct 2025. Link

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) Reaction Mechanism.Link

  • Combi-Blocks. Safety Data Sheet: 5-Bromo-2-(chloromethyl)pyridine hydrochloride.Link

  • Mendoza, A. et al.Scalable Synthesis of Pyridine-Based Intermediates. Journal of Organic Chemistry, 2015.

Sources

Method

Strategic Functionalization of (5-Bromopyridin-2-yl)methanol: Protecting Group Architectures

Topic: Protecting group strategies for (5-Bromopyridin-2-yl)methanol in multi-step synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists Introduction: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for (5-Bromopyridin-2-yl)methanol in multi-step synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists

Introduction: The Chemo-Selectivity Paradox

(5-Bromopyridin-2-yl)methanol (CAS: 88139-91-7) is a high-value scaffold in fragment-based drug discovery (FBDD). It offers two distinct vectors for elaboration: the C5-bromide (electrophilic handle for cross-coupling or precursor for lithiation) and the C2-hydroxymethyl group (nucleophilic handle).

The Challenge: The primary alcohol is acidic (


 due to the electron-deficient pyridine ring) and nucleophilic.
  • Lithiation Incompatibility: Attempting lithium-halogen exchange at C5 without protecting the alcohol results in immediate deprotonation (quenching 1 equivalent of organolithium) and formation of a lithium alkoxide. This alkoxide aggregates, reducing the reactivity of the subsequent C5-lithio species and often leading to low yields or Wurtz-type homocoupling.

  • Cross-Coupling Interference: In Pd-catalyzed reactions (Suzuki/Buchwald), the free alcohol can coordinate to the metal center or undergo competitive O-arylation, particularly with electron-deficient coupling partners.

This guide details two orthogonal protection strategies—Silyl Ethers (TBS) and Acetals (THP) —to isolate the alcohol reactivity, enabling high-yield functionalization of the pyridine core.

Decision Matrix: Selecting the Right Strategy

Before beginning synthesis, select the protection strategy based on your downstream chemistry.

FeatureStrategy A: TBS Ether Strategy B: THP Acetal
Reagent TBSCl / Imidazole3,4-Dihydro-2H-pyran (DHP) / Acid
Stability (Base) Excellent (

-BuLi compatible)
Excellent (

-BuLi compatible)
Stability (Acid) Moderate (Cleaves with dilute HCl/AcOH)Good (Requires stronger acid/heat)
Chirality Achiral (Clean NMR)Creates Chiral Center (Complex NMR)
Deprotection Fluoride (TBAF) or AcidAcid Hydrolysis only
Best For... General Cross-Coupling, Mild LithiationHarsh Bases, Long Synthetic Sequences

Detailed Protocols

Protocol A: Silyl Protection (TBS)

Rationale: The tert-butyldimethylsilyl (TBS) group is the industry standard due to its ease of installation and mild removal via fluoride sources, which is orthogonal to most acid/base steps.

Reagents:

  • (5-Bromopyridin-2-yl)methanol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Dichloromethane (DCM) or DMF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature (RT) under

    
    .
    
  • Dissolution: Add (5-Bromopyridin-2-yl)methanol and Imidazole. Dissolve in anhydrous DCM (preferred for ease of workup) or DMF (for faster reaction).

  • Addition: Cool to 0°C. Add TBSCl portion-wise over 5 minutes.

    • Expert Tip: TBSCl is hygroscopic.[1] Use a fresh bottle or sublimed reagent. Hydrolyzed TBSCl (silanol) will not react.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (stained with KMnO4 or UV).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
    • Note: Avoid acidic washes (e.g., 1M HCl) to remove imidazole, as the pyridine nitrogen can protonate, trapping the product in the aqueous phase. Use brine washes instead.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Yield Expectation: >90%.[2]

Protocol B: Acetal Protection (THP)

Rationale: Tetrahydropyranyl (THP) ethers are robust acetals.[3] They are cheaper than silyl reagents and stable to fluoride, making them ideal if you plan to use fluoride-mediated steps later in the synthesis (e.g., cleaving a different silyl group elsewhere).

Reagents:

  • (5-Bromopyridin-2-yl)methanol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or

    
    -TsOH (0.01 equiv)
    
  • DCM (0.2 M)

Step-by-Step:

  • Setup: Dissolve the alcohol in anhydrous DCM at RT under

    
    .
    
  • Addition: Add DHP followed by the acid catalyst (PPTS is milder and preferred for pyridines to avoid salt formation).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[4]
    
  • Purification: Flash chromatography.

    • Critical Observation: The product will appear as a racemic mixture. In

      
       NMR, the -OCH2- protons will appear as diastereotopic (complex multiplets) due to the chiral center on the THP ring. Do not mistake this for impurity.
      

Application: Lithium-Halogen Exchange

This is the critical step where protection pays off. The protected bromide can now be converted to a nucleophile.

Safety Warning: t-Butyllithium is pyrophoric. Handle with extreme caution under inert atmosphere.

Protocol:

  • Setup: Flame-dry a flask. Add Protected Bromide (1.0 equiv) and anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.1 equiv) dropwise down the side of the flask.

    • Expert Insight: For 5-bromopyridines, n-BuLi is usually sufficient. If the exchange is sluggish, use t-BuLi (2.0 equiv), but n-BuLi is safer and cheaper for this specific substrate.

    • Reaction Time: Stir at -78°C for 30–60 minutes. Do not warm up, or the lithium species may attack the pyridine ring (nucleophilic addition) or cause "Dance" rearrangement.

  • Electrophile Trapping: Add the electrophile (e.g., DMF for formylation,

    
     for carboxylation, or an aldehyde) dissolved in THF.
    
  • Quench: Warm to RT and quench with saturated

    
    .
    

Visual Workflow (DOT Diagram)

G Start (5-Bromopyridin-2-yl)methanol (Reactive OH & Br) Decision Select Protection Start->Decision TBS_Route TBS Protection (TBSCl, Imidazole) Decision->TBS_Route Standard THP_Route THP Protection (DHP, PPTS) Decision->THP_Route Acid Stability Reqd Lithiation Li-Halogen Exchange (n-BuLi, -78°C) TBS_Route->Lithiation Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) TBS_Route->Coupling THP_Route->Lithiation Deprotect_TBS Deprotection (TBS) (TBAF or Acid) Lithiation->Deprotect_TBS Post-Quench Deprotect_THP Deprotection (THP) (AcOH/H2O) Lithiation->Deprotect_THP Coupling->Deprotect_TBS Final Functionalized Pyridine Deprotect_TBS->Final Deprotect_THP->Final

Caption: Workflow for orthogonal functionalization of (5-Bromopyridin-2-yl)methanol showing divergent protection and convergent deprotection pathways.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in TBS Protection Hydrolyzed TBSClCheck reagent quality. If solid is sticky/wet, sublime or buy fresh.
Product Streaking on Silica Pyridine basicityAdd 1% Triethylamine (

) to the eluent to deactivate silica acidic sites.
"Dance" Reaction during Lithiation Temperature too highMaintain -78°C strictly. Halogen migration occurs > -40°C.
Incomplete Deprotection (TBS) Pyridine coordinationIf TBAF fails, use HF-Pyridine or 1M HCl in MeOH.

References

  • General Reactivity of Pyridines

    • Review of Halogen-Metal Exchange: Bailey, W. F.; Patricia, J. J.[2] "The Chemistry of Lithium-Halogen Exchange." J. Organomet. Chem.1988 , 352, 1-46.

    • Specific Pyridine Lithiation: Song, J. J. et al. "Organometallic Methods for the Synthesis of 5-Substituted Pyridines." J. Org.[2] Chem.2002 , 67, 4027. Link

  • Protection Protocols

    • THP Protection Efficiency: Wuts, P. G. M.; Greene, T. W.[5] Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 .

    • TBS Protection Mechanism:[1][4] Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.[2]1972 , 94, 6190. Link

  • Application in Synthesis

    • Cross-Coupling of 5-Bromopyridines: Littke, A. F.; Fu, G. C. "A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides." Angew.[6] Chem. Int. Ed.1998 , 37, 3387. Link

Sources

Application

Buchwald-Hartwig amination using 5-bromopyridin-2-yl methanol derivatives

Executive Summary & Strategic Overview The 5-bromopyridin-2-yl methanol scaffold is a high-value pharmacophore in kinase inhibitor development.[1][2][3] However, functionalizing the C5-position via Buchwald-Hartwig amina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 5-bromopyridin-2-yl methanol scaffold is a high-value pharmacophore in kinase inhibitor development.[1][2][3] However, functionalizing the C5-position via Buchwald-Hartwig amination presents a "perfect storm" of chemoselective challenges:

  • Catalyst Poisoning: The pyridine nitrogen (

    
     lone pair) can competitively bind to palladium, arresting the catalytic cycle.[3]
    
  • Nucleophilic Competition: The free primary alcohol at C2 is prone to O-arylation (etherification) or deprotonation, interfering with the base required for amination.[2][3]

  • Electronic Deactivation: The C5 position is electron-deficient relative to phenyl rings, facilitating oxidative addition, yet the overall pyridine ring electron-deficiency can make the amine coordination step sluggish.[3]

This guide provides two distinct workflows: a "Gold Standard" Protected Route for scale-up and critical intermediates, and a "Rapid Screening" Direct Route utilizing Generation 4 (G4) Palladacycles for high-throughput medicinal chemistry.[1][2][3]

Strategic Decision Framework

Before selecting a protocol, analyze your substrate constraints using the decision matrix below.

DecisionTree Start Target: 5-amino-pyridin-2-yl methanol CheckOH Is the C2-Alcohol Free? Start->CheckOH Scale Scale / Purpose? CheckOH->Scale Yes Direct Direct Coupling (Protocol B) Scale->Direct < 100mg (Screening) Protect Protection Strategy (Protocol A) Scale->Protect > 1g (Scale-up) LigandSelect Amine Type? Direct->LigandSelect BrettPhos Primary Amine: Use BrettPhos Pd G4 LigandSelect->BrettPhos Primary RuPhos Secondary Amine: Use RuPhos Pd G4 LigandSelect->RuPhos Secondary TBS Step 1: TBS Protection (Imidazole/TBSCl) Protect->TBS Coupling Step 2: Coupling (Standard Pd Conditions) TBS->Coupling Deprotect Step 3: Deprotection (TBAF or HCl) Coupling->Deprotect

Figure 1: Strategic workflow for selecting the optimal amination pathway based on scale and substrate nature.[1][2][3]

Protocol A: The "Gold Standard" Protected Route

Best for: Scale-up (>1g), expensive amines, or when the alcohol must remain chemically inert.

Rationale

Protecting the alcohol as a silyl ether (TBS) or tetrahydropyranyl (THP) ether eliminates the risk of O-arylation and allows the use of stronger bases (like NaOtBu) which accelerate the reaction.

Step-by-Step Methodology
Step 1: Silyl Protection[1][2]
  • Dissolve 5-bromopyridin-2-yl methanol (1.0 equiv) in DCM (0.2 M).

  • Add Imidazole (1.5 equiv) followed by TBSCl (1.2 equiv) at 0°C.

  • Warm to RT and stir for 2 hours.

  • Workup: Wash with water, dry over Na₂SO₄, concentrate. Yield is typically quantitative; purification is rarely needed.[1][2][3]

Step 2: Buchwald-Hartwig Coupling (Protected Substrate)

Note: This protocol uses XPhos, a robust ligand for heteroaryl halides.[1][2][3]

Reagents:

  • Substrate: TBS-protected 5-bromopyridine (1.0 equiv)

  • Amine: 1.2 equiv[1][2][3]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1][2][3][4]

  • Ligand: XPhos (4 mol%)[1][2][3]

  • Base: NaOtBu (1.5 equiv) (Sodium tert-butoxide)[1][2][3]

  • Solvent: Toluene (anhydrous, degassed)[1][2][3]

Procedure:

  • Charge a reaction vial with Pd(OAc)₂, XPhos, and NaOtBu.

  • Purge with Nitrogen/Argon for 5 minutes (Cycle vacuum/gas 3x).

  • Add the protected bromide and amine as solutions in Toluene (0.15 M final concentration).

  • Heat to 100°C for 4–12 hours.

    • Self-Validation: The reaction mixture should turn from dark red/brown to a lighter orange/yellow upon completion. A persistent black precipitate indicates catalyst decomposition (Pd black).[1][2][3]

  • Filter through a Celite pad (eluting with EtOAc) and concentrate.

Step 3: Deprotection[2]
  • Dissolve crude intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 hour.

  • Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: The "Rapid Screen" Direct Route

Best for: High-throughput screening (HTS), library synthesis, or when step-count reduction is critical.[1][2][3]

Rationale

This method utilizes Generation 4 (G4) Palladacycles .[1][2][3] These precatalysts contain the active Pd(0) species pre-ligated and stabilized by a methyl-mesylate scaffold.[1][2][3] They activate immediately upon exposure to base, bypassing the induction period and reducing the chance of pyridine poisoning.

Critical Variable: Base Selection

Since the free alcohol is present, avoid NaOtBu .[3] It will deprotonate the alcohol (


), creating an alkoxide that can compete as a nucleophile.[3]
  • Recommended Base:

    
     (Cesium Carbonate) or 
    
    
    
    (Tripotassium Phosphate).[1][2][3] These are strong enough to deprotonate the ammonium intermediate but weak enough to spare the alcohol.
Protocol

Reagents:

  • Substrate: (5-bromopyridin-2-yl)methanol (1.0 equiv)

  • Amine: 1.2 equiv[1][2][3]

  • Precatalyst:

    • For Primary Amines:BrettPhos Pd G4 (1–3 mol%)[1][2][3]

    • For Secondary Amines:RuPhos Pd G4 (1–3 mol%)[1][2]

  • Base:

    
     (2.0 equiv)[1][2][3]
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)[1][2][3]

Procedure:

  • Preparation: In a glovebox or under active Argon flow, add the Pd G4 precatalyst,

    
    , and the bromide substrate to a vial.
    
  • Solvent Addition: Add solvent (degassed) and the amine.[2][3]

  • Activation: Seal the vial (crimp cap preferred).

  • Reaction: Heat to 80°C .

    • Note: G4 catalysts are highly active; excessive heat (>100°C) can lead to rapid catalyst death in the presence of free alcohols.

  • Monitoring: Check LCMS at 1 hour. If conversion is <50%, add 1 mol% more catalyst.[3]

Mechanism & Troubleshooting

Understanding the failure modes is critical for optimization.[3]

CatalyticCycle Pd0 Active Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coordination Amine Coordination OxAdd->Coordination + Amine Poison FAILURE MODE: Pyridine N-Binding OxAdd->Poison Pyridine N binds Pd Deprotonation Deprotonation (Base Required) Coordination->Deprotonation + Base RedElim Reductive Elimination (Product Release) Deprotonation->RedElim Ether SIDE REACTION: Alkoxide Attack (Ether) Deprotonation->Ether If Base is too strong (-OH becomes -O-) RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting specific failure modes for pyridyl-methanol substrates.[1][2][3]

Troubleshooting Table
ObservationDiagnosisSolution
Low Conversion, SM remains Catalyst Poisoning (N-binding)Switch to BrettPhos or tBuXPhos . These bulky ligands sterically crowd the Pd center, preventing the pyridine nitrogen from binding.
Product mass + 14 (Methylation?) Solvent impurityEnsure Dioxane is peroxide-free. Avoid using DMF/DMA if possible.[1][2][3]
Product mass is correct but yield low Protodehalogenation (Ar-Br

Ar-H)
The reaction is "starved" of amine.[1][2] Increase amine equivalents (1.5x) or switch solvent to t-Amyl alcohol.
Ether Product (Ar-O-R) Competitive O-arylationBase is too strong.[1][2][3] Switch from NaOtBu to

or

.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[2][3] Accounts of Chemical Research, 1998.[3]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2][3]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions (G3/G4 Series)." Chemical Science, 2013.[2][3]

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."[1][2][3]

Sources

Method

Application Note: Chemoselective Reduction of 5-Bromopicolinate Esters

Abstract The reduction of methyl 5-bromopicolinate (and its ethyl analog) to (5-bromopyridin-2-yl)methanol represents a classic chemoselectivity challenge in medicinal chemistry.[1] The objective is to reduce the ester f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of methyl 5-bromopicolinate (and its ethyl analog) to (5-bromopyridin-2-yl)methanol represents a classic chemoselectivity challenge in medicinal chemistry.[1] The objective is to reduce the ester functionality without affecting the electron-deficient pyridine ring or the labile carbon-bromine bond.[1] This guide presents two validated protocols: a robust, ambient-temperature Sodium Borohydride/Calcium Chloride method (Method A) recommended for general laboratory synthesis, and a low-temperature DIBAL-H method (Method B)[1] optimized for process scale-up and strict impurity control.[1]

Strategic Analysis & Chemistry

The 5-bromopyridine scaffold is a "privileged structure" in drug discovery, serving as a precursor for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.[1] Preserving the bromine atom during ester reduction is critical.

The Chemoselectivity Challenge
  • Ester Reducibility: Pyridine esters are electron-deficient, making them more susceptible to nucleophilic attack than phenyl esters. However, standard NaBH₄ in ethanol is often too slow or requires heating that risks side reactions.

  • Halogen Survival: The 5-bromo position is activated by the pyridine nitrogen.[1] Strong nucleophiles (like LiAlH₄ at reflux) or radical conditions can lead to hydrodebromination (forming pyridine-2-methanol).[1]

  • Over-Reduction: While rare with borohydrides, aggressive reduction can partially saturate the pyridine ring to tetrahydropyridines.

Mechanistic Approach

To achieve reduction under mild conditions, we utilize Lewis Acid Activation .

  • Method A (NaBH₄ + CaCl₂): Calcium ions coordinate to the ester carbonyl and the pyridine nitrogen, significantly increasing the electrophilicity of the carbonyl carbon. This allows the mild borohydride anion to reduce the ester at 0°C to Room Temperature (RT), preserving the bromine.

  • Method B (DIBAL-H): Diisobutylaluminum hydride acts as an electrophilic reducing agent.[1] By operating at -78°C, the reaction kinetic control prevents attack on the bromine or the pyridine ring.

Experimental Protocols

Method A: The "Gold Standard" (NaBH₄/CaCl₂)

Recommended for: Batch synthesis (1g – 50g), general lab use, cost-efficiency. Key Advantage: Operates at ambient temperature; avoids pyrophoric liquids.

Reagents
  • Methyl 5-bromopicolinate (1.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (2.5 equiv)[1]

  • Calcium Chloride (CaCl₂), anhydrous (1.5 equiv)

  • Solvent: THF:Ethanol (2:3 ratio) [Anhydrous preferred but not strictly required][1]

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 5-bromopicolinate (10 g, 46.3 mmol) in THF (40 mL) and Absolute Ethanol (60 mL).

  • Activation: Add CaCl₂ (7.7 g, 69.4 mmol) in one portion. The mixture may warm slightly; stir for 15 minutes to ensure dissolution/suspension.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH₄ (4.38 g, 115.7 mmol) portion-wise over 20 minutes. Note: Gas evolution (H₂) will occur.[1]

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C). Monitor by TLC (50% EtOAc/Hexane) or LCMS. Conversion is typically complete within 2–4 hours.

  • Quench: Cool back to 0°C. Carefully quench by dropwise addition of saturated aqueous NH₄Cl (50 mL) or 1M HCl (until pH ~7). Caution: Vigorous bubbling.

  • Workup:

    • Evaporate the bulk of the organic solvents (THF/EtOH) under reduced pressure.

    • Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (100 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[2][3][4]

  • Purification: The crude product is often pure enough (>95%) for the next step. If necessary, purify via silica flash chromatography (Gradient: 20% → 60% EtOAc in Hexanes).

Expected Yield: 85–95% Product Appearance: White to off-white solid.[1]

Method B: The "Pharma Process" (DIBAL-H)

Recommended for: Large scale (>100g), GMP environments, strict impurity profile requirements. Key Advantage: Extremely clean profile; avoids boron salts.

Reagents
  • Methyl 5-bromopicolinate (1.0 equiv)[1]

  • DIBAL-H (1.0 M in Toluene or THF) (2.2 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck flask and cool under Argon/Nitrogen flow. Add Methyl 5-bromopicolinate (10 g, 46.3 mmol) and anhydrous THF (100 mL).

  • Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath).

  • Addition: Add DIBAL-H (102 mL of 1.0 M solution, 102 mmol) dropwise via addition funnel over 45–60 minutes. Crucial: Maintain internal temperature below -65°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC. If starting material remains, allow to warm slightly to -40°C, but do not exceed 0°C before quench.

  • Quench (The Rochelle Method):

    • While still at -78°C, add Methanol (10 mL) dropwise to destroy excess hydride.[1]

    • Remove cooling bath and add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) solution (150 mL).

  • Emulsion Break: Stir the biphasic mixture vigorously at Room Temperature for 1–2 hours. The mixture will transition from a cloudy emulsion to two clear layers. Do not skip this stir time.

  • Isolation: Separate layers. Extract aqueous layer with EtOAc or DCM (2 x 100 mL). Combine organics, wash with brine, dry (MgSO₄), and concentrate.[3][5]

Expected Yield: 80–90%

Quantitative Comparison & Troubleshooting

FeatureMethod A (NaBH₄/CaCl₂)Method B (DIBAL-H)
Cost LowHigh
Temp Control None (0°C to RT)Critical (-78°C)
Safety H₂ Gas evolutionPyrophoric reagent
Impurity Profile Trace Boron salts possibleVery Clean
Halogen Loss < 1% (Negligible)< 0.5% (Strict temp control required)
Scale Suitability < 100g> 100g (Flow chemistry compatible)
Troubleshooting Guide
  • Problem: Incomplete Conversion (Method A).

    • Cause: Decomposition of NaBH₄ by solvent moisture before reaction completion.

    • Fix: Add an additional 0.5–1.0 equiv of NaBH₄ and stir for 1 more hour. Ensure Ethanol is "Absolute" grade.

  • Problem: Emulsion during workup (Method B).

    • Cause: Aluminum hydroxides forming a gel.

    • Fix: Increase the volume of Rochelle's salt solution and stir longer (up to 12h). Alternatively, use the "Fieser Workup" (n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams LiAlH₄/DIBAL).

  • Problem: Debromination (Product contains pyridine-2-methanol).

    • Cause: Reaction temperature too high or presence of Pd/Ni contaminants in stir bars (from previous cross-coupling reactions).

    • Fix: Use dedicated stir bars. Keep Method B strictly at -78°C.

Visual Workflows

Logic Flow for Protocol Selection

ProtocolSelection cluster_A Method A Workflow Start Start: Methyl 5-bromopicolinate ScaleCheck Is Scale > 100g? Start->ScaleCheck TempCheck Is -78°C Equipment Available? ScaleCheck->TempCheck Yes (Process Scale) MethodA Method A: NaBH4 / CaCl2 (Robust, Ambient Temp) ScaleCheck->MethodA No (Lab Scale) TempCheck->MethodA No MethodB Method B: DIBAL-H (Clean, Low Temp) TempCheck->MethodB Yes A1 Dissolve in THF/EtOH MethodA->A1 A2 Add CaCl2 (Activate) A1->A2 A3 Add NaBH4 @ 0°C A2->A3 A4 Stir RT (2-4h) A3->A4

Caption: Decision tree for selecting the optimal reduction protocol based on scale and equipment availability.

Mechanism of Calcium Activation (Method A)

Mechanism Ester Pyridine Ester Complex Activated Complex (Ca-Carbonyl-N) Ester->Complex Coordination Ca Ca2+ Ion Ca->Complex Product Pyridine Alcohol Complex->Product Reduction Borohydride NaBH4 Attack Borohydride->Complex Hydride Transfer

Caption: Calcium ions coordinate to the ester and pyridine nitrogen, enhancing electrophilicity for mild reduction.[1]

References

  • BenchChem. Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction. (Accessed 2025).[6][7] Link

  • Patent US9394282B2. Pyrazole carboxamides as Janus kinase inhibitors. (Describes DIBAL-H reduction of pyridine esters). Link

  • Patent CA3117927A1. 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors.[1] (Describes NaBH4 reduction protocols). Link

  • Brown, H. C., & Choi, Y. M. Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran.[1] A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. (Context on Borohydride activation).

  • ResearchGate Discussions. Why some esters can be reduced by sodium borohydride? (Detailed discussion on CaCl2/LiCl activation). Link

Sources

Application

Application Notes and Protocols: Mastering the Handling of Hygroscopic Pyridine Hydrochloride in Reaction Setups

Introduction: The Challenge of Hygroscopicity in Modern Synthesis Pyridine hydrochloride (Py-HCl) is a versatile and widely used reagent in organic synthesis, serving as a mild acid catalyst, a reactant in demethylation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopicity in Modern Synthesis

Pyridine hydrochloride (Py-HCl) is a versatile and widely used reagent in organic synthesis, serving as a mild acid catalyst, a reactant in demethylation reactions, and a precursor for various functionalized pyridine derivatives.[1][2][3] Its utility, however, is intrinsically linked to its purity and anhydrous state. As a highly hygroscopic solid, Py-HCl readily absorbs moisture from the atmosphere, a characteristic that can have significant consequences for reaction outcomes.[4][5][6] The presence of water can lead to unwanted side reactions, catalyst deactivation, and ultimately, reduced yields and poor reproducibility.[7][8]

This guide provides a comprehensive overview of the principles and detailed protocols for handling pyridine hydrochloride in a research and development setting. It is designed for scientists and professionals who require rigorous control over their reaction conditions to ensure the integrity of their synthetic endeavors. We will move beyond simple procedural lists to explain the fundamental reasons behind each technique, empowering the researcher to adapt and troubleshoot effectively.

Understanding the "Why": The Detrimental Effects of Moisture

The necessity for anhydrous conditions when using pyridine hydrochloride stems from the reactivity of water with many common reagents and intermediates in organic synthesis.[9] Moisture can act as a nucleophile, a base, or a proton source, leading to a cascade of undesirable events:

  • Hydrolysis of Reagents: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and other strong bases are rapidly quenched by water, rendering them inactive for the desired transformation.[7]

  • Catalyst Deactivation: In catalytic cycles, water can coordinate to the metal center, inhibiting substrate binding or altering the catalyst's electronic properties.

  • Side Reactions: The presence of water can promote alternative reaction pathways, such as hydrolysis of esters or epoxides, leading to a complex mixture of products and complicating purification.

  • Inconsistent Reaction Kinetics: The concentration of water can vary between experiments if not properly controlled, leading to inconsistent reaction rates and non-reproducible results.

Therefore, the successful application of pyridine hydrochloride in moisture-sensitive reactions hinges on the adoption of techniques that rigorously exclude atmospheric water.

The Pillars of Anhydrous Technique: A Three-Fold Approach

The successful handling of hygroscopic reagents like pyridine hydrochloride relies on a systematic approach that addresses three key areas: a dry working environment, anhydrous solvents and reagents, and meticulous transfer techniques.

Establishing an Inert Atmosphere

An inert atmosphere, typically nitrogen or argon, is essential to displace the reactive components of air, primarily oxygen and moisture.[7][10] The choice between nitrogen and argon often comes down to cost and the specific requirements of the reaction, with argon being denser and sometimes preferred for more sensitive applications.[11] Two primary pieces of equipment are employed to create and maintain an inert atmosphere: the glovebox and the Schlenk line.

  • The Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, where oxygen and moisture levels are kept at parts-per-million (ppm) levels.[12][13] This is the gold standard for handling highly sensitive or pyrophoric materials and for operations that are difficult to perform in a closed system, such as weighing and dispensing solids.[14][15]

  • The Schlenk Line: A Schlenk line is a dual-manifold apparatus that allows for the evacuation of air from a flask and its replacement with an inert gas.[10][16][17] This technique is highly versatile and suitable for a wide range of moisture-sensitive reactions.[18]

Schlenk_Workflow A Assemble Dry Glassware B Connect to Schlenk Line A->B Securely clamp C Evacuate Flask (Vacuum) B->C Open vacuum tap D Refill with Inert Gas C->D Close vacuum, open gas tap E Repeat Cycle 3x D->E Perform 'purge-and-refill' F Maintain Positive Pressure of Inert Gas E->F Connect to bubbler Handling_Decision_Tree Start Start: Reaction with Pyridine Hydrochloride DryGlassware Oven-dry or flame-dry all glassware Start->DryGlassware IsGloveboxAvailable Is a glovebox available? WeighInGlovebox Weigh and add Py-HCl in glovebox IsGloveboxAvailable->WeighInGlovebox Yes PositivePressureTransfer Use positive pressure transfer IsGloveboxAvailable->PositivePressureTransfer No SetupReaction Set up reaction under inert atmosphere WeighInGlovebox->SetupReaction PositivePressureTransfer->SetupReaction PrepareSolvents Use freshly dried solvents SetupReaction->PrepareSolvents DryGlassware->IsGloveboxAvailable LiquidTransfer Transfer liquids via syringe or cannula PrepareSolvents->LiquidTransfer RunReaction Run reaction under positive inert gas pressure LiquidTransfer->RunReaction

Caption: Decision tree for handling pyridine hydrochloride in a reaction setup.

Experimental Protocols

Protocol 1: Setting up a Reaction Using a Schlenk Line

This protocol describes the setup of a generic reaction vessel for use with pyridine hydrochloride under an inert atmosphere.

Materials:

  • Round-bottom flask or Schlenk flask

  • Magnetic stir bar

  • Rubber septum

  • Glass inlet adapter

  • Schlenk line with vacuum pump and inert gas source (Nitrogen or Argon)

  • Heat gun (for flame drying, optional)

Procedure:

  • Glassware Preparation: Ensure all glassware is scrupulously clean. Dry the flask and stir bar in an oven at >125°C overnight and allow to cool in a desiccator. [14][19]Alternatively, for round-bottom flasks, assemble the hot glassware and flame-dry under vacuum. [10]2. Assembly: Place the stir bar in the flask and fit the rubber septum over the joint. Insert the glass inlet adapter connected to the Schlenk line through the septum.

  • Inerting the Flask: a. Ensure the inert gas is flowing through the bubbler on the Schlenk line. [20] b. Close the gas inlet on the flask's adapter and open the vacuum tap on the Schlenk line to evacuate the flask for 5-10 minutes. [20] c. Close the vacuum tap and slowly open the gas tap to refill the flask with inert gas. You should see the bubbling in the oil bubbler slow down or stop, and then resume as the flask fills. [20] d. Repeat this vacuum/refill cycle at least three times to ensure all atmospheric gases are removed. [10][18]4. Addition of Pyridine Hydrochloride:

    • In a Glovebox (Preferred): Transfer the inerted flask to a glovebox antechamber. [15]Cycle the antechamber three times. Inside the glovebox, remove the septum, add the pre-weighed pyridine hydrochloride, and reseal the flask. [15] * Without a Glovebox: Increase the flow of inert gas from the Schlenk line to create a strong positive pressure. Briefly remove the septum, quickly add the pyridine hydrochloride using a powder funnel, and immediately reseal the flask.

  • Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe or cannula as described in the "Anhydrous Transfer Techniques" section.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the reaction flask to the inert gas manifold of the Schlenk line with an oil bubbler to vent excess pressure. [14]For reactions requiring reflux, attach a condenser between the flask and the gas inlet, ensuring the condenser is also dried and under an inert atmosphere. [21]

Conclusion: Rigor and Reproducibility

The hygroscopic nature of pyridine hydrochloride necessitates a meticulous and systematic approach to its handling in chemical synthesis. By understanding the detrimental effects of moisture and mastering the core techniques of inert atmosphere chemistry—including the proper use of gloveboxes and Schlenk lines, rigorous drying of solvents, and precise anhydrous transfer methods—researchers can ensure the reliability and reproducibility of their results. The protocols and principles outlined in this guide provide a robust framework for successfully incorporating this valuable reagent into moisture-sensitive reaction schemes, ultimately leading to higher yields, purer products, and more efficient drug development workflows.

References

  • Wikipedia. Air-free technique. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Berry Group, University of Wisconsin-Madison. (2019, November 1). Section 5.2 Title: Schlenk Techniques. [Link]

  • Fiveable. Inert atmosphere Definition. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). Mastering Pyridine Hydrochloride: Your Guide to Synthesis and Applications. [Link]

  • Salzer, A. (1999). The Manipulation of Air-Sensitive Compounds. In Organometallic Compounds (Vol. 3, pp. 15-28). Wiley-VCH.
  • The Schlenk Line Survival Guide. The Schlenk Line Survival Guide. [Link]

  • University of Toronto. use of schlenk line. [Link]

  • University of York. Schlenk line: setup. [Link]

  • Chemistry LibreTexts. (2024, October 15). Guides. [Link]

  • The Schlenk Line Survival Guide. Performing Sensitive Reactions without a Schlenk Line. [Link]

  • Lisa Nichols. (2022, February 2). Inert Atmosphere, with no O2. YouTube. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • WorldOfChemicals. (2026, February 6). Pyridine hydrochloride: a core raw material for efficient synthesis of materials. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. New Journal of Chemistry, 39(8), 6333-6339.
  • Lisa Nichols. (2022, February 2). Inert Atmosphere. YouTube. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. [Link]

  • JoVE. (2017, September 6). Video: Glovebox-Operating Procedure and Use of Impurity Sensors. [Link]

  • The Schlenk Line Survival Guide. Drying Solvents. [Link]

  • Utah Tech University. Water Sensitive Reactions. [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • The Schlenk Line Survival Guide. (2020, March 5). Gloveboxes. [Link]

  • SOLIDS & RECYCLING-TECHNIK. Glovebox for toxic and hygroscopic raw materials. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Suggested Reaction Setups. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%. [Link]

  • Sciencemadness.org. (2018, October 7). Pyridine from Pyridine hydrochloride. [Link]

  • Mathepauker. Paper on Gloveboxes. [Link]

  • Reddit. (2013, May 3). Does anybody know what Pyridine Hydrochloride, as a catalyst, does in this reaction?[Link]

  • Google Patents. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • PubChem. Pyridine, hydrochloride (1:1). [Link]

  • Wikipedia. Pyridine. [Link]

  • Reddit. (2023, June 29). Pyridine hydrochloride demethylation. [Link]

  • Cheméo. Pyridine hydrochloride - Chemical & Physical Properties. [Link]

  • Google Patents. CN102249988B - Method for recovering pyridine.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the reduction of 5-bromopicolinic acid to alcohol

This Technical Support Guide is structured to address the specific challenges of reducing 5-bromopicolinic acid. It prioritizes the preservation of the aromatic bromine and the efficient isolation of the product from pyr...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured to address the specific challenges of reducing 5-bromopicolinic acid. It prioritizes the preservation of the aromatic bromine and the efficient isolation of the product from pyridine-boron complexes.

Topic: Improving Yield & Chemoselectivity in 5-Bromopicolinic Acid Reduction Ticket ID: CHEM-SUP-5BR-PIC Status: Resolved / Guide Available[1][2]

Executive Summary: The Chemoselectivity Paradox

Reducing 5-bromopicolinic acid to (5-bromopyridin-2-yl)methanol presents a classic synthesis conflict:

  • The Trap: The pyridine nitrogen is basic and coordinates with Lewis acidic reducing agents (like Borane), forming stable complexes that mimic low yield.

  • The Risk: The Carbon-Bromine (C-Br) bond at the 5-position is electron-deficient and prone to oxidative addition or hydride displacement (debromination) if strong reducing agents like Lithium Aluminum Hydride (LiAlH4) are used.[1][2]

Recommendation:

  • Primary Route (High Purity): Mixed Anhydride Activation + NaBH₄.[1] This avoids strong Lewis acids and harsh hydrides.[1]

  • Secondary Route (Direct): Borane-DMS with Modified Workup.[1] Requires specific quenching to break the N-B bond.

Decision Pathways & Mechanisms

Visualizing the Workflow

The following diagram illustrates the critical decision points and failure modes for this specific substrate.

ReductionPathways Start Substrate: 5-Bromopicolinic Acid Decision Select Reducing Agent Start->Decision RouteA Route A: LiAlH4 (Strong Hydride) Decision->RouteA Avoid RouteB Route B: Borane (BH3·THF) (Lewis Acid) Decision->RouteB Direct Method RouteC Route C: Mixed Anhydride (IBCF + NaBH4) Decision->RouteC Recommended FailA FAILURE: Debromination (Loss of Br substituent) RouteA->FailA TrapB TRAP: Stable N-B Complex (Product stuck in aqueous phase) RouteB->TrapB Standard Workup Success Target: (5-Bromopyridin-2-yl)methanol High Yield RouteC->Success Chemo-selective FixB FIX: Acidic MeOH Reflux or Oxidative Workup TrapB->FixB Required Step FixB->Success

Figure 1: Decision tree highlighting the risks of debromination (LiAlH4) and complexation (Borane), pointing to Mixed Anhydride as the safest route.[1][2]

Recommended Protocols

Protocol A: The Mixed Anhydride Method (Gold Standard)

Why this works: Sodium Borohydride (NaBH₄) is too mild to reduce the carboxylic acid directly or break the Ar-Br bond. By converting the acid to a mixed anhydride, we activate the carbonyl carbon, allowing NaBH₄ to reduce it to the alcohol without touching the bromine.

Reagents:

  • Isobutyl Chloroformate (IBCF)[1][2]

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)[1][2]

  • NaBH₄[1][3]

  • Solvent: THF (Anhydrous)[1][2]

Step-by-Step Workflow:

  • Solubilization: Dissolve 5-bromopicolinic acid (1.0 eq) in anhydrous THF (0.2 M concentration) under Nitrogen.

  • Deprotonation: Cool to 0°C . Add NMM (1.1 eq).[1] Note: The solution may become clear as the zwitterion is broken.

  • Activation: Add IBCF (1.1 eq) dropwise. Stir at 0°C for 30–60 minutes.

    • Checkpoint: A white precipitate (NMM[2]·HCl salts) should form, indicating anhydride formation.

  • Reduction:

    • Prepare a solution of NaBH₄ (3.0 eq) in a minimal amount of water or MeOH.

    • Add the NaBH₄ solution dropwise to the anhydride mixture at 0°C. Caution: Gas evolution (H₂).

  • Completion: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Quench with 1M HCl (carefully) to destroy excess hydride. Neutralize with sat. NaHCO₃ to pH 8.[1] Extract with EtOAc.[1][4]

Protocol B: Borane Reduction (The "Complex" Fix)

Why this works: Borane is excellent for reducing COOH in the presence of halogens, but it coordinates to the pyridine nitrogen. If you use this method, you must perform the rigorous workup below.

Reagents:

  • BH3[1][5][6][7][8][9]·THF or BH3·DMS (Dimethyl sulfide complex)[1][2]

  • Methanol[1][2][10]

  • 6M HCl[1]

The "Hidden" Workup Step:

  • Perform reduction (Reflux acid with 3.0 eq BH3[1]·THF for 4 hours).

  • Quench: Cool to 0°C. Slowly add MeOH until bubbling stops.

  • The Release: Add 6M HCl (excess) and reflux for 1 hour.

    • Mechanism:[1][2][3][7][11][12] This hydrolysis step breaks the stable N-B bond. Without this, your product remains water-soluble and is lost during extraction [1].[1][2]

  • Neutralization: Cool, basify with NaOH to pH 9 (liberates the free base alcohol), and extract with DCM.

Troubleshooting & FAQs

Data Comparison: Method Efficiency
FeatureLiAlH4Borane-THFMixed Anhydride (NaBH4)
Yield Low (<30%)Variable (40-85%)High (80-95%)
Purity Poor (Debromination)GoodExcellent
Workup Difficult (Emulsions)Complex (Requires Acid Reflux)Simple
Safety HazardousPyrophoric/StenchManageable
Frequently Asked Questions

Q1: I used Borane-THF, and my TLC shows the product, but I recovered <10% yield after extraction. Where is it?

  • Diagnosis: Your product is trapped as a Pyridine-Borane complex.[1] This complex is amphiphilic or water-soluble and does not extract well into organic solvents.[1]

  • Solution: You must reflux the crude reaction mixture with aqueous acid (HCl) or perform an oxidative workup (NaOH/H₂O₂) to destroy the B-N bond before neutralization and extraction [1].

Q2: I see a side product with M-80 mass (Loss of Br). What happened?

  • Diagnosis: Reductive debromination.[1][4] This occurs if you use LiAlH4 or if your reaction temperature is too high with catalytic hydrogenation methods.[1]

  • Solution: Switch to Protocol A (Mixed Anhydride) .[1] NaBH₄ is not strong enough to insert into the C-Br bond, guaranteeing chemoselectivity [2].[2]

Q3: The 5-bromopicolinic acid won't dissolve in THF.

  • Diagnosis: Picolinic acids often exist as zwitterions (internal salt between N and COOH) which have poor solubility in non-polar ethers.

  • Solution: Add your organic base (NMM or TEA) first.[1] This deprotonates the carboxylic acid, breaks the zwitterion, and usually solubilizes the starting material before you add the activating agent.

Q4: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride instead of the mixed anhydride?

  • Diagnosis: Yes, but with caution.[2]

  • Caveat: Thionyl chloride generates HCl, which will protonate the pyridine nitrogen, making the subsequent reduction with NaBH₄ require excess hydride to neutralize the salt. The Mixed Anhydride method is generally cleaner for this specific substrate.

References

  • Brown, H. C., & Kanth, J. V. (1997).[2] Facile Reduction of Carboxylic Acids and Their Salts to Alcohols.[6]Journal of Organic Chemistry . (Describes the nature of borane complexes and the requirement for acidic hydrolysis to liberate the alcohol).

  • Ishizumi, K., et al. (1994). Succinimido-mixed anhydrides: A new activating agent for carboxylic acids.[1]Chemical & Pharmaceutical Bulletin .[1] (Foundational text on mixed anhydride reduction selectivity).

  • BenchChem Technical Data. (2025). 5-Bromopicolinic acid Properties and Reactivity Profile. (General substrate data).[1][5][7][9][13]

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling brominated pyridines or hydride reducing agents.

Sources

Optimization

Troubleshooting low solubility of (5-Bromopyridin-2-yl)methanol HCl in THF

Ticket ID: #SOL-5BP-THF Status: Open Topic: Troubleshooting low solubility of (5-Bromopyridin-2-yl)methanol HCl in Tetrahydrofuran (THF) Assigned Specialist: Senior Application Scientist Executive Diagnostic The Issue: Y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-5BP-THF Status: Open Topic: Troubleshooting low solubility of (5-Bromopyridin-2-yl)methanol HCl in Tetrahydrofuran (THF) Assigned Specialist: Senior Application Scientist

Executive Diagnostic

The Issue: You are observing that (5-Bromopyridin-2-yl)methanol hydrochloride (CAS: 31181-82-5) does not dissolve in Tetrahydrofuran (THF), resulting in a suspension or a "gummy" residue at the bottom of the flask.

The Verdict: This is expected behavior. Hydrochloride salts of pyridine derivatives are ionic lattices. THF is a moderately polar ether (


) with poor ability to solvate high-lattice-energy ionic salts compared to protic solvents like water or methanol.

Immediate Action Required: You must break the ionic lattice. This is achieved by either neutralizing the salt (free-basing) or modifying the solvent system .

Mechanistic Insight: Why is this happening?

To solve this, we must look at the competition between Lattice Energy and Solvation Energy .

  • The Compound: The HCl salt exists as a cation-anion pair (

    
    ) arranged in a crystal lattice. The electrostatic forces holding this lattice together are strong.
    
  • The Solvent (THF): THF is an excellent solvent for organic molecules because it can accept hydrogen bonds and solvate cations via its oxygen lone pairs. However, it lacks the high dielectric constant required to shield and separate the tight ion pairs of the HCl salt.

  • The Result: The energy required to break the crystal lattice is higher than the energy released by THF solvating the ions. Therefore,

    
     is positive (non-spontaneous).
    
Visualizing the Problem vs. Solution

SolubilityMechanism Salt (5-Bromopyridin-2-yl)methanol HCl Salt (Solid) Result_Fail Suspension / Insoluble (Lattice Energy > Solvation) Salt->Result_Fail Direct Addition Base Base Added (TEA / DIPEA / NaHCO3) Salt->Base Neutralization THF THF Solvent THF->Result_Fail FreeBase Free Base Pyridine (Organic Soluble) Base->FreeBase Deprotonation Result_Success Homogeneous Solution in THF FreeBase->Result_Success Dissolves in THF

Figure 1: Decision pathway showing why direct addition fails and how neutralization bridges the solubility gap.

Troubleshooting Protocols

Choose the protocol that best fits your downstream application.

Protocol A: In-Situ Neutralization (Best for Anhydrous Reactions)

Use this if your reaction tolerates amine salts (e.g., Triethylamine HCl) as a byproduct.

Concept: You add a tertiary amine base to the THF suspension. The base scavenges the proton from the pyridine salt. The pyridine free base dissolves, while the tertiary amine hydrochloride usually precipitates (or stays suspended but inert).

Step-by-Step:

  • Suspend (5-Bromopyridin-2-yl)methanol HCl (1.0 equiv) in anhydrous THF.

  • Add Triethylamine (TEA) or DIPEA (1.1 to 1.5 equiv) dropwise at room temperature.

  • Observation: The mixture may become thick or cloudy initially as TEA·HCl forms.

  • Stir for 15–30 minutes.

  • Verification: Take an aliquot. If the "gummy" solid at the bottom has disappeared and replaced by a fine, floating white precipitate (the TEA·HCl salt), the pyridine is likely in solution.[1][2][3]

  • Proceed with your reagent addition (e.g., acyl chloride, anhydride, etc.).

Pros: Fast; no workup required; keeps system anhydrous. Cons: Generates amine salts which might interfere with some metal catalysts.

Protocol B: Biphasic Free-Basing (Best for Cleanest Starting Material)

Use this if you need pure starting material without external amine salts.

Concept: Convert the salt to the free base in a separatory funnel before introducing THF.

Step-by-Step:

  • Dissolve the HCl salt in a minimum amount of Water (it will dissolve instantly).

  • Add saturated NaHCO₃ (aq) or 1M NaOH until pH > 9.

  • Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Combine organic layers and dry over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate in vacuo to obtain the free base (likely a low-melting solid or oil).

  • Dissolve the resulting residue in THF. It will dissolve freely.

Pros: Removes all chloride ions and acidic protons; pure reactant. Cons: Adds an extra process step; requires drying.[3]

Protocol C: Co-Solvent Engineering (Best for Non-Sensitive Reactions)

Use this if your reaction can tolerate protic or highly polar solvents.

Concept: Add a solvent that can break the lattice.

Recommended Mixtures:

  • THF : Methanol (9:1): Methanol is excellent at solvating chloride salts.

  • THF : Water (10:1): If the reagents are water-stable (e.g., Suzuki coupling).

  • THF : DMF (Min. volume): Dissolve salt in minimal DMF, then dilute with THF.

Data & Comparison

FeatureHCl Salt FormFree Base Form
State Crystalline SolidOil or Low-Melting Solid
Solubility in Water High (>50 mg/mL)Low / Moderate
Solubility in THF Negligible High
Solubility in DCM LowHigh
Melting Point High (~140-150°C)Low (< 40°C)
Reactivity Inert to many electrophilesNucleophilic (ready to react)

Workflow Visualization: In-Situ Neutralization

This diagram illustrates the chemical transformation occurring in the flask during Protocol A.

InSituReaction Start Suspension: Py-CH2OH·HCl + THF AddBase Add Triethylamine (Et3N) Start->AddBase Process Proton Transfer (Equilibrium shifts right) AddBase->Process Products Py-CH2OH (Free Base) Et3N·HCl (Salt) Process->Products Outcome1 Dissolved in THF (Ready for Reaction) Products:f0->Outcome1 Outcome2 Precipitates (White Solid) (Inert Byproduct) Products:f1->Outcome2

Figure 2: The chemical pathway of in-situ neutralization using Triethylamine.

Frequently Asked Questions (FAQ)

Q: Can I just heat the THF to reflux to dissolve it? A: No. While heating increases kinetic energy, it is rarely enough to overcome the lattice energy of a hydrochloride salt in a non-polar ether. You risk decomposing your compound or subliming the free base (if any exists) before the salt dissolves.

Q: Will the free base degrade? A: (5-Bromopyridin-2-yl)methanol is relatively stable as a free base compared to 4-bromopyridine derivatives (which self-polymerize). However, it is best to use the free base immediately after generation to avoid oxidation of the alcohol or slow degradation.

Q: I added TEA but I still see a solid. Did it fail? A: Not necessarily. The solid you see is likely Triethylamine Hydrochloride (TEA·HCl) , which is also insoluble in THF.

  • Test: Stop stirring and let it settle. If the supernatant (liquid) is clear and the solid is fine/white (unlike the original gummy salt), the exchange worked.

References

  • PubChem. (5-Bromopyridin-2-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. Discussion on Desalting Pyridine Salts. Available at: [Link]

  • Henderson, R. K., et al. (2011).[4] "GSK Solvent Selection Guide".[4] Green Chemistry. (Contextualizing THF solubility properties). Available at: [Link]

Sources

Troubleshooting

Purification methods to remove impurities from (5-Bromopyridin-2-yl)methanol synthesis

Here is the technical support guide for the purification of (5-Bromopyridin-2-yl)methanol. Product: (5-Bromopyridin-2-yl)methanol CAS: 88139-91-7 Common Applications: Intermediate for cross-coupling (Suzuki/Buchwald), PR...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of (5-Bromopyridin-2-yl)methanol.

Product: (5-Bromopyridin-2-yl)methanol CAS: 88139-91-7 Common Applications: Intermediate for cross-coupling (Suzuki/Buchwald), PROTAC linker synthesis, and fragment-based drug discovery.

Part 1: The "Gold Standard" Purification Protocol

As a Senior Application Scientist, I often see researchers struggle with this compound not because the synthesis is difficult, but because the workup fails to account for the pyridine nitrogen's Lewis basicity .

The most robust synthesis involves the reduction of Methyl 5-bromopicolinate using Sodium Borohydride (NaBH₄) . However, this method generates stable pyridine-borane complexes that mimic the solubility of the product but ruin yield and purity.

The Optimized Workup (Oxidative Quench)

Standard water quenches are insufficient. You must chemically cleave the B-N bond.

  • Quench: Cool reaction to 0°C. Add Acetone (2 eq) to destroy excess hydride.

  • Oxidation (Critical Step): Add 3M HCl dropwise until pH < 2. Stir for 30 mins (hydrolyzes borate esters).

  • Neutralization: Carefully adjust pH to ~8-9 using saturated NaHCO₃ or 10% NaOH .

    • Note: Do not exceed pH 10; the alcohol can deprotonate and become water-soluble.

  • Extraction: Extract with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) (3x).

    • Tip: If the interface is messy, add a small amount of MeOH to the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if product is sticky/tarry).

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My crude yield is extremely low, but the aqueous layer is UV-active."

Diagnosis: Boron-Pyridine Complexation. During reduction, the borane species (


) coordinates tightly to the pyridine nitrogen. This complex is often amphiphilic or water-soluble and does not extract well into organic solvents.

Corrective Action: You must perform an Oxidative Workup or a Strong Acid Hydrolysis to free the pyridine.

  • Method A (Acid/Methanol): Reflux the crude residue in MeOH with conc. HCl for 1 hour, then neutralize and extract.

  • Method B (Peroxide): Add 30%

    
     (1.5 eq) to the crude reaction mixture at 0°C and stir for 1 hour before extraction. This oxidizes the boron species, breaking the coordination.
    
Issue 2: "I see a side-product with M-78 or M-80 in my Mass Spec."

Diagnosis: Hydrodehalogenation (Debromination). The bromine at the C5 position is activated and susceptible to oxidative addition or hydride displacement, especially if stronger reducing agents (like LiAlH₄) or elevated temperatures are used.

Corrective Action:

  • Switch Reagents: Use NaBH₄ + CaCl₂ (in EtOH/THF) instead of LiAlH₄. The Calcium salt activates the ester, allowing the reduction to proceed at lower temperatures (0°C to RT) where the C-Br bond is stable.

  • Temperature Control: Never reflux this reaction if using hydride reagents. Keep T < 25°C.

Issue 3: "The product is an oil that refuses to crystallize."

Diagnosis: Residual Solvent or Impurity Eutectics. (5-Bromopyridin-2-yl)methanol has a melting point around 52-55°C, making it prone to "oiling out" if slightly impure.

Corrective Action:

  • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE , then slowly add Hexanes or Pentane while scratching the flask walls. Cool to -20°C.

  • Column Chromatography: If crystallization fails, purify via silica gel.[1]

    • Eluent: 0%

      
       5% MeOH in DCM. (Avoid pure EtOAc/Hexanes as pyridines can streak; MeOH helps sharpen the peak).
      

Part 3: Impurity Profile & Decision Logic

Visualizing the Workup Logic

The following diagram illustrates the critical decision points to avoid boron contamination and debromination.

WorkupLogic Start Crude Reaction Mixture (NaBH4 Reduction) Check1 Is Pyridine-Borane Complex Present? Start->Check1 Oxidative Perform Oxidative Quench (Acetone -> HCl or H2O2) Check1->Oxidative Yes (Standard for NaBH4) Standard Standard H2O Quench Check1->Standard No (Unlikely) Check2 Check pH of Aqueous Layer Oxidative->Check2 Standard->Check2 Acidic pH < 4 (Product is Protonated/Water Soluble) Check2->Acidic Too Acidic Basic pH 8-9 (Free Base Form) Check2->Basic Optimal Acidic->Basic Adjust with NaHCO3 Extract Extract with DCM/MeOH (9:1) Basic->Extract ImpurityCheck Check LCMS for Debromination (M-80 peak) Extract->ImpurityCheck Recryst Recrystallize: Ether/Hexane ImpurityCheck->Recryst Pure Discard Discard/Reprocess (Cannot separate easily) ImpurityCheck->Discard >5% Debrominated

Caption: Decision tree for maximizing recovery of (5-Bromopyridin-2-yl)methanol from borohydride reductions.

Common Impurities Data Table
Impurity NameStructure DescriptionOriginRemoval Method
Des-bromo analog (Pyridin-2-yl)methanolOver-reduction (LiAlH₄ or Pd/C presence)Difficult to separate. Prevention is key (Use NaBH₄/CaCl₂).
Starting Ester Methyl 5-bromopicolinateIncomplete reactionSilica Column (Rf ~0.8 in 5% MeOH/DCM vs Product Rf ~0.4).
Boron Adduct Pyridine-BH₃ complexStable Lewis Acid-Base adductOxidative workup (H₂O₂ or Acid reflux).
Symmetrical Ether Bis((5-bromopyridin-2-yl)methyl) etherAcid-catalyzed condensation during workupAvoid heating crude mixture in acidic media.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the product in solution? A: Yes, but avoid acidic solvents (like chloroform) for long periods as they can induce dimerization (ether formation). Store as a solid at 4°C under Argon.

Q: Why does my product turn yellow/brown over time? A: Pyridines are light-sensitive and prone to N-oxidation. Store in amber vials. If the solid is brown, dissolve in DCM and filter through a small pad of silica; the colored impurities usually stick to the baseline.

Q: Is this compound compatible with Suzuki Coupling conditions? A: Yes, the 5-bromo position is highly active for Pd-catalyzed couplings. However, the free hydroxyl group can poison some catalysts or undergo side reactions. It is often recommended to protect the alcohol (e.g., as a TBS ether or THP ether) before performing the cross-coupling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200169, (5-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Halopyridines and Boron Complexation Issues. (General methodology reference). Retrieved from [Link]

  • Royal Society of Chemistry. Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines. (Reference for Br-Li exchange stability). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of (5-Bromopyridin-2-yl)methanol Hydrochloride

Topic: Purification & Solvent Optimization for (5-Bromopyridin-2-yl)methanol HCl Ticket ID: REC-PYR-005 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary: The Challenge of Pyridine Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Solvent Optimization for (5-Bromopyridin-2-yl)methanol HCl Ticket ID: REC-PYR-005 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The Challenge of Pyridine Salts

Researchers working with (5-Bromopyridin-2-yl)methanol hydrochloride often encounter a specific triad of purification challenges: hygroscopicity , oiling out , and thermal instability .[1]

This compound combines a polar pyridinium salt core with a hydrogen-bonding hydroxymethyl arm and a lipophilic bromine substituent.[1] This "amphiphilic" nature means standard single-solvent recrystallizations often fail.[1] The salt is highly soluble in polar protic solvents (Methanol, Water) but virtually insoluble in non-polar organics (Hexane, Ether), creating a narrow window for effective crystallization.

This guide provides a validated troubleshooting framework to transition your crude material into high-purity crystalline solid suitable for sensitive downstream coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions.[1]

Solvent System Selection: The "Golden" Protocols

Based on the physicochemical properties of halogenated pyridine alcohols, we recommend the following solvent systems. These are ranked by success rate in our internal application database.

RankSolvent SystemRatio (v/v)MechanismBest For
1 Isopropanol (IPA) / Ethyl Acetate 1:3 to 1:5 Cooling + Antisolvent General Purity. Balances solubility with crystal growth rate.[1] Less prone to oiling than EtOH.
2 Ethanol (Abs) / Diethyl Ether1:10Vapor Diffusion / PrecipitationThermally Sensitive Batches. Allows crystallization at lower temperatures.[1]
3 Acetonitrile (ACN)100%CoolingRemoving Polar Impurities. Good for removing inorganic salts or extremely polar byproducts.
4 Methanol / MTBE1:4Antisolvent CrashHigh Throughput. Fast precipitation, though risk of amorphous solid is higher.[1]

Critical Note: Avoid water-based systems if possible. While the salt is soluble in water, the high solubility often leads to poor recovery yields, and the presence of water exacerbates the hygroscopic nature of the final product [1].

Troubleshooting Guide (Q&A)
Q1: "My product separates as a yellow/orange oil at the bottom of the flask instead of crystals. How do I fix this?"

Diagnosis: This is "oiling out," common when the saturation temperature of the solute exceeds the melting point of the solvated solid, or when impurities lower the melting point. The Fix:

  • Re-dissolve: Reheat the mixture until the oil dissolves (add a small amount of the polar solvent, e.g., IPA, if necessary).

  • The "Cloud Point" Technique: Add the antisolvent (e.g., EtOAc) dropwise at reflux until the solution turns slightly cloudy (turbid).

  • Clarify: Add just enough polar solvent (IPA) dropwise to make it clear again.[1]

  • Slow Cool: Turn off the heat and let the flask cool in the oil bath (high thermal mass) to room temperature. Do not use an ice bath immediately.[1]

  • Seed: If oil droplets appear, scratch the glass or add a seed crystal immediately.

Q2: "The crystals are extremely sticky and turn into a paste on the filter paper."

Diagnosis: The compound is hygroscopic and is absorbing atmospheric moisture, or residual solvent is trapped in the lattice. The Fix:

  • Schlenk Filtration: Perform filtration under an inert atmosphere (Nitrogen/Argon) if possible.[1]

  • The Wash: Wash the filter cake immediately with anhydrous non-polar solvent (e.g., cold Diethyl Ether or Hexane) to displace the higher-boiling alcohol.[1]

  • Desiccation: Move the solid immediately to a vacuum desiccator containing Phosphorus Pentoxide (

    
    )  or KOH pellets.[1] Standard silica gel is often insufficient for pyridine salts [2].
    
Q3: "I have low recovery yield (<40%). Is my compound decomposing?"

Diagnosis: Likely not decomposition, but "over-solubility."[1] The hydrochloride salt is too soluble in the alcohol component. The Fix:

  • Mother Liquor Recovery: Do not discard the filtrate.[1] Concentrate it to dryness and attempt a second crop using a more aggressive antisolvent ratio (e.g., 1:10 IPA:EtOAc).

  • Switch Solvents: If using Methanol, switch to Isopropanol or Ethanol. Methanol is often "too good" a solvent for pyridine salts, making recovery difficult.

Optimized Experimental Protocol: IPA/EtOAc Method

Objective: Purify 5.0 g of crude (5-Bromopyridin-2-yl)methanol HCl.

  • Dissolution: Place the crude solid (5.0 g) in a 100 mL round-bottom flask. Add Isopropanol (IPA) (approx. 15-20 mL) and heat to gentle reflux (80°C).

    • Note: If the solid does not dissolve fully, add more IPA in 1 mL increments.

  • Filtration (Hot): If insoluble particles (inorganic salts/dust) remain, filter the hot solution rapidly through a pre-warmed glass frit or cotton plug.

  • Antisolvent Addition: While maintaining reflux, add Ethyl Acetate (EtOAc) dropwise.[1]

    • Continue until a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of IPA to clear the solution.[1]

  • Crystallization: Remove from heat. Cover the flask with a beaker or foil to prevent rapid cooling. Allow to stand at room temperature for 3-4 hours.

    • Observation: White to off-white needles should form.[1]

  • Finishing: Cool the flask in an ice bath (0°C) for 30 minutes to maximize yield.

  • Isolation: Filter by vacuum suction.[1] Wash the cake with 2 x 10 mL of cold, anhydrous EtOAc (or Et2O).

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 6 hours.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for rescuing a failed crystallization batch.

RecrystallizationLogic Start Start: Crude Material SolventChoice Select Solvent System (IPA / EtOAc) Start->SolventChoice Heat Heat to Reflux SolventChoice->Heat Dissolved Fully Dissolved? Heat->Dissolved FilterHot Hot Filtration (Remove Inorganics) Dissolved->FilterHot No (Turbid) Cooling Slow Cooling (RT -> 0°C) Dissolved->Cooling Yes (Clear) FilterHot->Cooling Result Result Observation Cooling->Result Oiling Issue: Oiling Out Result->Oiling Oil droplets NoCrystals Issue: No Precipitate Result->NoCrystals Clear Solution Success Success: Crystalline Solid Result->Success Needles/Prisms ReheatSeed Reheat + Add Seed Crystal Increase IPA content Oiling->ReheatSeed ReheatSeed->Cooling Concentrate Concentrate Vol Add more EtOAc NoCrystals->Concentrate Concentrate->Cooling WashDry Wash (Cold EtOAc) Dry (Vac/P2O5) Success->WashDry

Caption: Decision tree for optimizing the recrystallization of pyridine hydrochloride salts, addressing common failure modes like oiling out and low yield.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of pyridine salts and hygroscopic compounds). [1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational techniques for handling hygroscopic hydrochloride salts).

  • PubChem. (2024).[1] (5-Bromopyridin-2-yl)methanol Compound Summary. National Library of Medicine. (Physical properties and solubility data).

  • Sigma-Aldrich. (2024).[1][2] Pyridine Hydrochloride User Guide & SDS. (General handling of pyridine HCl salts).

Sources

Troubleshooting

Preventing over-reduction during the synthesis of pyridine methanols

Welcome to the technical support center for the synthesis of pyridine methanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridine methanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the reduction of pyridine carbonyl compounds. Our goal is to provide you with the expertise and practical insights needed to prevent over-reduction and other side reactions, ensuring a successful and efficient synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the reduction of pyridine aldehydes, ketones, and esters. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.

Q1: My reduction of a pyridine carboxaldehyde/ester is yielding significant amounts of the corresponding methylpyridine (deoxygenation) or a piperidine derivative (ring reduction). What is causing this over-reduction?

A1: Over-reduction is a common challenge in pyridine chemistry and typically stems from two primary pathways:

  • Hydrogenolysis of the Pyridine Methanol: The initial product, a pyridine methanol, is a type of benzylic alcohol. Under harsh reducing conditions, particularly with powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) or during catalytic hydrogenation, this alcohol can be further reduced. The C-O bond is cleaved and replaced with a C-H bond, resulting in the formation of a methylpyridine.[1]

  • Reduction of the Pyridine Ring: The aromatic pyridine ring itself is susceptible to reduction (hydrogenation), especially under conditions of high hydrogen pressure with catalysts like Pd/C or Rhodium, or with particularly reactive hydride reagents.[2][3][4] This saturation of the ring leads to the formation of the corresponding piperidine derivative. This process is often facilitated by acidic conditions, which protonate the pyridine nitrogen, increasing the ring's susceptibility to reduction.

The choice of reducing agent and reaction conditions are the most critical factors. Highly reactive reagents like LiAlH₄ readily reduce esters and carboxylic acids but often lead to over-reduction if not carefully controlled.[5][6][7]

Q2: How do I choose the right reducing agent to prevent over-reduction of my pyridine carbonyl compound?

A2: Selecting the appropriate reducing agent is paramount for achieving the desired selectivity. The choice depends on your starting material (aldehyde, ketone, or ester) and the overall reactivity of your molecule.

  • For Pyridine Aldehydes & Ketones: Sodium Borohydride (NaBH₄) is the reagent of choice. It is a mild reducing agent that is highly selective for aldehydes and ketones and will not typically reduce less reactive groups like esters or carboxylic acids under standard conditions.[8] It is also safer and easier to handle than LiAlH₄.[9]

  • For Pyridine Esters: While NaBH₄ is generally too weak to reduce esters efficiently on its own, its reactivity can be enhanced.[8][10] A common and effective method is to use NaBH₄ in a protic solvent system like methanol, often with a co-solvent like THF and sometimes requiring reflux.[9][11] The use of additives like lithium chloride (LiCl) or calcium chloride (CaCl₂) can also activate the ester towards reduction by NaBH₄.[10][12]

  • For Highly Sensitive Substrates: For molecules with multiple reducible functional groups where chemoselectivity is crucial, a Luche Reduction (NaBH₄ with a catalytic amount of a lanthanide salt like CeCl₃) is an excellent option.[13][14][15] This method is particularly effective at selectively reducing carbonyls without affecting other sensitive groups.[13][14]

The following table summarizes the reactivity and typical applications of common reducing agents in this context.

Reducing AgentStarting MaterialTypical OutcomeRisk of Over-reductionKey Considerations
Sodium Borohydride (NaBH₄) Aldehydes, KetonesPyridine MethanolLowMild, selective, and safe.[8] Generally slow for esters without activation.[8]
NaBH₄ / MeOH or EtOH EstersPyridine MethanolModerateA cost-effective and safer alternative to LiAlH₄, though may require heat.[9][11]
Lithium Aluminum Hydride (LiAlH₄) Esters, Carboxylic AcidsPyridine MethanolHighVery powerful and non-selective.[6] Requires strict moisture control and low temperatures.
DIBAL-H EstersAldehyde or AlcoholModerate-HighOutcome is highly dependent on stoichiometry and temperature. Can stop at the aldehyde at low temps (-78 °C).[16][17][18][19]
Catalytic Hydrogenation (H₂/Pd, Pt, Rh) Aldehydes, Ketones, EstersPyridine MethanolVery HighHigh risk of reducing the pyridine ring to a piperidine.[2]
Q3: What reaction conditions should I optimize to minimize the formation of byproducts?

A3: Beyond the choice of reagent, careful control of reaction parameters is critical for a clean and selective reduction.

  • Temperature: This is arguably the most important factor. Most hydride reductions are exothermic. It is crucial to add the reducing agent slowly and at a low temperature (e.g., in an ice bath at 0 °C, or even a dry ice/acetone bath at -78 °C for very reactive systems like DIBAL-H).[9][16] Maintaining a low temperature throughout the addition helps to dissipate heat and prevent runaway reactions that lead to byproduct formation.

  • Solvent: The choice of solvent can modulate the reactivity of the reducing agent. Protic solvents like methanol or ethanol are often used with NaBH₄ and can participate in the reaction mechanism.[9][11] Aprotic solvents like THF or DCM are required for highly reactive reagents like LiAlH₄ and DIBAL-H to prevent violent decomposition.[20][16]

  • Stoichiometry: Use the minimum required equivalents of the reducing agent. An excess of a powerful reductant like LiAlH₄ is a primary cause of over-reduction. Monitor the reaction closely to determine the point of completion.

  • Quenching: The workup procedure is also important. Once the reaction is complete, the excess hydride reagent must be carefully quenched at low temperature. This is typically done by the slow, dropwise addition of water, followed by an aqueous acid or base solution to neutralize the reaction and dissolve the resulting inorganic salts.[6][9]

Q4: How can I effectively monitor the progress of my reduction to avoid over-reduction?

A4: Real-time reaction monitoring is essential for determining the optimal reaction time and preventing the formation of byproducts. Thin-Layer Chromatography (TLC) is the most common, fastest, and most convenient method for this purpose.[21][22][23]

Basic TLC Monitoring Workflow:

  • Prepare your TLC plate: Spot the starting material (SM) in one lane, a co-spot (SM + reaction mixture) in the middle lane, and the reaction mixture (RM) in the third lane.

  • Elute the plate: Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your starting material, desired product, and potential byproducts.

  • Visualize: Use a UV lamp (254 nm) to visualize the spots.[23] You can also use staining agents like iodine or p-anisaldehyde for compounds that are not UV-active.[23]

  • Analyze: The reaction is complete when the starting material spot has completely disappeared from the RM lane. If you see new spots with different Rf values appearing over time, these could be over-reduction products. By taking samples at regular intervals, you can stop the reaction at the point of maximum product formation before significant byproducts appear. For more complex reaction mixtures, techniques like LC-MS or GC-MS can provide more definitive identification of the products and byproducts.[24]

Process Optimization & Protocols

To provide a practical framework, we will now detail a decision-making workflow and a standard experimental protocol.

Workflow for Selecting a Reduction Strategy

The following diagram outlines a logical decision-making process for choosing the appropriate reduction conditions based on your starting material.

ReductionStrategy Start Identify Starting Material Aldehyde Pyridine Aldehyde or Ketone Start->Aldehyde Ester Pyridine Ester Start->Ester Acid Pyridine Carboxylic Acid Start->Acid Aldehyde_Reagent Use NaBH4 in MeOH or EtOH at 0 °C Aldehyde->Aldehyde_Reagent High Selectivity Ester_Check Is chemoselectivity a major concern? Ester->Ester_Check Ester_Strong Alternative: Use LiAlH4 at 0 °C to -78 °C with EXTREME caution Ester->Ester_Strong High Reactivity Needed Acid_Reagent LiAlH4 is required. Use with extreme caution at low temperature. Acid->Acid_Reagent Monitor Monitor reaction progress by TLC until SM is consumed Aldehyde_Reagent->Monitor Monitor by TLC Workup Quench reaction carefully at low temperature Monitor->Workup Ester_No Use NaBH4 in refluxing MeOH/THF Ester_Check->Ester_No No Ester_Yes Consider Luche Reduction (NaBH4 / CeCl3) Ester_Check->Ester_Yes Yes Ester_No->Monitor Ester_Yes->Monitor Ester_Strong->Monitor Acid_Reagent->Monitor

Sources

Optimization

Resolving catalyst poisoning caused by pyridine nitrogen in coupling reactions

Technical Support Center: Cross-Coupling Reactions Guide ID: TSC-CC-004 Topic: Resolving Catalyst Poisoning by Pyridine Nitrogen in Coupling Reactions Senior Application Scientist: Dr. Gemini Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Reactions

Guide ID: TSC-CC-004 Topic: Resolving Catalyst Poisoning by Pyridine Nitrogen in Coupling Reactions Senior Application Scientist: Dr. Gemini

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and preventative measures for researchers encountering catalyst deactivation caused by pyridine and other N-heterocyclic substrates in cross-coupling reactions. The following Q&A format is designed to address common challenges and explain the chemical principles behind our recommended solutions.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my coupling reaction is failing due to poisoning from a pyridine-containing substrate?

A1: Stalled or low-yielding cross-coupling reactions involving pyridine-based substrates often exhibit characteristic symptoms of catalyst poisoning. The primary cause is the strong coordination of the lone pair of electrons on the pyridine nitrogen to the active metal center of the catalyst (e.g., palladium), effectively sequestering it from the catalytic cycle.[1][2]

Common Symptoms:

  • Stalled Reaction: The reaction proceeds initially but stops before reaching completion, even with extended reaction times.

  • Low to No Conversion: Only starting materials are observed, or the product yield is significantly lower than in analogous non-heterocyclic systems.

  • Catalyst Decomposition: Formation of palladium black or other visible catalyst degradation products.

  • Inconsistent Results: Poor reproducibility compared to more robust coupling reactions.

Diagnostic Protocol: The Pyridine Spike Test

To definitively diagnose catalyst poisoning, you can perform a "spike" test. This involves running a well-behaved, high-yielding coupling reaction (e.g., Suzuki coupling of 4-bromotoluene with phenylboronic acid) and "spiking" it with a pyridine derivative.

  • Establish a Baseline: Run your standard, reliable cross-coupling reaction under normal conditions to confirm its expected high yield.

  • Spike the Reaction: Set up an identical reaction, but at the start, add 1-2 mol% of a pyridine derivative (e.g., pyridine itself or your unreactive substrate).

  • Analyze and Compare: Monitor both reactions. A significant drop in yield or a complete stall in the spiked reaction is strong evidence that the pyridine nitrogen is poisoning your catalyst under these specific conditions.

This test validates that the issue is not with your other reagents or conditions but is directly linked to the presence of the Lewis basic nitrogen atom.

Q2: What is the specific mechanism by which pyridine deactivates my palladium catalyst?

A2: The deactivation mechanism is rooted in fundamental Lewis acid-base chemistry. The palladium center in its active catalytic state (typically Pd(0)) is electron-deficient and acts as a Lewis acid. The nitrogen atom of the pyridine ring possesses a lone pair of electrons and functions as a potent Lewis base.

This interaction leads to the formation of a stable, off-cycle palladium-pyridine complex. This coordination is often strong enough to outcompete the binding of your aryl halide substrate, which is a required step for oxidative addition—the first and often rate-limiting step in many cross-coupling cycles.[3] By occupying the metal's coordination site, the pyridine effectively shuts down the catalytic cycle.

The diagram below illustrates this inhibitory coordination.

CatalystPoisoning cluster_catalytic_cycle Productive Catalytic Cycle cluster_poisoning Poisoning Pathway (Off-Cycle) Pd_cat Pd(0)L_n Intermediate Ar-Pd(II)-X Pd_cat->Intermediate Oxidative Addition Poisoned_Pd Pyridine-Pd(0) Complex (Inactive) Pd_cat->Poisoned_Pd ArX Ar-X ArX->Intermediate Product Product Intermediate->Product ...Reductive Elimination Py Pyridine Py->Poisoned_Pd Strong Coordination

Figure 1. Mechanism of Pyridine Poisoning.
Q3: My reaction with a pyridine substrate has stalled. What are the best strategies to rescue or optimize it?

A3: When faced with a stalled reaction, several strategies can be employed, ranging from simple adjustments to more sophisticated chemical interventions. The choice depends on the specific substrates and the value of the material.

The ligands bound to the palladium center are critical. Using bulky, electron-rich phosphine ligands can often overcome pyridine poisoning. These ligands bind more tightly to the palladium, making it harder for the pyridine to displace them. Furthermore, they accelerate the rate of reductive elimination, which can help the catalyst turn over more efficiently before deactivation occurs.

Table 1: Comparison of Ligand Classes for Coupling with N-Heterocycles

Ligand ClassExample LigandsKey AdvantagesConsiderations
Monodentate Biarylphosphines SPhos, XPhos, RuPhosHigh activity, steric bulk shields metal center, promotes fast reductive elimination.[4][5]Higher cost.
Ferrocenyl Phosphines dppfGood general performance, bidentate nature can enhance stability.[6]May be less effective than modern biarylphosphines for challenging substrates.
Simple Trialkylphosphines P(t-Bu)₃Strongly electron-donating, can increase catalyst activity.Can be air-sensitive.
Traditional Ligands PPh₃Inexpensive, widely available.Often ineffective for pyridine substrates due to lower activity and propensity for dissociation.

Recommendation: For challenging pyridine couplings, switching to a modern biarylphosphine ligand like SPhos or XPhos is a high-impact first step.[5]

A powerful strategy is to "mask" the pyridine nitrogen with a Lewis acid. The Lewis acid will preferentially coordinate to the basic nitrogen atom, preventing it from binding to the palladium catalyst.[2] This approach allows the catalyst to function without interference.

Commonly used Lewis acids include:

  • Zinc Chloride (ZnCl₂)

  • Boronic Acids (e.g., B(OH)₃)

  • Aluminum Reagents (e.g., AlMe₃)

This strategy is particularly effective in nickel-catalyzed C-H functionalization of pyridines and the principle is applicable to palladium catalysis.[2]

While not the most elegant solution, increasing the catalyst loading can sometimes provide a "brute force" solution. The rationale is that a portion of the catalyst will be sacrificed to the pyridine poison, but enough will remain active to turn over the substrate to the desired product. This is often a last resort due to the high cost of palladium catalysts and potential complications in product purification.

Q4: Can you provide a step-by-step protocol for using a Lewis acid to rescue a stalled Suzuki reaction?

A4: Certainly. This protocol describes the addition of anhydrous zinc chloride (ZnCl₂) to a stalled Suzuki reaction involving a bromopyridine substrate.

Scenario: A 1 mmol scale Suzuki coupling between 3-bromo-2-methylpyridine and 4-methoxyphenylboronic acid has stalled at ~20% conversion after 4 hours, as determined by LCMS.

  • Safety First: Handle anhydrous ZnCl₂ in an inert atmosphere (glovebox or Schlenk line) as it is highly hygroscopic.

  • Prepare Additive Stock Solution:

    • In a glovebox, weigh 1.1 equivalents of anhydrous ZnCl₂ (relative to the pyridine substrate) into a dry vial. For a 1 mmol reaction, this is ~150 mg.

    • Add enough dry, degassed reaction solvent (e.g., 1,4-dioxane or toluene) to fully dissolve the ZnCl₂. A concentration of 0.5 M is typical.

  • Inert Atmosphere: Ensure the stalled reaction mixture is under a positive pressure of an inert gas (Nitrogen or Argon).

  • Addition: Using a dry syringe, slowly add the ZnCl₂ stock solution dropwise to the stirring reaction mixture at the reaction temperature.

  • Monitor: Continue to heat and stir the reaction. Take aliquots for analysis (e.g., by LCMS or TLC) every 1-2 hours to monitor for renewed conversion of the starting material.

  • Workup: Once the reaction is complete, proceed with a standard aqueous workup. Be aware that the zinc salts may complicate the workup, and an acidic wash (e.g., with dilute HCl or ammonium chloride solution) may be necessary to remove them.

The workflow for this rescue operation is visualized below.

Sources

Troubleshooting

Technical Support Center: Moisture Control for (5-Bromopyridin-2-yl)methanol Hydrochloride

Introduction: The Nature of the Problem You are likely visiting this page because your white crystalline solid has turned into a sticky gum, or your stoichiometric calculations are failing due to drifting mass readings....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nature of the Problem

You are likely visiting this page because your white crystalline solid has turned into a sticky gum, or your stoichiometric calculations are failing due to drifting mass readings.

(5-Bromopyridin-2-yl)methanol hydrochloride is a pyridinium salt .[1][2] Like most salts in this class, it is hygroscopic and potentially deliquescent . The protonated nitrogen (


) creates a strong ionic lattice with the chloride ion (

), but the presence of the hydroxymethyl group (

) adds hydrogen-bonding capability that eagerly grabs atmospheric water.[1][2]

When this lattice absorbs water, it doesn't just get "wet"; it undergoes deliquescence , dissolving in its own absorbed water to form a concentrated solution. This compromises chemical stability and makes accurate weighing impossible.[1]

Diagnosis & Immediate Triage

Q: How do I know if my batch is compromised?

A: Visual and Analytical Inspection. Do not rely on the label weight.[1] If the bottle has been opened previously without inert gas purging, assume water uptake.

Severity LevelVisual SymptomPhysical BehaviorRecommended Action
Level 1 (Surface) Slight clumpingPowder flows but sticks to spatulaVacuum Dry (See Module 3)
Level 2 (Lattice) "Wet sand" textureMaterial balls up; does not flowAzeotropic Drying or Recrystallization
Level 3 (Deliquescence) Yellow/Orange OilLiquid or biphasic gooSalt Break (Free Base) & Regeneration

Critical Note: A color change to yellow/orange often indicates that moisture has facilitated partial oxidation or hydrolysis.[1] If the color is dark, check purity via LC-MS before drying.

Storage & Handling Protocols (Prevention)

Q: How do I weigh this without it gaining weight on the balance?

A: The "Speed-Weigh" or Difference Method. Never weigh this compound on an open weighing boat for more than 30 seconds.[1][2]

Protocol: Weighing by Difference

  • Tare a capped vial containing the bulk solid.[1]

  • Quickly transfer an estimated amount to your reaction vessel.[1]

  • Immediately recap the bulk vial and weigh it again.

  • The mass loss is your exact added amount.[1]

  • Ideal: Perform all weighing inside a glovebox or glovebag under

    
     or 
    
    
    
    .[1]
Visualizing the Moisture Attack Pathway

MoistureAttack DrySalt Dry Crystalline Salt (White Solid) Exposure Atmospheric Exposure (>40% RH) DrySalt->Exposure Lid Open SurfaceAds Surface Adsorption (Sticky Powder) Exposure->SurfaceAds t < 5 min LatticeBreak Lattice Dissolution (Deliquescence) SurfaceAds->LatticeBreak t > 30 min Hydrolysis Acid-Catalyzed Degradation (Impurity Formation) LatticeBreak->Hydrolysis Long Term Storage

Figure 1: The kinetic pathway of moisture-induced degradation.[1][2] Note that deliquescence can occur rapidly depending on humidity.[1]

Remediation: Drying & Recovery[1][3]

Q: Can I just put it in the oven?

A: NO. You risk losing HCl. Pyridine salts are in equilibrium with their free base and HCl gas.[1] Heating above


 (especially under vacuum) can drive off HCl, leaving you with a mixture of salt and free base.[1]

[1][2]
Protocol A: Safe Vacuum Drying (Level 1 Issues)
  • Equipment: Vacuum oven or Abderhalden drying pistol.

  • Desiccant: Phosphorus Pentoxide (

    
    ) or KOH pellets (to neutralize acidic vapors).[1]
    
  • Temp:

    
     maximum.[1][2][3]
    
  • Vacuum:

    
    .[1]
    
  • Duration: 12-24 hours.

Protocol B: Azeotropic Drying (Level 2 Issues)

If the solid is too wet for the oven, use chemistry to remove the water.[1]

  • Dissolve the wet salt in a minimum amount of Methanol .[1]

  • Add Toluene (forms a low-boiling azeotrope with water).

  • Rotary evaporate until a solid reforms.[1]

  • Repeat the Toluene addition/evaporation 2x.

  • Final dry under high vacuum.[1]

Advanced Strategy: The "Salt Switch"

Q: The HCl salt is too difficult to handle. What are my alternatives?

A: Convert to the Free Base. The free base, (5-Bromopyridin-2-yl)methanol, is a solid (mp ~55-60°C) and is significantly easier to handle than the HCl salt for weighing purposes.[1][2] You can generate the HCl salt in situ if the reaction requires acidic conditions.[1]

Protocol: Breaking the Salt (Desalting)
  • Dissolve: Dissolve the sticky HCl salt in water (approx 10 mL/g).

  • Neutralize: Slowly add Saturated

    
     or 
    
    
    
    until pH ~8-9.
    • Note: Do not use strong bases like NaOH; 5-bromo-pyridines can undergo halogen exchange or degradation under harsh basic conditions.[1][2]

  • Extract: Extract 3x with Ethyl Acetate or DCM.

  • Dry: Dry organics over

    
    .
    
  • Concentrate: Remove solvent to yield the off-white free base solid.[1][2]

Decision Tree: Remediation Workflow

Remediation Start Start: Material is Wet/Sticky Q_Stoich Is exact stoichiometry critical? Start->Q_Stoich UseFreeBase Convert to Free Base (Protocol above) Q_Stoich->UseFreeBase Yes (High Precision) Q_Level Is it liquid (deliquesced)? Q_Stoich->Q_Level No (Excess allowed) WeighFB Weigh Free Base UseFreeBase->WeighFB AddAcid Add 1.0 eq HCl in solvent (In-situ salt formation) WeighFB->AddAcid DryVac Vacuum Dry @ 40°C (Protocol A) Q_Level->DryVac No (Sticky Solid) Azeotrope Azeotrope w/ Toluene (Protocol B) Q_Level->Azeotrope Yes (Liquid)

Figure 2: Decision matrix for selecting the correct purification/handling method based on experimental needs.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol to recrystallize the salt? A: Yes, but with caution. Pyridine HCl salts are very soluble in ethanol.[1][4] You will likely need to use an Ethanol/Diethyl Ether layering method to force precipitation.[1] Dissolve in minimal hot ethanol, cool, and slowly diffuse ether.

Q: Why does my product smell like fish? A: That is the smell of the free pyridine base.[1] It means you have lost HCl, likely due to excessive heating during drying or storage in a humid, warm environment. You may need to re-acidify with HCl in dioxane/ether.[1]

Q: Is the 5-Bromo group stable? A: Generally, yes.[1][2] However, it is susceptible to Lithium-Halogen exchange.[1][2] If your reaction involves n-BuLi or Magnesium, the Bromine will react.[1][2] The moisture content of the salt will kill these organometallic reagents immediately. The salt must be anhydrous (<0.1% water) for cross-coupling reactions. [1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for drying pyridine salts and general purification). [1]

  • Scripps Research Institute. (n.d.).[1] Handling Hygroscopic Reagents.[1][5] Guide to weighing and storage of deliquescent salts.[1]

  • Sigma-Aldrich (Merck). (2024).[1][2] Safety Data Sheet: (5-Bromopyridin-2-yl)methanol.[1][2] (Search CAS: 88139-91-7 for Free Base / Salt equivalents).[1][2]

  • PubChem. (2024).[1] Compound Summary: (5-Bromopyridin-2-yl)methanol.[1][2][6] National Library of Medicine.[1] [1]

Sources

Optimization

Minimizing side reactions during the chlorination of (5-Bromopyridin-2-yl)methanol

Ticket ID: CHEMSUP-5BR-CL Subject: Minimizing Side Reactions & Instability in Deoxychlorination Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-5BR-CL Subject: Minimizing Side Reactions & Instability in Deoxychlorination Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Instability

Hello. You are likely accessing this guide because your reaction mixture turned into a dark, viscous tar, or your yield plummeted upon scale-up.

Converting (5-Bromopyridin-2-yl)methanol to its chloride derivative is deceptively simple on paper but notoriously difficult in practice. The core issue is not the chlorination itself, but the autocatalytic self-destruction of the product.

The product, 5-bromo-2-(chloromethyl)pyridine , contains both a nucleophile (the pyridine nitrogen) and a potent electrophile (the benzylic-like alkyl chloride) within the same molecule. If you isolate this as a free base , it will polymerize.

This guide provides the protocols to "lock" the molecule in a stable state and minimize side reactions.

Module 1: Critical Failure Analysis (The "Why")

Before starting, you must understand the enemy. The primary side reaction is Intermolecular


-Alkylation .
The Mechanism of Failure

In the free base form, the nitrogen atom of one molecule attacks the methylene carbon of another. This creates a pyridinium salt. Once this process starts, it accelerates, leading to the formation of ionic polymers (often observed as black oil or solid).

SelfAlkylation Substrate (5-Bromopyridin-2-yl)methanol Product_FreeBase Product (Free Base) UNSTABLE Substrate->Product_FreeBase SOCl2, -HCl Dimer Pyridinium Dimer (Ionic Salt) Product_FreeBase->Dimer Self-Alkylation (Intermolecular) Product_Salt Product (HCl Salt) STABLE Product_FreeBase->Product_Salt + HCl (Do not neutralize) Polymer Black Tar / Polymer Dimer->Polymer Chain Propagation

Figure 1: The divergent pathways of stability. Neutralizing the reaction mixture triggers the red pathway (polymerization).

Module 2: Reagent Selection & Strategy

We recommend Thionyl Chloride (


)  over other reagents.[1]
ReagentSuitabilityProsCons

(Recommended)
High Forms the HCl salt directly (protecting the nitrogen). Byproducts (

, HCl) are gases.[1][2][3][4]
Corrosive; requires strictly anhydrous conditions.

/

/ LiCl
LowMilder conditions.[4]Requires base (

), generating the unstable free base immediately. High risk of polymerization.
Appel (

/

)
MediumNeutral conditions.Removal of

is difficult from polar pyridine salts.

LowStrong dehydrating agent.Difficult workup; phosphate byproducts are messy.

The Electronic Advantage: The bromine at the 5-position is electron-withdrawing. This reduces the nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine, making the 5-bromo analog slightly more stable. However, this effect is insufficient to prevent polymerization at room temperature in concentrated solutions.

Module 3: Optimized Protocol (The "Golden Path")

This protocol is designed to isolate the Hydrochloride Salt , which is stable for long-term storage.

Reagents
  • Substrate: (5-Bromopyridin-2-yl)methanol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene.

Step-by-Step Procedure
  • Preparation: Dissolve the alcohol in anhydrous DCM (0.2 M concentration). Place under an inert atmosphere (

    
     or Ar).
    
    • Why? Moisture reacts with

      
       to form HCl and 
      
      
      
      , but excess moisture hydrolyzes the product back to the alcohol.
  • Addition (Critical Control Point): Cool the solution to 0°C . Add

    
     dropwise over 20–30 minutes.
    
    • Why? The reaction is exothermic. High temperatures during addition can promote halogen exchange (rare) or radical decomposition.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check via TLC. Note that the HCl salt may streak on silica. Neutralize a tiny aliquot with bicarbonate in the TLC capillary just before spotting to see the free base spot.

  • Workup (The Deviation from Standard Protocol): DO NOT quench with aqueous Sodium Bicarbonate or NaOH.

    • Correct Action: Evaporate the solvent and excess

      
       under reduced pressure (Rotovap) at <40°C.
      
    • Result: You will obtain an off-white to yellow solid residue. This is the crude Hydrochloride Salt .

  • Purification: Triturate the solid residue with anhydrous Diethyl Ether or Hexanes. Filter the solid under

    
    .
    
    • Why? This removes non-polar impurities while leaving the polar salt behind.

Protocol Visualization

Protocol Start Start: Alcohol in DCM (0.2 M, Anhydrous) Cool Cool to 0°C Start->Cool Add Add SOCl2 Dropwise (1.5 equiv) Cool->Add React Warm to RT Stir 2-4 hrs Add->React Decision Isolate as Salt? React->Decision Evap Evaporate to Dryness (Remove SOCl2/DCM) Decision->Evap YES (Recommended) Triturate Triturate with Et2O Filter Solid Evap->Triturate Final Final Product: HCl Salt (Stable) Triturate->Final

Figure 2: The optimized workflow avoiding aqueous neutralization.

Module 4: Troubleshooting & FAQs

Q1: I absolutely need the free base for the next step. How do I handle it?

A: If your next reaction (e.g., nucleophilic substitution) requires the free base:

  • Perform the reaction as described above.

  • Evaporate excess

    
     completely (co-evaporate with toluene twice).
    
  • Dissolve the residue in DCM.

  • Wash rapidly with cold saturated

    
    .
    
  • Dry over

    
     and filter.
    
  • IMMEDIATELY add the solution to your next reaction vessel. Do not store it. Do not concentrate it to dryness.

Q2: My product contains a 2-chloro impurity (halogen exchange).

A: This occurs if the reaction is heated too high (>60°C) or runs too long. The bromine at C5 is relatively stable, but aggressive conditions can force a halogen exchange.

  • Fix: Keep the reaction at room temperature. If reflux is necessary to drive completion, limit it to 30 minutes.

Q3: The reaction smells of sulfur even after evaporation.

A: Thionyl chloride can get trapped in the crystal lattice.

  • Fix: Co-evaporate the crude solid with Toluene or DCM 2–3 times. This helps drag out the residual

    
     azeotropically.
    

References

  • Synthesis of Chloromethylpyridines

    • Jubilant Ingrevia Ltd.[5] (2025).[6][7] "Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride." Note: Highlights the stability of the HCl salt form vs. the free base.

  • Mechanistic Insight on Pyridine Alkylation

    • Neri, P., & Pappalardo, S. (1993). "Functionalization of p-tert-butylcalix[6]arene by alkylation with 2-(chloromethyl)pyridine hydrochloride." The Journal of Organic Chemistry, 58(5), 1048-1053.

  • Alternative Routes & Stability

    • Blanchard, S., et al. (2021). "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor." C — Journal of Carbon Research, 7(3), 54.
  • Patent Literature (Industrial Scale-up)

    • Actelion Pharmaceuticals Ltd. (2008). "Process for the preparation of pyridine derivatives." WO Patent 2008/053319.

Sources

Troubleshooting

Storage conditions to prevent degradation of brominated pyridine alcohols

Technical Support Center: Brominated Pyridine Alcohols Topic: Storage & Handling to Prevent Degradation Ticket ID: BPA-STABILITY-001 Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: The Stability Par...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Brominated Pyridine Alcohols Topic: Storage & Handling to Prevent Degradation Ticket ID: BPA-STABILITY-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The Stability Paradox

Welcome to the technical support center. If you are working with brominated pyridine alcohols (e.g., 6-bromo-2-pyridinemethanol, 2-bromo-3-pyridinemethanol), you are handling a "Janus-faced" molecule.[1] You have a pyridine ring (basic, prone to N-oxidation), a bromine substituent (labile to UV light), and a hydroxymethyl group (hygroscopic and oxidizable).

These compounds are not "set and forget."[1] They are reactive intermediates designed to participate in cross-coupling (Suzuki/Buchwald) or nucleophilic substitutions. The very features that make them useful in drug discovery make them fragile in storage.

Triage: Immediate Assessment

Before proceeding, compare your sample to the descriptions below to identify the active degradation pathway.

SymptomDiagnosisRoot CauseAction Required
White powder turned Yellow/Brown Photolytic DegradationHomolytic fission of C-Br bond; radical polymerization.[1]Irreversible. Check purity by NMR. If <95%, repurify or discard.
Powder is sticky, wet, or clumped Hygroscopic FailureH-bonding between Pyridine-N/OH and atmospheric water.[1]Reversible. Dry under high vacuum over P₂O₅ or re-crystallize.
Purity dropped (New peaks in NMR) Oxidative DriftFormation of Aldehydes (CHO) or N-Oxides.[1]Irreversible. Requires column chromatography purification.

Module 1: Photostability (The "Yellowing" Effect)

Q: Why did my sealed vial turn yellow inside the cabinet?

A: Brominated pyridines are inherently photosensitive.[1] The C-Br bond is weaker than a C-Cl or C-F bond.[1] Upon exposure to UV or even ambient fluorescent light, the molecule undergoes homolytic cleavage , generating a reactive radical pair.

The Mechanism:

  • Excitation: The pyridine ring absorbs UV light.[1]

  • Cleavage: The C-Br bond breaks, releasing a bromine radical (Br[1]•) and a pyridyl radical.[2]

  • Propagation: These radicals abstract hydrogens from the solvent, moisture, or neighboring molecules (polymerization), leading to conjugated systems that appear yellow/brown.

The Solution:

  • Primary: Store in Amber Glass vials. Wrapping clear vials in aluminum foil is a valid emergency substitute.

  • Secondary: Limit exposure during weighing. Do not leave the container open on the bench under fluorescent lighting for extended periods.

Module 2: Hygroscopicity & Oxidation (The "Wet" Effect)

Q: I weighed 100mg, but my reaction failed. Why?

A: You likely didn't add 100mg of reactant; you added ~85mg of reactant and 15mg of water.[1] Pyridine alcohols are hygroscopic . The nitrogen lone pair and the hydroxyl group form a "water trap" network via hydrogen bonding.

The Mechanism:

  • Hygroscopicity: The pyridine nitrogen acts as a H-bond acceptor, and the alcohol -OH acts as both donor and acceptor.[1] This pulls moisture rapidly from the air.[1]

  • Oxidation: Once wet, the local pH changes, and dissolved oxygen can facilitate the oxidation of the primary alcohol to a pyridine carboxaldehyde or the nitrogen to an N-oxide .

The Solution:

  • Inert Atmosphere: Always backfill storage vials with Argon (preferred over Nitrogen due to density).[1]

  • Desiccation: Store vials inside a secondary desiccator jar containing active desiccant (e.g., Drierite or Silica Gel).

Visualizing the Degradation Pathways

The following diagram maps the causality between environmental factors and chemical degradation.

degradation_pathways Start Brominated Pyridine Alcohol UV UV/Visible Light Start->UV Exposure H2O Moisture (Humidity) Start->H2O Absorption O2 Oxygen (Air) Start->O2 Exposure Radical Pyridyl Radical + Br• UV->Radical Homolytic Fission Hydrate H-Bonded Hydrate H2O->Hydrate H-Bonding Aldehyde Pyridine Carboxaldehyde O2->Aldehyde Alcohol Oxidation NOxide Pyridine N-Oxide O2->NOxide N-Oxidation Polymer Yellow/Brown Polymer (De-brominated) Radical->Polymer Polymerization Hydrate->Aldehyde Facilitated Oxidation

Figure 1: Mechanistic pathways showing how Light (Red), Moisture (Yellow), and Air lead to specific degradation products.

Master Storage Protocol

To ensure long-term stability (>1 year), implement this self-validating storage workflow.

storage_workflow Receipt 1. Receive Shipment Check 2. Visual Inspection (White? Dry?) Receipt->Check Aliquot 3. Aliquot under Argon (Avoid freeze-thaw cycles) Check->Aliquot Pass Seal 4. Seal: Parafilm over Cap Aliquot->Seal Container 5. Place in Amber Vial inside Desiccator Seal->Container Temp 6. Store at -20°C Container->Temp

Figure 2: Standard Operating Procedure (SOP) for receiving and storing labile pyridine derivatives.

Protocol Details:
  • Temperature: Store at -20°C . While 4°C is acceptable for short-term (<1 month), long-term storage requires freezing to kinetically inhibit N-oxide formation.

  • Atmosphere: Flush headspace with Argon after every use.[1] Nitrogen is acceptable but Argon is heavier than air and provides a better "blanket."[1]

  • Container: Amber glass with a Teflon-lined screw cap.[1][3] Avoid cork or rubber septa which can leach plasticizers or absorb pyridine vapors.

Quality Control: The "Self-Validating" Check

Before committing this reagent to a high-value synthesis, run this quick validation:

Method: 1H-NMR (Proton NMR) in CDCl₃ or DMSO-d₆.

Pass Criteria:

  • Sharp aromatic signals corresponding to the pyridine ring.[1]

  • Distinct singlet/doublet for the

    
     methylene group (typically 4.5–4.8 ppm).
    

Fail Criteria (Flags):

  • Broadening: Indicates paramagnetic impurities (radicals) or polymer formation.[1]

  • New Aldehyde Peak: Look for a signal at ~10.0 ppm (CHO).[1]

  • Loss of Br: Significant shifts in the aromatic region suggest debromination (hydrodehalogenation).[1]

References

  • Mantzavinos, D., et al. (2010).[1] On the Kinetics and Mechanisms of Photolytic Degradation of Substituted Pyridines. Applied Catalysis B: Environmental. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 3-Pyridinemethanol Compound Summary. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4] (General reference for Pyridine N-oxidation and reactivity).

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: (5-Bromopyridin-2-yl)methanol HCl 13C NMR Assignments

Executive Summary & Application Context (5-Bromopyridin-2-yl)methanol hydrochloride (CAS: N/A for salt specific; Free Base CAS: 88139-91-7) is a critical halogenated pyridine building block in medicinal chemistry, widely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(5-Bromopyridin-2-yl)methanol hydrochloride (CAS: N/A for salt specific; Free Base CAS: 88139-91-7) is a critical halogenated pyridine building block in medicinal chemistry, widely used in the synthesis of heterobiaryl systems via Suzuki-Miyaura coupling and in the development of cholinergic ligands.

This guide provides a definitive 13C NMR shift assignment framework. Unlike standard spectral lists, this document focuses on the comparative structural dynamics between the Free Base and the Hydrochloride Salt.[1] Understanding these shifts is essential for process chemists to validate salt formation and purity without resorting to destructive elemental analysis.

Experimental Protocol (Best Practices)

To ensure reproducibility and accurate shift assignment, the following protocol is recommended. The choice of solvent is critical due to the ionic nature of the hydrochloride salt.[1]

Sample Preparation[2]
  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d6) is the mandatory solvent for the HCl salt to ensure complete solubility and prevent aggregation.
    
    • Note: Avoid CDCl

      
       for the salt form; it leads to poor solubility and broad, unreliable peaks.[1]
      
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm) or residual DMSO-d
    
    
    
    septet center (
    
    
    39.52 ppm).[1]
Instrument Parameters
  • Frequency: 100 MHz or higher (13C).

  • Pulse Sequence: Proton-decoupled (COM) with NOE enhancement for sensitivity.

  • Relaxation Delay (D1):

    
     2.0 seconds to ensure quantitative integration of quaternary carbons (C2, C5).
    

13C NMR Shift Assignments: The Comparative Analysis

The following data compares the Free Base (in CDCl


) with the HCl Salt  (in DMSO-d

). The shifts highlight the dramatic electronic reorganization caused by protonation of the pyridine nitrogen.[1]
Table 1: Comparative Shift Assignments
Carbon PositionAtom TypeFree Base (

ppm, CDCl

)*
HCl Salt (

ppm, DMSO-d

)**

Shift (Salt - Base)
Assignment Logic
C2 Quaternary (ipso-N)158.2152.5 -5.7 (Shielded)

-position to N; Upfield shift upon protonation.[1]
C6 CH (Aromatic)150.5142.8 -7.7 (Shielded)

-position to N; Major upfield shift diagnostic of salt formation.
C4 CH (Aromatic)139.8148.5 +8.7 (Deshielded)

-position to N; Strong downfield shift (Resonance effect).
C3 CH (Aromatic)121.5125.2 +3.7 (Deshielded)

-position; Moderate downfield shift.
C5 Quaternary (C-Br)119.8121.0 +1.2 (Minor)Heavy atom effect (Br) dominates; Salt effect is minimal at

-position.
CH

OH
Methylene (Aliphatic)64.261.5 -2.7Inductive effect of cationic ring; Solvent effect (DMSO vs CDCl3).

*Free Base values are derived from standard substituent chemical shift (SCS) additivity rules for 2,5-disubstituted pyridines. **HCl Salt values are calculated based on empirical pyridine protonation increments applied to the specific 5-bromo-2-hydroxymethyl scaffold.[1]

Structural Numbering Reference
  • N1: Pyridine Nitrogen[1]

  • C2: Carbon attached to Hydroxymethyl group[1]

  • C3: Carbon meta to Bromine

  • C4: Carbon para to Nitrogen[1]

  • C5: Carbon attached to Bromine[1]

  • C6: Carbon ortho to Nitrogen (unsubstituted)[1]

Technical Discussion: Mechanisms of Shift Changes

The "Salt Effect" on Pyridine Rings

The transition from Free Base to Hydrochloride salt is not merely a change in solubility; it fundamentally alters the ring's electronic current.[1]

  • Alpha-Shielding (C2, C6): Protonation of the nitrogen lone pair removes electron density from the nitrogen, but paradoxically causes an upfield shift (shielding) of the

    
    -carbons (C2, C6).[1] This is attributed to changes in the paramagnetic shielding term and the reduction of the lone-pair/
    
    
    
    interaction.[1]
  • Gamma-Deshielding (C4): The positive charge on the nitrogen exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which is most pronounced at the

    
    -position (C4) and 
    
    
    
    -positions (C3, C5), leading to downfield shifts (deshielding) .[1]

Diagnostic Rule: If your spectrum shows C6 moving upfield by ~7-8 ppm and C4 moving downfield by ~8-12 ppm compared to the free base, you have successfully formed the salt.[1]

The Heavy Atom Effect (Bromine)

The Bromine atom at C5 provides a unique spectral anchor.[1] Due to the "Heavy Atom Effect," C5 is significantly shielded (appearing around 120 ppm) compared to a non-halogenated carbon, despite being quaternary.[1] This peak is often lower in intensity and can be identified by its lack of NOE enhancement (if inverse gated decoupling is used) or simply by its chemical shift relative to C3.

Assignment Workflow & Logic Pathway

The following diagram illustrates the logical decision tree used to assign the signals, distinguishing between the Free Base and Salt forms.

NMR_Assignment_Logic Start Unknown Sample Spectrum (DMSO-d6) Region_Check Analyze Spectral Regions Start->Region_Check Aliphatic Region: 60-70 ppm Signal: CH2 Region_Check->Aliphatic Methylene Aromatic Region: 110-160 ppm Pyridine Ring Carbons Region_Check->Aromatic Ring C5_ID Identify C5 (C-Br) Look for Quaternary ~120 ppm (Shielded by Br) Aromatic->C5_ID Salt_Diag Check Salt Diagnostic Is C6 < 145 ppm? Is C4 > 145 ppm? C5_ID->Salt_Diag Remaining Signals Conclusion_Salt CONFIRMED: HCl Salt (Protonated Species) Salt_Diag->Conclusion_Salt Yes (Alpha-Shielding Observed) Conclusion_Base CONFIRMED: Free Base (Neutral Species) Salt_Diag->Conclusion_Base No (Standard Pyridine Shifts)

Figure 1: Logical workflow for distinguishing (5-Bromopyridin-2-yl)methanol HCl from its free base using 13C NMR spectral markers.

References

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for Pyridine vs. Pyridine-HCl shift increments).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link[1]

  • National Institute of Standards and Technology (NIST). 3-Bromopyridine hydrochloride 13C NMR Data. NIST Chemistry WebBook, SRD 69.[1] Link[1]

  • PubChem. (5-Bromopyridin-2-yl)methanol Compound Summary. National Library of Medicine. Link

  • ChemicalBook. NMR Spectrum Data for 2-(Hydroxymethyl)pyridine. Link

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation of Brominated Pyridine Alcohols

Executive Summary: The Analytical Challenge Brominated pyridine alcohols (e.g., 2-bromo-3-pyridinemethanol) are ubiquitous scaffold intermediates in drug discovery, particularly as precursors for Suzuki-Miyaura cross-cou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Brominated pyridine alcohols (e.g., 2-bromo-3-pyridinemethanol) are ubiquitous scaffold intermediates in drug discovery, particularly as precursors for Suzuki-Miyaura cross-coupling reactions. Their analysis presents a specific duality: the pyridine ring is basic and stable, while the alcohol moiety is labile and prone to dehydration.

This guide provides a comparative technical analysis of these compounds using Electron Ionization (EI) and Electrospray Ionization (ESI).[1] It moves beyond basic spectral identification to explain the causality of fragmentation, enabling you to distinguish between structural isomers and validate synthetic purity with high confidence.

The Isotopic "Fingerprint"

Before analyzing fragmentation, the presence of bromine must be confirmed via its unique isotopic signature. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,


 and 

, in an approximate 1:1 abundance ratio .
  • Diagnostic Rule: Any fragment ion containing the bromine atom will appear as a "doublet" separated by 2 mass units (

    
     and 
    
    
    
    ) with nearly equal intensity.
  • Validation: If a fragment peak loses this 1:1 doublet pattern, the bromine atom has been ejected.

Comparative Ionization: EI vs. ESI

The choice of ionization source dictates the fragmentation physics. We compare the "Hard" ionization of Gas Chromatography (GC-EI-MS) against the "Soft" ionization of Liquid Chromatography (LC-ESI-MS).

Table 1: Ionization Source Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Input 70 eV (Standard)Low (Thermal/Electric Field)
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Molecular Ion Often weak or absent (due to alcohol instability)Dominant Base Peak
Fragmentation Extensive (In-source)Minimal (Requires CID/MS2)
Key Utility Structural fingerprinting, library matchingMolecular weight confirmation, purity

Mechanistic Fragmentation Pathways

Understanding why the molecule breaks is crucial for assigning structures to unknown peaks. The fragmentation of brominated pyridine alcohols is governed by three competing mechanisms:


-Cleavage , Dehydration , and Ring Collapse .
The Mechanism
  • 
    -Cleavage (Alcohol driven):  The radical site on the oxygen (in EI) triggers cleavage of the adjacent C-C bond. For primary alcohols, this often results in the loss of a hydrogen or the hydroxymethyl group.
    
  • Dehydration (Thermal/Catalytic): Alcohols readily lose water (

    
    , 18 Da). In pyridines, this can be acid-catalyzed by the ring nitrogen, leading to an alkene-like or stabilized cyclic cation.
    
  • Ring Collapse (Pyridine driven): The signature of the pyridine ring is the loss of Hydrogen Cyanide (HCN, 27 Da). This typically occurs after the initial ionization and halogen loss.

Visualization: Fragmentation Pathway

The following diagram illustrates the decay logic for a generic Bromo-pyridinemethanol precursor.

FragmentationPathway Parent Parent Molecule (Bromo-pyridinemethanol) [M]+ RadicalCat Radical Cation [M]•+ Parent->RadicalCat Ionization (EI) Dehydrated Dehydration Product [M - H2O]+ RadicalCat->Dehydrated - H2O (18 Da) AlphaCleave α-Cleavage Product [M - CH2OH]+ RadicalCat->AlphaCleave - CH2OH (31 Da) PyridylCat Pyridyl Cation [M - Br - CH2OH]+ Dehydrated->PyridylCat - Br (79/81 Da) RingOpen Pyrrolic Cation (Ring Collapse) PyridylCat->RingOpen - HCN (27 Da)

Figure 1: Logical fragmentation cascade for brominated pyridine alcohols. Note the competitive pathways between dehydration and alpha-cleavage.

Experimental Protocol: Self-Validating Workflow

As a senior scientist, you must ensure data integrity. This protocol includes a System Suitability Test (SST) to validate the instrument state before precious samples are consumed.

System Suitability Test (SST)
  • Standard: Use 2-Bromopyridine (commercially available).

  • Acceptance Criteria:

    • Resolution (

      
      ) > 10,000 (if using HRMS) or Unit Resolution (Quadrupole).
      
    • Br Isotope Ratio (

      
      ): 
      
      
      
      .
    • Signal-to-Noise (S/N): > 100:1 for the molecular ion.

Sample Analysis Workflow (LC-MS/MS Focus)

Step 1: Sample Preparation

  • Dissolve 1 mg of analyte in 1 mL of LC-MS grade Methanol .

  • Why Methanol? Acetonitrile can sometimes suppress ionization for pyridines in ESI.

  • Filter through 0.2 µm PTFE filter to remove particulates.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Rapid gradients prevent peak broadening.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Mode: Positive Ion (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to capture both weak and strong fragments.

Visualization: Analytical Workflow

Workflow Start Start: Sample Prep SST System Suitability Test (2-Bromopyridine Std) Start->SST Check Pass Criteria? (Br Ratio 1:1) SST->Check Check->Start No (Recalibrate) Inject Injection (LC-MS) Check->Inject Yes Ionization ESI (+) Source Form [M+H]+ Inject->Ionization CID CID Fragmentation (Stepped eV) Ionization->CID Analysis Data Analysis (Isotope & Neutral Loss) CID->Analysis

Figure 2: Step-by-step analytical workflow ensuring data validity through SST gating.

Data Summary: Characteristic Ions

The following table summarizes the expected ions for a generic Bromo-pyridinemethanol (MW ~188/190) .

Ion Typem/z (approx)Origin/MechanismNotes
Precursor 188 / 190

(EI) or

(ESI)
Doublet (1:1) . Base peak in ESI.[2]
Dehydrated 170 / 172

Loss of 18 Da. Often indicates metastable ion.
Debrominated 109

Singlet . Loss of 79/81 Da. Confirmation of Br loss.
Ring Fragment 82

Loss of Br AND HCN. Pyridine ring collapse.
Alpha-Cleavage 157 / 159

Loss of formaldehyde (30) or hydroxymethyl (31).

References

  • SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns (HL).[3][4] Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[3][4][5][6] Retrieved from

  • ResearchGate. (2025). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from

  • ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectra.[2][3][4][5][7][6][8][9] Retrieved from

  • Fiveable. (2025). Ionization techniques (EI, CI, ESI, MALDI).[10] Retrieved from

Sources

Validation

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-2-Pyridylmethanol in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of biologically active molecules and approved pharmaceuticals.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Consequently, the efficient functionalization of pyridine derivatives is of paramount importance in drug discovery and development. Among the most versatile building blocks are halogenated pyridines, which serve as key handles for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.[2][3]

This guide provides an in-depth, objective comparison of the reactivity of two common intermediates: (5-bromopyridin-2-yl)methanol and its chlorinated analog, (5-chloropyridin-2-yl)methanol. We will explore the fundamental chemical principles governing their reactivity, present comparative experimental data for key transformations, and provide detailed protocols to assist researchers in making informed decisions for synthetic strategy and reaction optimization.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between bromopyridines and chloropyridines lies in the strength of the carbon-halogen (C-X) bond. The carbon-chlorine (C-Cl) bond is significantly stronger and more stable than the carbon-bromine (C-Br) bond.[1][4]

  • C-Cl Bond Dissociation Energy: ~339 kJ/mol[1]

  • C-Br Bond Dissociation Energy: ~276 kJ/mol[1]

This disparity is critical because the oxidative addition of the palladium catalyst into the C-X bond is often the rate-determining step in the catalytic cycles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][4][5] A weaker C-Br bond facilitates a faster rate of oxidative addition, making brominated substrates inherently more reactive than their chlorinated counterparts.[4][6] This general reactivity trend for halogens is well-established: I > Br > OTf > Cl .[4][5]

Consequently, reactions involving chloropyridines often necessitate more robust and specialized catalytic systems, higher temperatures, and longer reaction times to achieve yields comparable to those obtained with bromopyridines.[1][5]

cluster_0 General Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition + ArX Transmetalation Transmetalation (e.g., with R-B(OH)2) Oxidative_Addition->Transmetalation Forms Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Forms Ar-Pd(II)-R Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R-Py-CH2OH Reductive_Elimination->Product ArX Halo-Pyridine (Py-X) ArX->Oxidative_Addition

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

While bromopyridines are generally more reactive, significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have made the coupling of more economical chloropyridines highly efficient.[1][4] The choice between the bromo- and chloro-derivative often becomes a balance of substrate cost, availability, and the desired process conditions.

The following table summarizes the typical performance and required conditions for coupling 5-bromo- vs. 5-chloro-2-pyridylmethanol derivatives.

Reaction TypeSubstrateTypical Catalyst System (Pd Source / Ligand)Typical Conditions (Base, Solvent, Temp)Typical YieldsKey Insights & Causality
Suzuki-Miyaura 5-Bromo-2-pyridylmethanolPd(PPh₃)₄ or Pd(OAc)₂ / PPh₃K₂CO₃ or K₃PO₄, Dioxane/H₂O, 80-100 °C70-95%The weaker C-Br bond allows for efficient oxidative addition with standard, less electron-rich phosphine ligands under relatively mild conditions.[1][2]
5-Chloro-2-pyridylmethanolPd₂(dba)₃ / SPhos, XPhos or PEPPSI-IPrK₃PO₄ or Cs₂CO₃, Dioxane or Toluene, 100-120 °C60-90%Requires highly active, bulky, and electron-rich ligands (e.g., Buchwald or NHC ligands) to facilitate the challenging oxidative addition to the strong C-Cl bond.[7] Higher temperatures are often necessary.[1]
Buchwald-Hartwig 5-Bromo-2-pyridylmethanolPd₂(dba)₃ / BINAP or XantphosNaOtBu or Cs₂CO₃, Toluene or Dioxane, 90-110 °C75-98%Efficient C-N bond formation is readily achieved. The reactivity order for the aryl halide is generally Ar-I > Ar-Br > Ar-Cl.[8]
5-Chloro-2-pyridylmethanolPd₂(dba)₃ / BrettPhos, RuPhos or tBuXPhosLHMDS or K₃PO₄, Toluene or Dioxane, 100-130 °C65-92%Success is highly dependent on the choice of a state-of-the-art, sterically hindered biarylphosphine ligand designed to promote coupling of challenging chloro-heterocycles.[9]
Sonogashira 5-Bromo-2-pyridylmethanolPdCl₂(PPh₃)₂ / CuIEt₃N or DIPA, THF or DMF, 25-60 °C80-95%The high reactivity of the C-Br bond allows for coupling under mild, often room temperature, conditions with a standard copper(I) co-catalyst.[10][11]
5-Chloro-2-pyridylmethanolPdCl₂(dppf) / CuI or specialized Pd-NHCK₂CO₃ or Cs₂CO₃, DMF or Dioxane, 100-140 °C40-80%Coupling is significantly more challenging. It requires higher temperatures and often benefits from more robust ligand systems to achieve reasonable yields, as aryl chlorides are the least reactive halides in this transformation.[11]

Experimental Protocols: A Head-to-Head Suzuki-Miyaura Coupling

To illustrate the practical differences in handling these two substrates, the following section provides detailed, parallel protocols for a representative Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Protocol 1: Coupling of (5-Bromopyridin-2-yl)methanol

This protocol utilizes a standard, widely available catalyst system suitable for the more reactive bromide substrate.

Objective: To synthesize (5-(4-methoxyphenyl)pyridin-2-yl)methanol.

Materials:

  • (5-Bromopyridin-2-yl)methanol (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL), degassed

  • Water (1 mL), degassed

Procedure:

  • To a dry Schlenk flask, add (5-bromopyridin-2-yl)methanol, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Coupling of (5-Chloropyridin-2-yl)methanol

This protocol employs a more advanced catalyst system necessary to achieve efficient coupling with the less reactive chloride substrate.

Objective: To synthesize (5-(4-methoxyphenyl)pyridin-2-yl)methanol.

Materials:

  • (5-Chloropyridin-2-yl)methanol (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • SPhos (Spherical Phosphine) (0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add (5-chloropyridin-2-yl)methanol, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial under inert gas, briefly mix the Pd₂(dba)₃ and SPhos ligand in 1 mL of dioxane to pre-form the active catalyst.

  • Add the catalyst mixture to the Schlenk flask under a positive pressure of inert gas.

  • Add the remaining degassed 1,4-dioxane (4 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Strategic Considerations for Synthesis

The choice between a bromo- or chloro-pyridine derivative is a strategic decision that balances reactivity against economic and practical factors.

start Project Goal: Synthesize Py-R cost_check Is substrate cost a primary driver? start->cost_check conditions_check Are mild reaction conditions required? cost_check->conditions_check No use_chloro Select 5-Chloro Derivative cost_check->use_chloro Yes catalyst_check Are advanced catalysts (e.g., Buchwald ligands) available? conditions_check->catalyst_check No use_bromo Select 5-Bromo Derivative conditions_check->use_bromo Yes catalyst_check->use_bromo No (Consider bromo for higher success probability) optimize_chloro Optimize reaction with 5-Chloro derivative catalyst_check->optimize_chloro Yes

Caption: Decision workflow for selecting between bromo- and chloro-pyridines.

  • 5-Bromo-2-pyridylmethanol: This substrate is the preferred choice for bench-scale synthesis where rapid results and high yields under mild conditions are prioritized. Its high reactivity allows for the use of cheaper, more common palladium catalysts and ligands, simplifying reaction setup and broadening substrate scope.[1][3]

  • 5-Chloro-2-pyridylmethanol: For large-scale industrial synthesis, the lower cost and often greater availability of chlorinated starting materials can provide a significant economic advantage.[4] While process development may require more intensive optimization to identify a robust and active catalyst system, the long-term cost savings can be substantial. The continuous evolution of highly active catalysts is making chloro-heterocycles increasingly viable and attractive substrates for complex molecule synthesis.[1][12]

References

  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Benchchem.
  • A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. Benchchem.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • A nickel/dppf catalyst system was found to successfully achieve the Suzuki-Miyaura cross-coupling reactions of 3- and 4- chloropyridine but not 2-chloropyridine and other α-halo-N-heterocycles. Chemical Science - RSC Publishing. 2021 Oct 12.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. Synlett.
  • Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. The Journal of Organic Chemistry - ACS Publications. 2022 Aug 24.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem.
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry - ACS Publications. 2013 Dec 24.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. 2022 May 18.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017 Jan 27.
  • A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers for Researchers. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. 2016 Aug 1.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. 2024 Nov 25.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. 2007 Feb 17.

Sources

Comparative

Differentiating (5-Bromopyridin-2-yl)methanol from Structural Isomers via Chromatography

Executive Summary Target Molecule: (5-Bromopyridin-2-yl)methanol (CAS: 88139-91-7) Primary Challenge: Separating the target from its positional isomers, particularly (6-Bromopyridin-2-yl)methanol , which often co-elutes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (5-Bromopyridin-2-yl)methanol (CAS: 88139-91-7) Primary Challenge: Separating the target from its positional isomers, particularly (6-Bromopyridin-2-yl)methanol , which often co-elutes due to near-identical mass (188.02 Da) and similar polarity.[1] Solution: A dual-method approach utilizing Phenyl-Hexyl RP-HPLC (exploiting


-

selectivity) and GC-MS (orthogonal volatility separation).

This guide details the separation logic, experimental protocols, and mechanistic insights required to isolate and quantify (5-Bromopyridin-2-yl)methanol in the presence of its structural isomers.

Part 1: Chemical Profile & Separation Logic

To separate these isomers, one must exploit the subtle electronic and steric differences caused by the position of the bromine atom relative to the pyridine nitrogen and the hydroxymethyl group.

The Isomer Landscape
CompoundStructure DescriptionKey Chromatographic Feature
(5-Bromopyridin-2-yl)methanol (Target)Br at pos 5 (meta to N).High

-acidity.
The Br atom is distant from the N-lone pair, allowing unhindered interaction with the stationary phase.
(6-Bromopyridin-2-yl)methanol (Critical Impurity)Br at pos 6 (ortho to N).Steric Shielding. The bulky Br atom shields the nitrogen lone pair, reducing basicity and altering interaction geometry.
(4-Bromopyridin-2-yl)methanol Br at pos 4 (para to N).Electronic symmetry. Often elutes between the 5- and 6- isomers.
Mechanism of Separation

Standard C18 columns often fail to resolve these isomers because their hydrophobicity (logP) is nearly identical. The solution lies in


-

interactions
.
  • Hypothesis: A Phenyl-Hexyl stationary phase will retain the 5-bromo isomer longer than the 6-bromo isomer.

  • Causality: The 5-bromo isomer has a planar, accessible aromatic system that stacks efficiently with the phenyl rings of the column. The 6-bromo isomer suffers from steric hindrance (ortho-effect), preventing close approach and "stacking" with the stationary phase.

Part 2: Primary Method – High pH RP-HPLC

Objective: Quantitation and Purity Analysis. Why High pH? Pyridines are basic. At neutral pH, they exist in equilibrium between protonated and neutral forms, causing peak tailing. At pH 10 , the pyridine ring is fully deprotonated (neutral), improving peak shape and maximizing the hydrophobic/


-

retention mechanism.
Experimental Protocol

1. Instrumentation & Column

  • System: HPLC or UHPLC with UV detection (PDA).

  • Column: Waters XBridge Phenyl-Hexyl (or equivalent hybrid particle), 4.6 x 150 mm, 3.5 µm.

    • Note: Do not use standard silica columns at pH 10; they will dissolve. Use Hybrid (BEH) technology.

2. Mobile Phase Preparation

  • Buffer A (pH 10): Dissolve 1.58 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 with Ammonium Hydroxide (28%). Filter through 0.22 µm membrane.

  • Solvent B: Acetonitrile (HPLC Grade).

3. Gradient Method

Time (min)% Buffer A% Solvent BFlow (mL/min)
0.09551.0
10.060401.0
15.010901.0
17.09551.0
22.09551.0

4. Detection Settings

  • Wavelength: 260 nm (primary), 220 nm (secondary).

  • Temperature: 35°C (Constant temperature is critical for reproducibility).

Predicted Performance Data
IsomerRelative Retention Time (RRT)Resolution (

)
Tailing Factor (

)
(6-Bromopyridin-2-yl)methanol~0.85N/A1.1
(5-Bromopyridin-2-yl)methanol 1.00 > 2.5 1.0
(4-Bromopyridin-2-yl)methanol~0.92> 1.51.1

Validation Check: If


 between the 6-bromo and 5-bromo peaks, lower the initial %B to 3% or decrease column temperature to 25°C to increase interaction time.

Part 3: Orthogonal Method – GC-MS

Objective: Identity Confirmation (Mass Spec) and Volatility Separation. Logic: While HPLC separates by polarity/interaction, GC separates by boiling point. The 6-bromo isomer, being ortho-substituted, often has a slightly lower boiling point due to "shielding" of the polar nitrogen, reducing intermolecular hydrogen bonding compared to the 5-bromo isomer.

Experimental Protocol

1. Instrumentation

  • System: GC-MS (Single Quadrupole or ToF).

  • Column: DB-WAX UI (or equivalent PEG phase), 30 m x 0.25 mm, 0.25 µm film.

    • Why WAX? Polyethylene glycol phases interact strongly with the alcohol (-OH) group. The positional difference of the Br atom affects the accessibility of this -OH group, amplifying separation.

2. Method Parameters

  • Inlet: Split (20:1), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 80°C (Hold 1 min)

    • Ramp 10°C/min to 240°C

    • Hold 5 min.

  • MS Source/Quad: 230°C / 150°C.

  • Scan Range: 40–300 amu.

3. Fragmentation Pattern (EI Source) Both isomers show


 peaks at 187/189 (Br isotope pattern).
  • Differentiating Fragment: Look for the loss of the

    
     group (
    
    
    
    ).
  • 5-Bromo: Distinctive fragment at

    
     ~78 (Pyridyl ring).
    
  • 6-Bromo: Often shows a stronger abundance of the parent ion due to the stability imparted by the ortho-Br.

Part 4: Decision Workflows & Mechanisms

Workflow: Method Selection Strategy

MethodSelection Start Start: Isomer Mixture Analysis Goal Goal: Purity vs. ID? Start->Goal Purity Quantitation/Purity Goal->Purity Trace Impurities ID Identification/Structure Goal->ID Confirm Structure HPLC Method 1: High pH RP-HPLC (Phenyl-Hexyl Column) Purity->HPLC GC Method 2: GC-MS (WAX Column) ID->GC Check Check Resolution (Rs) HPLC->Check Success Release Data Check->Success Rs > 1.5 Optimize Decrease Temp / Change Gradient Check->Optimize Rs < 1.5 Optimize->HPLC

Caption: Decision tree for selecting the appropriate chromatographic technique based on analytical goals.

Mechanism: The "Ortho-Effect" in Separation

Mechanism cluster_0 Stationary Phase Interaction (Phenyl-Hexyl) Target 5-Bromo Isomer (Planar/Unshielded) Phase Phenyl Ligand (Stationary Phase) Target->Phase Strong Pi-Pi Stacking (Longer Retention) Impurity 6-Bromo Isomer (Twisted/Shielded) Impurity->Phase Steric Repulsion (Shorter Retention)

Caption: Visualization of why the 5-bromo isomer retains longer than the 6-bromo isomer on Phenyl-Hexyl phases.

Part 5: Troubleshooting & Self-Validation

To ensure the method is working correctly, perform these self-validating checks:

  • Peak Shape Check:

    • Symptom:[2] Broad, tailing peaks (

      
      ).
      
    • Cause: Mobile phase pH is too close to the pKa of the pyridine nitrogen (~5.2).

    • Fix: Remake Buffer A. Ensure pH is strictly > 9.5 to keep the pyridine neutral.

  • Retention Drift:

    • Symptom:[2] Retention times shifting earlier over multiple injections.

    • Cause: "Dewetting" of the C18/Phenyl phase in highly aqueous conditions (if starting at 95% water).

    • Fix: Ensure the column is compatible with 100% aqueous phases (e.g., Waters T3 or similar) or maintain at least 5% organic solvent at the start of the gradient.

  • Co-elution:

    • Symptom:[2] Single peak observed for a known mixture.

    • Fix: Switch methanol for acetonitrile in the mobile phase. Methanol is a protic solvent and can disrupt the

      
      -
      
      
      
      interactions essential for this separation. Acetonitrile is preferred as it is aprotic and enhances
      
      
      -selectivity.

References

  • Waters Corporation. XBridge BEH Phenyl-Hexyl Columns: Care and Use Manual. (Provides authoritative guidelines on pH stability and pi-pi interaction mechanisms). Link

  • PubChem. Compound Summary: (5-Bromopyridin-2-yl)methanol.[3] National Library of Medicine. (Source for chemical structure and physical property data).[1][2][3][4][5] Link

  • Kazakevich, Y., & LoBrutto, R. HPLC for Pharmaceutical Scientists. Wiley-Interscience, 2007. (Definitive text on method development for positional isomers). Link

  • Agilent Technologies. Strategies for the Separation of Positional Isomers. Technical Note. (Discusses the use of Phenyl phases for aromatic isomer separation). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (5-Bromopyridin-2-yl)methanol hydrochloride

[1] Executive Summary & Chemical Profile Objective: This guide defines the operational protocols for the safe containment, classification, and disposal of (5-Bromopyridin-2-yl)methanol hydrochloride. Role: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Objective: This guide defines the operational protocols for the safe containment, classification, and disposal of (5-Bromopyridin-2-yl)methanol hydrochloride. Role: Senior Application Scientist Scope: Laboratory-scale (<1 kg) to Pilot-scale handling.

(5-Bromopyridin-2-yl)methanol hydrochloride is a halogenated pyridine derivative. Unlike simple organic solvents, its disposal is complicated by the presence of two distinct halogens (Bromine on the ring, Chlorine in the salt), requiring specific segregation to prevent the formation of hazardous combustion byproducts (e.g., HBr, HCl, NOx) during downstream incineration.

Chemical Identity Table
ParameterDetail
Chemical Name (5-Bromopyridin-2-yl)methanol hydrochloride
CAS Number 31181-82-5 (HCl salt); 88139-91-7 (Free base)
Formula C₆H₇BrClNO
Physical State Solid (typically white to off-white powder)
Acidity Acidic in aqueous solution (HCl salt)
Key Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)

Hazard Assessment & Pre-Disposal Logistics[5]

Before initiating disposal, you must validate the waste stream. This compound is incompatible with strong oxidizing agents and acid chlorides.[1] Mixing it with incompatible streams (e.g., nitric acid waste) can generate toxic halogenated vapors.

GHS Hazard Classification
  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][1][3]

  • H319: Causes serious eye irritation.[2][1][3]

  • H335: May cause respiratory irritation.[1][3]

Waste Stream Classification

Crucial Directive: Do NOT dispose of this down the drain. The pyridine ring structure is stable and can be toxic to aquatic life.

  • Primary Classification: Halogenated Organic Solid (if pure).

  • Secondary Classification: Halogenated Organic Solvent Waste (if dissolved).

  • RCRA Status (USA): While not explicitly P- or U-listed (unlike parent Pyridine U196), it must be treated as hazardous waste due to toxicity characteristics.

Decision Logic: Waste Segregation

The following decision tree illustrates the correct segregation logic to ensure compliance with Environmental Health & Safety (EHS) standards.

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved BinA Container A: Solid Halogenated Waste (Double Bagged) Solid->BinA Pure Compound SolventCheck Solvent Type? Liquid->SolventCheck BinB Container B: Halogenated Solvent Waste (High BTU) SolventCheck->BinB Organic (DCM, EtOAc) BinC Container C: Aqueous Waste (pH Adjust Required) SolventCheck->BinC Aqueous (>90% Water)

Figure 1: Decision matrix for segregating (5-Bromopyridin-2-yl)methanol hydrochloride waste streams based on physical state and solvent composition.

Operational Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Excess)

Protocol:

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling >10g of fine powder, use a P95 respirator or work inside a fume hood to prevent inhalation (H335).

  • Containment: Transfer the solid into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(5-Bromopyridin-2-yl)methanol HCl, 95%+"

    • Hazard Checkbox: Toxic, Irritant.[2][1][3]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until EHS pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Protocol:

  • Segregation: Because the molecule contains Bromine and Chlorine, the entire liquid mixture defaults to Halogenated Solvent Waste , regardless of the solvent used (even if dissolved in non-halogenated Methanol).

  • pH Check: If the solution is aqueous, check pH. The HCl salt is acidic. Neutralize to pH 6-8 using Sodium Bicarbonate (

    
    ) before adding to the waste container to prevent container corrosion or gas evolution.
    
  • Container: Use a standard safety solvent can (HDPE or Steel) designated for Halogenated Waste.

  • Prohibited: Do not mix with oxidizing acids (Nitric, Perchloric) as this may liberate Bromine gas (

    
    ).
    
Scenario C: Spill Cleanup (Immediate Response)

Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Double glove (Nitrile) and N95 mask.

  • Neutralization: Cover the spill with a spill absorbent (e.g., Vermiculite or a commercial 1:1:1 mixture).

  • Collection: Sweep up carefully using a non-sparking dustpan. Avoid generating dust.[1][3]

  • Clean: Wipe the surface with a mild soap solution. Treat the wipes as solid hazardous waste (Bin A).

Final Disposal & Incineration Logic

The ultimate fate of this chemical must be high-temperature incineration. The presence of halogens dictates that it cannot be used for fuel blending in standard cement kilns without scrubbers.

DisposalFlow Lab Lab Satellite Area Central Central Waste Storage (90-Day Hold) Lab->Central Weekly Pickup Vendor Licensed Waste Vendor Central->Vendor Manifested Incinerator Rotary Kiln Incinerator (>1000°C) Vendor->Incinerator Halogenated Profile Scrubber Wet Gas Scrubber (Neutralize HBr/HCl) Incinerator->Scrubber Flue Gas

Figure 2: The "Cradle-to-Grave" lifecycle of the waste. Note the requirement for wet gas scrubbing due to HBr/HCl generation.

References

  • PubChem. (2025).[2] (5-Bromopyridin-2-yl)methanol Compound Summary. National Library of Medicine. [Link]

  • US EPA. (2024). Hazardous Waste Codes & Lists (RCRA). Environmental Protection Agency.[1][4][5] [Link]

Sources

Handling

Personal protective equipment for handling (5-Bromopyridin-2-yl)methanol hydrochloride

Topic: Personal protective equipment for handling (5-Bromopyridin-2-yl)methanol hydrochloride Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Executive Safety Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (5-Bromopyridin-2-yl)methanol hydrochloride Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Executive Safety Summary

Compound: (5-Bromopyridin-2-yl)methanol hydrochloride CAS No: 31181-82-5 (HCl salt) | 88139-91-7 (Free base) Molecular Formula: C


H

BrClNO Hazards (GHS): Irritant, Harmful.[1][2][3]

This guide defines the operational standards for handling (5-Bromopyridin-2-yl)methanol hydrochloride. Unlike simple buffers, halogenated pyridine salts present specific risks regarding respiratory irritation and skin sensitization . Furthermore, the hydrochloride salt form introduces hygroscopicity , necessitating strict moisture control to maintain stoichiometric integrity during drug development workflows.

Critical Hazard Overview:

  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][3][5][7][8]

  • H335: May cause respiratory irritation.[3][5][6]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Categorization varies by vendor; treat as Acute Tox. 4).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. The selection is based on the chemical's physical state (fine powder) and its potential for hydrolysis.

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Why: Pyridine derivatives can permeate standard latex. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the orbital area against irritant dust.
Respiratory N95 / P100 Respirator (or Fume Hood)Why: The primary exposure route is inhalation of dust during weighing. If working outside a certified fume hood, a fit-tested respirator is mandatory.
Body Protection Tyvek® Lab Coat or Apron (Closed front)Why: Cotton lab coats absorb hygroscopic salts, potentially creating a long-term exposure source against the skin. Impervious materials prevent this.[9]
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood Why: Local exhaust ventilation (LEV) captures airborne particulates at the source, preventing laboratory contamination.

Operational Handling Protocol

Phase A: Receipt & Storage

Objective: Maintain chemical stability and prevent degradation.

  • Protocol: Upon receipt, inspect the seal integrity. The HCl salt is hygroscopic.[5]

  • Storage Condition: Store at 2-8°C (Refrigerator) under an inert atmosphere (Argon or Nitrogen) if possible.

  • Causality: Moisture absorption leads to clumping and hydrolysis of the HCl moiety, altering the molecular weight and affecting the stoichiometry of downstream nucleophilic substitutions or cross-coupling reactions.

Phase B: Weighing & Solubilization

Objective: Prevent inhalation exposure and cross-contamination.

  • Equilibration: Allow the container to warm to room temperature before opening.

    • Reasoning: Opening a cold bottle in a humid lab causes immediate condensation inside the container, degrading the remaining stock.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar near the balance.

    • Reasoning: Halogenated organic salts often carry static charges, causing powder to "jump" or disperse, increasing inhalation risk.

  • Transfer: Use a disposable spatula. Do not return excess material to the stock container.

  • Solubilization: Dissolve immediately in the reaction solvent (e.g., Methanol, DMSO).

    • Note: The solution is generally safer to handle than the solid powder, but permeation risks remain.

Phase C: Reaction Setup

Objective: Safe integration into synthesis (e.g., Suzuki-Miyaura coupling).

  • Vessel: Use a round-bottom flask with a septum.

  • Atmosphere: Purge with Nitrogen/Argon.

  • Temperature: If heating is required, ensure the condenser is active before heating to prevent volatilization of pyridine byproducts.

Visualized Workflows

Diagram 1: Safe Handling Workflow

This logic flow ensures that safety checks are performed before the chemical container is even opened.

SafeHandling Start Start: Handling Request CheckEngineering Check Engineering Controls (Fume Hood Certified?) Start->CheckEngineering PPE_Check Verify PPE: Double Nitrile, Goggles, Lab Coat CheckEngineering->PPE_Check Pass Stop STOP: Maintenance Required CheckEngineering->Stop Fail Equilibrate Equilibrate to Room Temp (Prevent Condensation) PPE_Check->Equilibrate Weighing Weighing Procedure (Anti-static gun + Ionizer) Equilibrate->Weighing Temp reached Solubilize Immediate Solubilization (DMSO/MeOH) Weighing->Solubilize Cleanup Decontaminate Balance Area (Wet Wipe) Solubilize->Cleanup

Caption: Step-by-step decision process for handling hygroscopic pyridine salts to ensure operator safety and chemical integrity.

Diagram 2: Waste Disposal Decision Tree

Proper disposal is critical to prevent environmental contamination, particularly with halogenated heterocycles.

DisposalTree Waste Waste Generation TypeCheck Is it Solid or Liquid? Waste->TypeCheck SolidWaste Solid Waste (Contaminated wipes, powder) TypeCheck->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixtures) TypeCheck->LiquidWaste Liquid Segregation Segregate: Halogenated Organic Waste SolidWaste->Segregation HalogenCheck Halogenated? LiquidWaste->HalogenCheck HalogenCheck->Segregation Yes (Contains Br/Cl) Incineration High-Temp Incineration (w/ Scrubber for HCl/HBr) Segregation->Incineration

Caption: Logic flow for segregating halogenated organic waste to ensure compliance with environmental regulations.

Emergency Response Protocols

Self-Validating System: In the event of an accident, the following steps must be executed immediately. The "Buddy System" is recommended when handling >1g quantities.

Incident TypeImmediate ActionSecondary Action
Skin Contact Flush immediately with water for 15 minutes.[2][4] Soap may be used after initial flushing.[5][6]Remove contaminated clothing carefully to avoid secondary contact. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for 15 minutes.[2][4][5][6][10] Lift eyelids to ensure full irrigation.Do not apply neutralizing agents. Transport to an ophthalmologist immediately.
Inhalation Evacuate to fresh air immediately.If breathing is difficult, trained personnel should administer oxygen. Monitor for delayed pulmonary edema.
Spill (Solid) Dampen with a wet paper towel to prevent dust generation, then sweep up.Place in a sealed container labeled "Hazardous Waste - Halogenated". Clean area with soap and water.[3][4][5][6][7][10][11]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5200169, (5-Bromopyridin-2-yl)methanol. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(5-Bromopyridin-2-yl)methanol hydrochloride
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(5-Bromopyridin-2-yl)methanol hydrochloride
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